Product packaging for 3-Bromo-7-nitro-1H-indole(Cat. No.:CAS No. 397864-11-8)

3-Bromo-7-nitro-1H-indole

Cat. No.: B1287930
CAS No.: 397864-11-8
M. Wt: 241.04 g/mol
InChI Key: ZJCDMQUXOJHHBJ-UHFFFAOYSA-N
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Description

3-Bromo-7-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B1287930 3-Bromo-7-nitro-1H-indole CAS No. 397864-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCDMQUXOJHHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590595
Record name 3-Bromo-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397864-11-8
Record name 3-Bromo-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-7-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-7-nitro-1H-indole from 7-nitroindole, a key transformation for creating functionalized indole scaffolds used in pharmaceutical and materials science research. The guide provides a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: Electrophilic Bromination at the C3 Position

The synthesis of this compound from 7-nitroindole is achieved through a regioselective electrophilic aromatic substitution reaction. The electron-rich pyrrole ring of the indole nucleus preferentially undergoes substitution at the C3 position. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its selectivity and milder reaction conditions compared to liquid bromine. The reaction is typically carried out in a suitable organic solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Starting Material7-nitro-1H-indole1.0 equivalent
ReagentN-Bromosuccinimide (NBS)1.05 equivalents
SolventAcetonitrile (CH₃CN)Approx. 10-20 mL per gram of starting material
Temperature0 °C to Room TemperatureInitial cooling to control reactivity
Reaction Time1-3 hoursMonitored by TLC
PurificationSilica Gel Column ChromatographyGradient elution with Hexane/Ethyl Acetate

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 7-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitro-1H-indole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to afford pure this compound as a solid.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 7-nitroindole 7-nitroindole Reaction_Vessel Dissolve 7-nitroindole in Acetonitrile Cool to 0 °C Add NBS Stir at RT for 1-3h 7-nitroindole->Reaction_Vessel NBS N-Bromosuccinimide NBS->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Regioselective Bromination of 7-Nitro-1H-indole at the C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective bromination of 7-nitro-1H-indole to yield 3-bromo-7-nitro-1H-indole. This transformation is a critical step in the synthesis of various functionalized indole derivatives that are of significant interest in medicinal chemistry and materials science. Due to the electron-withdrawing nature of the nitro group at the 7-position, the indole nucleus is deactivated, making electrophilic substitution reactions more challenging compared to unsubstituted indole. However, the inherent nucleophilicity of the C3 position of the indole ring still allows for regioselective bromination under appropriate conditions.

Reaction Overview and Regioselectivity

The electrophilic bromination of indoles is a well-established reaction that predominantly occurs at the C3 position. This regioselectivity is governed by the electronic properties of the indole ring system, where the nitrogen atom's lone pair of electrons increases the electron density at C3, making it the most nucleophilic site. The presence of an electron-withdrawing group, such as a nitro group at the C7 position, decreases the overall reactivity of the indole ring towards electrophiles. Nevertheless, the C3 position remains the most favorable site for electrophilic attack.

Common brominating agents for this transformation include N-bromosuccinimide (NBS), which is a reliable source of electrophilic bromine and is often preferred due to its ease of handling and milder reaction conditions compared to liquid bromine.

Properties of this compound

The successful synthesis of this compound yields a product with the following key identifiers and properties. This data is crucial for the characterization and quality control of the synthesized compound.

PropertyValue
CAS Number 397864-11-8
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Yellow solid
Purity (Typical) ≥95%
Storage Conditions 0-8 °C

Spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available from commercial suppliers and are essential for confirming the structure and purity of the synthesized compound.

Experimental Protocol: C3-Bromination of 7-Nitro-1H-indole

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
7-Nitro-1H-indoleC₈H₆N₂O₂162.15
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Brine (Saturated aq. NaCl)NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Silica Gel (for column chromatography)SiO₂60.08

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-nitro-1H-indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary, but it is typically expected to be in the range of 1-4 hours.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 7-Nitro-1H-indole in DMF Add_NBS Add NBS at 0 °C Start->Add_NBS Stir Stir and Monitor by TLC Add_NBS->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Column Silica Gel Column Chromatography Dry->Column Product Pure this compound Column->Product G Mechanism of C3 Bromination Indole 7-Nitro-1H-indole Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate + Br⁺ (from NBS) NBS NBS Product This compound Intermediate->Product - H⁺ HBr + HBr Succinimide + Succinimide

An In-depth Technical Guide to the Electrophilic Nitration of 3-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 3-bromo-1H-indole, a key transformation for the synthesis of functionalized indole derivatives of interest in medicinal chemistry and drug development. Given the blocking of the highly nucleophilic C3 position, this guide focuses on the reaction conditions required to achieve nitration on the benzene ring of the indole scaffold. The document details predicted regioselectivity, reaction mechanisms, and a proposed synthetic protocol based on established methodologies for similar substrates.

Introduction: Reactivity of the 3-bromo-1H-indole Nucleus

The indole ring is an electron-rich aromatic system highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic site. However, in 3-bromo-1H-indole, this position is occupied, redirecting electrophilic attack to the benzene portion of the molecule. The directing effects of both the indole nitrogen (activating, ortho-, para-directing) and the C3-bromo substituent (deactivating via induction, ortho-, para-directing via resonance) govern the regiochemical outcome of the nitration.

Predicted Regioselectivity

Based on studies of the nitration of indoles with electron-withdrawing substituents at the 3-position, such as 3-acetylindole and indole-3-carbonitrile, the electrophilic nitration of 3-bromo-1H-indole is predicted to yield a mixture of regioisomers. The major product is expected to be 3-bromo-6-nitro-1H-indole , with 3-bromo-4-nitro-1H-indole as a minor product[1]. The preference for the 6-position is consistent with the directing influence of the indole nitrogen, which strongly activates the C4 and C6 positions.

Reaction Conditions and Methodologies

Traditional nitration methods often employ harsh acidic conditions (e.g., HNO₃/H₂SO₄), which can lead to substrate degradation and poor regioselectivity with sensitive substrates like indoles[2][3]. A milder and more selective approach involves the in situ generation of trifluoroacetyl nitrate from a nitrate salt and trifluoroacetic anhydride. This reagent has proven effective for the nitration of a wide range of substituted indoles[2][3][4].

Proposed Signaling Pathway for Electrophilic Nitration

G Proposed Reaction Pathway for Nitration of 3-bromo-1H-indole cluster_0 Nitrating Agent Formation cluster_1 Electrophilic Aromatic Substitution NMe4NO3 Tetramethylammonium nitrate TFAN Trifluoroacetyl nitrate (CF₃COONO₂) (Active Electrophile) NMe4NO3->TFAN + (CF₃CO)₂O TFAA Trifluoroacetic anhydride 3-Bromoindole 3-bromo-1H-indole TFAN->3-Bromoindole Sigma_Complex_6 Wheland Intermediate (Attack at C6) 3-Bromoindole->Sigma_Complex_6 + CF₃COONO₂ Sigma_Complex_4 Wheland Intermediate (Attack at C4) 3-Bromoindole->Sigma_Complex_4 + CF₃COONO₂ Product_6 3-bromo-6-nitro-1H-indole (Major Product) Sigma_Complex_6->Product_6 - H⁺, - CF₃COOH Product_4 3-bromo-4-nitro-1H-indole (Minor Product) Sigma_Complex_4->Product_4 - H⁺, - CF₃COOH

Caption: Proposed reaction pathway for the nitration of 3-bromo-1H-indole.

Data Presentation: Nitration of Substituted Indoles

The following tables summarize the reaction conditions and yields for the nitration of various substituted indoles, providing a comparative context for the proposed protocol.

SubstrateNitrating AgentSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1-Boc-indoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-541-Boc-3-nitroindole97[3]
1-Boc-4-chloroindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-541-Boc-4-chloro-3-nitroindole85[2]
1-Boc-5-bromoindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-541-Boc-5-bromo-3-nitroindole95[2]
1-Boc-6-chloroindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-541-Boc-6-chloro-3-nitroindole78[2]
3-Acetylindoleconc. HNO₃Acetic Acid--3-Acetyl-6-nitroindole56[1]
3-Acetyl-4-nitroindole14[1]
Indole-3-carbonitrileconc. HNO₃Acetic Acid--6-Nitroindole-3-carbonitrile54[1]
4-Nitroindole-3-carbonitrile12[1]

Experimental Protocols

Proposed Protocol for the Nitration of 3-bromo-1H-indole

This protocol is adapted from the general procedure for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions[3].

Materials:

  • 3-bromo-1H-indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of 3-bromo-1H-indole (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C under a nitrogen atmosphere, add tetramethylammonium nitrate (1.1 mmol).

  • Slowly add trifluoroacetic anhydride (2.0 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

Experimental Workflow Diagram

G General Experimental Workflow for Nitration start Start setup Reaction Setup: - Dissolve 3-bromo-1H-indole and NMe₄NO₃ in CH₃CN - Cool to 0 °C start->setup addition Reagent Addition: - Slowly add (CF₃CO)₂O at 0 °C setup->addition reaction Reaction: - Stir at 0-5 °C for 4-6 h - Monitor by TLC addition->reaction quench Workup: Quench - Add sat. NaHCO₃ soln. reaction->quench extraction Workup: Extraction - Extract with Ethyl Acetate quench->extraction purification Purification: - Dry, concentrate - Column Chromatography extraction->purification analysis Analysis: - Characterize products (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the nitration of 3-bromo-1H-indole.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and structure of 3-Bromo-7-nitro-1H-indole. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also includes relevant information on closely related indole derivatives to provide a comparative context. The guide covers structural details, physicochemical properties, and general synthetic and purification methodologies relevant to substituted indoles. It is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound belonging to the indole family. Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. The pyrrole ring is substituted with a bromine atom at position 3, and the benzene ring is substituted with a nitro group at position 7.

Table 1: Structural and Identification Data

ParameterValueSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
CAS Number 397864-11-8[1][2]
SMILES String C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NC=C2BrN/A
Appearance Yellow solid[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotes and Source(s)
Melting Point Data not availableThe melting point for the isomeric 3-bromo-5-nitro-1H-indole is reported as 190-194 °C[3]. This value is provided for reference only and may differ significantly for the 7-nitro isomer.
Boiling Point Data not availableIndole derivatives typically have high boiling points and may decompose at elevated temperatures.
Solubility Data not availableSolubility is expected to be low in water and higher in organic solvents such as DMSO and ethanol, similar to other nitro-substituted indoles[4].
Purity (commercial) ≥95%[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on general methods for the nitration and bromination of indoles.

Conceptual Synthetic Workflow

The synthesis of this compound could potentially be achieved through two primary routes:

  • Route A: Nitration of 3-bromo-1H-indole.

  • Route B: Bromination of 7-nitro-1H-indole.

The choice of route would depend on the regioselectivity of each step and the availability of the starting materials. The C-3 position of the indole ring is highly susceptible to electrophilic substitution, making direct bromination of 7-nitro-1H-indole a potentially viable route[5].

G cluster_route_a Route A cluster_route_b Route B A1 3-Bromo-1H-indole A2 Nitration (e.g., HNO₃/H₂SO₄) A1->A2 A3 This compound A2->A3 B1 7-Nitro-1H-indole B2 Bromination (e.g., NBS in DMF) B1->B2 B3 This compound B2->B3

Conceptual Synthetic Routes for this compound.
General Experimental Protocols (for reference)

A common method for the bromination of indoles at the 3-position involves the use of N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF)[5].

  • Procedure: To a solution of the indole in DMF, NBS (1.0 - 1.2 equivalents) is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure[6].

Purification of the crude product is generally achieved by column chromatography on silica gel[6][7].

  • Procedure: The crude material is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The compound is then eluted using a solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate)[6]. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Spectroscopic Characterization

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. For reference, the general regions for proton and carbon signals in substituted indoles are discussed below.

¹H NMR Spectroscopy (Anticipated Regions)
  • N-H Proton: A broad singlet typically observed downfield (> 8.0 ppm), though its position is highly dependent on solvent and concentration.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (typically 7.0 - 8.5 ppm). The presence of the electron-withdrawing nitro group and the bromine atom will influence their chemical shifts and coupling patterns. The proton at the 2-position of the pyrrole ring often appears as a singlet or a narrow multiplet.

¹³C NMR Spectroscopy (Anticipated Regions)
  • Indole Carbons: The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. The carbon bearing the bromine (C-3) and the carbon bearing the nitro group (C-7) will be significantly affected. The C-3 carbon signal is expected to be shifted upfield due to the heavy atom effect of bromine, while the C-7 carbon signal will be influenced by the nitro group.

Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry. Its functional groups offer multiple sites for further chemical transformations.

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities, including anti-cancer and anti-inflammatory agents[1].

  • Organic Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized.

  • Materials Science: Substituted indoles are of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[1].

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research. However, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and spectroscopic characterization. The information provided in this guide, including general synthetic and purification strategies for related compounds, is intended to offer a starting point for researchers working with this and similar indole derivatives. Further experimental investigation is required to fully characterize this compound and explore its potential.

References

Technical Brief: 3-Bromo-7-nitroindole (CAS 397864-11-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Identification and Properties

The compound corresponding to CAS number 397864-11-8 has been identified as 3-Bromo-7-nitroindole . It is a heterocyclic aromatic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol .[1] This molecule is recognized primarily as a chemical intermediate, utilized in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[2] Commercial suppliers typically offer this compound with a purity of 95% or greater, often verified by Nuclear Magnetic Resonance (NMR) spectroscopy, although specific spectral data is not consistently provided.[2]

Physicochemical and Characterization Data

Despite extensive searches of scientific literature and patent databases, detailed, publicly available characterization data for 3-Bromo-7-nitroindole remains scarce. The following table summarizes the available information.

PropertyDataSource(s)
CAS Number 397864-11-8[1]
Chemical Name 3-Bromo-7-nitroindole[1]
Alternate Names 3-Bromo-7-nitro-1H-indole[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Appearance Yellow solid[2]
Purity ≥95% (as stated by suppliers)[1][2]
Storage Conditions Store at 0-8 °C[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-Bromo-7-nitroindole are not explicitly published. However, general synthetic strategies for related 3-nitroindole derivatives can provide a foundational understanding.

General Synthesis Approach for 3-Nitroindoles

The synthesis of 3-nitroindoles often involves the electrophilic nitration of an indole scaffold. A general, non-specific workflow for such a transformation is outlined below. It is important to note that this is a representative workflow and not a validated protocol for 3-Bromo-7-nitroindole.

G cluster_synthesis General Synthetic Workflow start Indole Precursor reaction Electrophilic Nitration start->reaction nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) nitration->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Nitroindole Derivative purification->product

Caption: A generalized workflow for the synthesis of 3-nitroindole derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the mechanism of action of 3-Bromo-7-nitroindole. Research has been conducted on a structurally similar but distinct compound, 3-bromo-7-nitroindazole, which has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). However, these findings cannot be directly extrapolated to 3-Bromo-7-nitroindole.

Should this compound be investigated for biological activity, a general workflow for screening and target identification would be necessary.

G cluster_bioactivity General Biological Screening Workflow compound 3-Bromo-7-nitroindole in_vitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) compound->in_vitro hit_id Hit Identification in_vitro->hit_id dose_response Dose-Response Studies hit_id->dose_response moa Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->moa pathway Signaling Pathway Elucidation moa->pathway

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

Conclusion

3-Bromo-7-nitroindole (CAS 397864-11-8) is a known chemical entity available for research purposes. However, a significant gap exists in the public domain regarding its detailed physicochemical characterization, specific and validated experimental protocols, and any potential biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data necessitates de novo characterization for any application. Conversely, its structural features may warrant investigation for novel therapeutic or material science applications. Future work should focus on obtaining and publishing comprehensive analytical data (NMR, MS, HPLC) and exploring its biological effects to fully understand the potential of this compound.

References

Solubility of 3-Bromo-7-nitro-1H-indole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-7-nitro-1H-indole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive, adaptable experimental protocol for determining its solubility in various organic solvents. The methodologies detailed herein are based on established practices for solubility assessment, ensuring reliable and reproducible results. This guide is intended to equip researchers with the necessary framework to generate critical solubility data for this compound, facilitating its application in drug discovery, process development, and materials science.

Introduction

This compound is a substituted indole derivative that holds potential as a building block in the synthesis of more complex molecules.[1] The presence of both a bromine atom and a nitro group on the indole scaffold suggests its utility as a versatile intermediate for various chemical transformations. Understanding the solubility of this compound in different organic solvents is a critical first step for its effective use in synthesis, purification, and formulation. Solubility data is fundamental for designing reaction conditions, developing crystallization procedures, and preparing solutions for biological screening.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for planning experimental procedures and for the interpretation of solubility data.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
Appearance Yellow solid[1]
Purity ≥95% (by NMR)[1]
CAS Number 397864-11-8[1][2]

Predicted Solubility

In the absence of experimental data, a qualitative prediction of solubility can be inferred from the structure of this compound. The indole ring system provides a degree of aromatic character, while the nitro group and the N-H moiety of the indole introduce polarity and the potential for hydrogen bonding. The bromine atom further influences the molecule's overall polarity and lipophilicity.

Based on these structural features, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in halogenated solvents like dichloromethane (DCM) and chloroform. Moderate solubility may be observed in polar protic solvents like alcohols (e.g., methanol, ethanol), and lower solubility is expected in non-polar solvents such as hexanes.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a solvent.[3] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, toluene, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials. The key is to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[3]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended solid particles.[3]

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area versus concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
e.g., Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determined
e.g., N,N-Dimethylformamide (DMF)Data to be determinedData to be determined
e.g., MethanolData to be determinedData to be determined
e.g., EthanolData to be determinedData to be determined
e.g., AcetoneData to be determinedData to be determined
e.g., AcetonitrileData to be determinedData to be determined
e.g., DichloromethaneData to be determinedData to be determined
e.g., ChloroformData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Solubility Data (mg/mL, mol/L) G->H Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a detailed and robust experimental protocol to enable researchers to generate this critical information. The "shake-flask" method followed by HPLC quantification is a reliable approach for obtaining accurate and reproducible solubility data. The provided workflow and data presentation format will aid in the systematic evaluation of this compound's solubility profile, thereby supporting its further development and application in scientific research. It is recommended that the protocol be performed meticulously to ensure the quality and accuracy of the generated data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-7-nitro-1H-indole. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide combines information from commercial suppliers with a predictive analysis based on the known spectroscopic behavior of structurally related indole derivatives. This approach offers valuable insights for researchers working with this and similar molecules in fields such as medicinal chemistry and materials science. The compound, identified by CAS number 397864-11-8, is a yellow solid with a molecular weight of 241.04 g/mol and a molecular formula of C₈H₅BrN₂O₂. It is commercially available with a purity of ≥95%, as confirmed by NMR.

Chemical Structure and Numbering

The chemical structure and standard numbering scheme for the this compound molecule are depicted in the diagram below. This numbering is essential for the correct assignment of NMR signals.

G General NMR Data Acquisition and Analysis Workflow cluster_workflow SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition (1H, 13C, etc.) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, J-coupling) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation / Verification SpectralAnalysis->StructureElucidation

mass spectrometry analysis of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated , a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct mass spectral data for this specific molecule in public databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and data from analogous substituted indole compounds. Detailed, generalized experimental protocols for sample preparation and analysis using techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are presented. This guide aims to serve as a valuable resource for researchers in the structural elucidation, reaction monitoring, and purity assessment of this compound and related heterocyclic compounds.

Introduction

Indole and its derivatives are pivotal structural motifs in a vast array of biologically active compounds. The introduction of bromo and nitro functionalities to the indole scaffold can significantly modulate their physicochemical and pharmacological properties. Mass spectrometry is an indispensable analytical technique for the characterization of such novel molecules, providing crucial information on molecular weight and structure through fragmentation analysis. This guide focuses on the theoretical and practical aspects of the .

Predicted Mass Spectrometry Data

The mass spectral characteristics of this compound can be predicted by considering the stable isotopic distribution of bromine and the typical fragmentation pathways of nitroaromatic and indole compounds.

Molecular Ion

The molecular formula for this compound is C₈H₅BrN₂O₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 1: Predicted Molecular Ion Data for this compound

IonCalculated m/z ([M]⁺)Calculated m/z ([M+2]⁺)Expected Relative Abundance
[C₈H₅⁷⁹BrN₂O₂]⁺255.96-~50%
[C₈H₅⁸¹BrN₂O₂]⁺-257.96~50%
Predicted Fragmentation Pattern

Under electron ionization (EI), the fragmentation of this compound is expected to proceed through several key pathways initiated by the loss of the nitro group, the bromine atom, or other small neutral molecules. The fragmentation of nitroindole compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[1]

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

Proposed FragmentLoss from Molecular IonCalculated m/z ([M]⁺)Calculated m/z ([M+2]⁺)
[M-NO₂]⁺-NO₂210.97212.97
[M-NO]⁺-NO225.97227.97
[M-Br]⁺-Br177.04-
[M-HCN]⁺-HCN228.96230.96
[M-NO₂-HCN]⁺-NO₂, -HCN183.96185.96

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound. The specific parameters may require optimization based on the instrumentation used.

Sample Preparation
  • Dissolution : Dissolve approximately 1 mg of the solid this compound in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or a mixture thereof.

  • Dilution : For Electrospray Ionization (ESI), further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. For Electron Ionization (EI) with a direct insertion probe, a more concentrated solution may be used.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for obtaining the molecular weight of thermally labile or non-volatile compounds.[2][3]

  • Ionization Mode : Positive or negative ion mode should be tested. Given the presence of the acidic N-H proton, negative ion mode ([M-H]⁻) might be successful.

  • Instrumentation : A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Infusion : Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • ESI Source Parameters :

    • Capillary Voltage: 3-4.5 kV

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray

    • Drying Gas (N₂): Temperature 250-350 °C; Flow rate appropriate for desolvation

  • Mass Analyzer : Scan over a mass range of m/z 50-500.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.[4][5]

  • Sample Introduction : Via a direct insertion probe (DIP) or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation : A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer with an EI source.

  • EI Source Parameters :

    • Electron Energy: 70 eV

    • Ion Source Temperature: 150-250 °C

  • Mass Analyzer : Scan over a mass range of m/z 35-500.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the mass spectrometry analysis of a synthesized organic compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in suitable solvent purification->dissolution dilution Dilution to working concentration dissolution->dilution ms_intro Sample Introduction (Infusion/DIP/GC) dilution->ms_intro ionization Ionization (ESI or EI) ms_intro->ionization mass_analyzer Mass Analysis (m/z separation) ionization->mass_analyzer detection Detection mass_analyzer->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Spectral Interpretation (Molecular Ion, Fragmentation) spectrum->interpretation

Caption: General workflow for the .

Predicted Fragmentation Pathway

This diagram visualizes the predicted major fragmentation pathways for this compound under Electron Ionization.

fragmentation_pathway M [M]⁺˙ m/z 256/258 F1 [M - NO₂]⁺ m/z 211/213 M->F1 - NO₂ F2 [M - Br]⁺ m/z 177 M->F2 - Br F3 [M - NO₂ - HCN]⁺ m/z 184/186 F1->F3 - HCN F4 [M - Br - NO₂]⁺ m/z 131 F2->F4 - NO₂

References

A Theoretical Investigation of the Electronic Properties of 3-Bromo-7-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic properties of 3-Bromo-7-nitro-1H-indole. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational protocol, details the interpretation of key electronic parameters, and visualizes the underlying theoretical and methodological frameworks. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a standard methodology based on well-regarded computational studies of similar indole and nitroaromatic compounds.

Theoretical Framework: Density Functional Theory

The electronic properties of molecular systems are governed by the principles of quantum mechanics. For molecules of the size and complexity of this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[1][2][3] DFT methods calculate the total electronic energy of a system based on its electron density, providing a pathway to derive numerous electronic properties.

A popular and widely validated functional for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3][4][5] This is often paired with Pople-style basis sets, such as 6-311+G(d,p), which provide a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately describing anions and excited states.[2][3]

Proposed Computational Protocol

The following protocol outlines a step-by-step approach to calculating the electronic properties of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Geometry Optimization The initial step is to build the 3D structure of this compound and perform a geometry optimization. This process finds the lowest energy conformation of the molecule. The optimization should be carried out using a selected DFT functional and basis set, for instance, B3LYP/6-311+G(d,p).

Step 2: Vibrational Frequency Analysis To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis must be performed. The absence of imaginary frequencies confirms a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

Step 3: Calculation of Ground-State Electronic Properties Using the optimized molecular geometry, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[4][6]

  • Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

Step 4: Excited-State Calculations To investigate the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[2][7][8] These calculations provide the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of absorption), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

Step 5: Solvation Effects To simulate a more realistic chemical environment, such as in a biological medium or a solvent for spectroscopy, the calculations can be repeated incorporating a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[7][8][9][10]

Data Presentation: Calculated Electronic Properties

The quantitative results from the theoretical calculations should be organized for clarity and comparative analysis. The following table presents a hypothetical summary of the key electronic properties for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase and in a solvent (e.g., methanol, using the PCM model).

PropertyGas Phase (Hypothetical)Methanol (Hypothetical)Unit
Total Energy-1850.123-1850.145Hartrees
HOMO Energy-7.12-7.05eV
LUMO Energy-3.45-3.58eV
HOMO-LUMO Gap (ΔE)3.673.47eV
Dipole Moment5.896.45Debye
First Excitation Energy (S1)3.983.85eV
Wavelength (λmax for S1)311322nm
Oscillator Strength (f for S1)0.210.25(dimensionless)

Visualization of Concepts and Workflows

Diagrams are essential for conveying complex relationships and processes. The following visualizations, created using the DOT language, illustrate the computational workflow and a fundamental electronic concept.

computational_workflow cluster_input Input cluster_calculations Computational Steps cluster_output Output mol_structure 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311+G(d,p)) comp_params->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc stable_geom Optimized Geometry (Energy Minimum) geom_opt->stable_geom ground_state Ground-State Properties (HOMO, LUMO, MEP, NBO) freq_calc->ground_state Verified Minimum excited_state Excited-State (TD-DFT) Calculations freq_calc->excited_state electronic_props Electronic Properties Data ground_state->electronic_props uv_vis Simulated UV-Vis Spectrum excited_state->uv_vis

Caption: A flowchart illustrating the computational workflow for determining the electronic properties of this compound.

homo_lumo_transition Electronic Excitation cluster_gs cluster_es gs_label Ground State es_label Excited State lumo_gs LUMO lumo_es LUMO homo_gs HOMO homo_es HOMO electron_hole photon Photon (hν) electron_down photon->electron_down electron_up electron_down->lumo_es ΔE = hν

Caption: A diagram showing the electronic transition from the HOMO to the LUMO upon absorption of a photon.

Conclusion

Theoretical calculations are an indispensable tool in modern chemical and pharmaceutical research. By employing DFT and TD-DFT methods, a detailed understanding of the electronic structure and properties of this compound can be achieved. This knowledge is invaluable for predicting the molecule's reactivity, stability, and spectroscopic behavior, thereby guiding further experimental studies in drug design and materials science. The protocol and theoretical framework presented in this guide offer a robust starting point for researchers to computationally explore this and related molecular systems.

References

The Discovery and Enduring Legacy of Substituted Nitroindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for a vast array of biologically active molecules. The introduction of a nitro group to this heterocyclic system fundamentally alters its electronic properties, paving the way for a diverse range of chemical reactivity and biological applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of substituted nitroindoles, with a particular focus on their role in drug development.

A Historical Perspective: The Dawn of Nitroindole Chemistry

The journey into the world of nitroindoles began in the early 20th century. While the direct nitration of indole itself proved to be a complex challenge due to the electron-rich nature of the indole ring and its susceptibility to oxidation, early pioneers laid the groundwork for future discoveries. The first successful synthesis of a nitroindole derivative is credited to Angeli and Angelico in the early 1900s. Their work, though not a direct nitration of the parent indole, opened the door to accessing this important class of compounds.

A significant milestone in the synthesis of nitroindoles was the development of methods for the controlled nitration of substituted indoles and the construction of the nitro-substituted indole ring from nitro-aromatic precursors. Publications from the mid-20th century, such as the 1957 paper on the synthesis of 7-nitroindole and the 1958 paper on the synthesis of 4-, 5-, and 6-nitroindoles, were instrumental in making these compounds more accessible for study.[1][2] These early methods often involved harsh conditions and resulted in modest yields, but they were crucial for establishing the fundamental chemistry of nitroindoles.

Over the decades, synthetic methodologies have evolved significantly, offering milder reaction conditions, higher yields, and greater regioselectivity. Modern approaches, including transition-metal-catalyzed reactions and novel nitrating agents, have greatly expanded the accessible chemical space of substituted nitroindoles, fueling their exploration in various scientific disciplines.

Synthetic Methodologies: Accessing the Nitroindole Core

The synthesis of substituted nitroindoles can be broadly categorized into two main approaches: the direct nitration of an existing indole ring and the construction of the indole nucleus from a nitro-containing precursor.

Direct Nitration of Indoles

The direct nitration of the indole ring is a challenging endeavor due to the high reactivity of the pyrrole moiety, which can lead to polymerization and oxidation. However, various strategies have been developed to achieve regioselective nitration.

A common method for the synthesis of 5-nitroindole involves the use of a nitrating agent in the presence of a strong acid. For instance, 2-sodium sulfonate-1-acetylindole can be nitrated with fuming nitric acid in acetic acid, followed by hydrolysis to yield 5-nitroindole.[3]

Experimental Protocol: Synthesis of 5-Nitroindole [3]

  • Reaction Setup: To a 500 mL round-bottom flask, add 27.2 g (0.1 mol) of 2-sodium sulfonate-1-acetylindole and 100 mL of acetic acid.

  • Nitration: Cool the mixture to 12°C in an ice bath. Slowly add 19 mL of fuming nitric acid over a period of 1 hour, ensuring the temperature remains below 15°C.

  • Work-up: After the addition is complete, carefully pour the reaction mixture into 250 mL of crushed ice.

  • Hydrolysis: Slowly add 160 g of NaOH to the mixture. The temperature will rise; maintain it at 70°C for 20 hours.

  • Isolation: Cool the mixture and filter the resulting precipitate. Wash the solid with 2 x 100 mL of ice water and dry to obtain golden yellow crystals of 5-nitroindole.

    • Yield: 14.6 g (90.1%)

    • Purity: 98.5%

Indole Ring Formation from Nitro-Aromatic Precursors

Building the indole ring from a pre-functionalized nitro-aromatic compound is a versatile strategy that allows for the synthesis of a wide range of substituted nitroindoles. The Fischer indole synthesis and its variations are classic examples of this approach. For instance, the reaction of p-nitrophenylhydrazine with an appropriate ketone or aldehyde can yield a 5-nitroindole derivative. However, the use of hydrazine compounds raises safety and environmental concerns.[3]

More contemporary methods often employ transition-metal catalysis to construct the indole ring.

Biological Significance and Therapeutic Applications

The unique electronic nature of the nitro group imparts a range of biological activities to the indole scaffold, making substituted nitroindoles promising candidates for drug discovery.

Anticancer Activity of 5-Nitroindole Derivatives

Derivatives of 5-nitroindole have emerged as a significant class of anticancer agents.[4] Their mechanism of action often involves the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.[5][6] This stabilization inhibits gene transcription, leading to the downregulation of the oncoprotein and subsequent cell cycle arrest and apoptosis in cancer cells.[5]

c_Myc_Pathway cluster_promoter c-Myc Promoter G_rich_seq G-rich Sequence G_quadruplex G-quadruplex (Transcriptionally Inactive) G_rich_seq->G_quadruplex Folding Duplex_DNA Duplex DNA (Transcriptionally Active) G_rich_seq->Duplex_DNA G_quadruplex->G_rich_seq Unfolding Duplex_DNA->G_rich_seq c_Myc_mRNA c-Myc mRNA Duplex_DNA->c_Myc_mRNA Transcription Nitroindole 5-Nitroindole Derivative Nitroindole->G_quadruplex Stabilizes Apoptosis Apoptosis Nitroindole->Apoptosis Induces Transcription_Factors Transcription Factors (e.g., Sp1) Transcription_Factors->Duplex_DNA Binds c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Cell_Proliferation Cell Proliferation, Angiogenesis c_Myc_Protein->Cell_Proliferation Promotes

Caption: c-Myc transcription regulation by G-quadruplex stabilization.

CompoundTarget Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindole 1HeLa5.08 ± 0.91[5]
Pyrrolidine-substituted 5-nitroindole 2HeLa5.89 ± 0.73[5]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition by 7-Nitroindole

7-Nitroindole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a valuable therapeutic target. The inhibition of nNOS by 7-nitroindole has shown potential in models of neuropathic pain and neurodegenerative diseases.[7][8]

nNOS_Inhibition NMDA_Receptor NMDA Receptor Ca2+ Ca²⁺ Influx NMDA_Receptor->Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Activates nNOS nNOS Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Conversion Downstream_Signaling Downstream Signaling (e.g., cGMP production) NO->Downstream_Signaling Neurotoxicity Excitotoxicity/ Neurotoxicity Downstream_Signaling->Neurotoxicity Leads to 7_Nitroindole 7-Nitroindole 7_Nitroindole->nNOS Inhibits

Caption: Mechanism of nNOS inhibition by 7-nitroindole.

Experimental Workflows

Workflow for Anticancer Drug Screening of Nitroindole Derivatives

A typical workflow for the in vitro evaluation of novel nitroindole derivatives as potential anticancer agents involves a series of assays to determine their cytotoxicity, mechanism of action, and target engagement.

Anticancer_Screening_Workflow Start Start Synthesis Synthesis of Substituted Nitroindole Library Start->Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assay) against cancer cell lines Synthesis->Cytotoxicity IC50 Determine IC50 values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Target_Engagement Target Engagement Assays IC50->Target_Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Mechanism->Apoptosis_Assay Lead_Optimization Lead Optimization Mechanism->Lead_Optimization G4_Binding G-quadruplex Binding (e.g., FRET, CD spectroscopy) Target_Engagement->G4_Binding Western_Blot Western Blot for Target Protein Levels (e.g., c-Myc) Target_Engagement->Western_Blot Target_Engagement->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental workflow for anticancer screening.

Conclusion

From their initial discovery to their current role at the forefront of drug development, substituted nitroindoles have demonstrated remarkable versatility and potential. The continuous evolution of synthetic methods has made a vast array of these compounds accessible, enabling detailed investigations into their biological activities. As our understanding of the complex signaling pathways involved in diseases like cancer and neurodegeneration deepens, the rational design of novel nitroindole-based therapeutics holds immense promise for the future of medicine. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this fascinating class of molecules.

References

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 3-Bromo-7-nitro-1H-indole. The information is compiled from various chemical supplier data and general chemical safety guidelines to ensure the integrity and longevity of this compound for research and development purposes.

Overview of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its molecular structure, featuring both a bromine atom and a nitro group on the indole ring, makes it a versatile building block for creating complex, biologically active molecules. Given its application in drug discovery and materials science, understanding its stability is crucial for obtaining reliable and reproducible experimental results.

Recommended Storage Conditions

To maintain the quality and purity of this compound, proper storage is essential. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

ParameterRecommended ConditionSource Citation(s)
Temperature Refrigerate at 0-8 °C or 2-8 °C.[1]
Some suppliers also list room temperature as acceptable.
Atmosphere Store in a tightly sealed container.
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.
Light Exposure Store in a light-resistant container to protect from photodegradation.
Environment Keep in a dry, cool, and well-ventilated place.

Handling and General Precautions

Proper handling procedures are critical to preserve the stability of this compound and to ensure the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contamination: Use clean spatulas and equipment to prevent cross-contamination.

The following workflow diagram illustrates the recommended procedure for handling and storing this compound upon its arrival in the laboratory.

G Workflow for Handling and Storage of this compound A Receive Compound B Visually Inspect Container for Damage A->B C Log Compound into Inventory B->C D Transfer to Designated Storage Location C->D E Store at Recommended Temperature (e.g., 2-8 °C) D->E F Ensure Container is Tightly Sealed D->F G Protect from Light D->G H For Use: Equilibrate to Room Temperature in a Desiccator E->H F->H G->H I Weigh Desired Amount in a Fume Hood H->I J Reseal Container Promptly I->J K Return to Storage J->K K->E

Recommended workflow for handling and storage.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the available literature, insights can be drawn from the general chemistry of nitro-substituted and brominated indole derivatives. Potential degradation mechanisms could include:

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light.

  • Hydrolysis: The indole ring may be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable at neutral pH.

  • Oxidation: The indole nucleus can be prone to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.

Proposed Experimental Protocol for Stability Assessment

For researchers wishing to perform a detailed stability study on this compound, the following general protocol, adapted from standard pharmaceutical stability testing guidelines, can be employed. This protocol should be adapted and validated for the specific analytical methods and equipment available.

Objective: To assess the stability of this compound under various storage conditions over a defined period.

Materials and Methods:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Aliquot the stock solution into multiple vials appropriate for the different storage conditions to be tested.

    • Prepare solid aliquots in separate vials as well.

  • Storage Conditions:

    • Store the aliquots under a range of conditions, for example:

      • Accelerated Stability: 40 °C with 75% relative humidity.

      • Long-Term Stability: 25 °C with 60% relative humidity and 2-8 °C.

      • Photostability: In a photostability chamber according to ICH guidelines.

      • Forced Degradation: Exposure to acidic, basic, and oxidative conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated and forced degradation studies).

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the parent compound and detect any degradation products.

    • The method should be validated for specificity, linearity, accuracy, and precision.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

    • Identify and, if possible, characterize any significant degradation products.

The following diagram outlines a general workflow for conducting a chemical stability study.

G General Workflow for Chemical Stability Testing cluster_prep Preparation cluster_storage Storage and Stressing cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution of Compound B Aliquot Samples for Different Conditions A->B C Long-Term Storage (e.g., 25°C/60% RH, 2-8°C) B->C D Accelerated Storage (e.g., 40°C/75% RH) B->D E Forced Degradation (Acid, Base, Oxidative, Light) B->E F Sample at Predetermined Time Points C->F D->F E->F G Analyze via Stability-Indicating Method (e.g., HPLC) F->G H Quantify Parent Compound G->H I Identify Degradation Products H->I J Determine Shelf-Life / Retest Period I->J

Workflow for a chemical stability study.

Conclusion

While specific, in-depth stability data for this compound is not widely published, by adhering to the recommended storage and handling conditions outlined in this guide, researchers can minimize degradation and ensure the compound's integrity for their studies. For applications requiring rigorous stability data, it is recommended to conduct a dedicated stability study following a protocol similar to the one proposed above.

References

Potential Biological Activities of Brominated Nitroindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of both bromine and nitro functionalities onto the indole ring can significantly modulate its electronic properties and biological profile, creating a unique chemical space for drug discovery. Bromination can enhance lipophilicity and binding affinity, while the nitro group, a strong electron-withdrawing moiety, can influence molecular interactions and is a key feature in many antimicrobial and anticancer agents. This technical guide provides an in-depth overview of the potential biological activities of brominated nitroindoles, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Substituted nitroindoles have demonstrated significant potential as anticancer agents, primarily through their ability to interact with and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc. This stabilization can lead to the downregulation of oncoprotein expression, cell cycle arrest, and induction of apoptosis.

A series of pyrrolidine-substituted 5-nitroindoles have been synthesized and evaluated for their ability to bind to the c-Myc G-quadruplex.[1][2][3] Several of these compounds exhibited potent anti-proliferative activity against human cancer cell lines.

Quantitative Anticancer Data
Compound IDCell LineIC50 (µM)Reference
Compound 5 HeLa5.08 ± 0.91[1][3]
Compound 7 HeLa5.89 ± 0.73[1][3]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) HOP-62 (Non-small cell lung)<0.1[4]
HL-60(TB) (Leukemia)0.50[4]
MOLT-4 (Leukemia)0.66[4]

Note: Data for directly brominated nitroindoles with anticancer activity is limited in the reviewed literature. The data presented is for nitroindole derivatives, some of which are halogenated with chlorine, indicating the potential for halogenated nitroindoles in general.

Signaling Pathway: c-Myc G-Quadruplex Inhibition

The c-Myc oncogene is a key regulator of cell proliferation and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure. The formation of this G4 structure acts as a transcriptional repressor. Small molecules, such as certain substituted nitroindoles, can bind to and stabilize this G4 structure, thereby inhibiting c-Myc transcription and translation. This leads to a downstream cascade of events including cell cycle arrest and apoptosis.

c_Myc_Inhibition c-Myc G-Quadruplex Stabilization Pathway cluster_nucleus Nucleus cMyc_promoter c-Myc Promoter (G-rich sequence) G4_DNA G-Quadruplex DNA (Transcriptionally Inactive) cMyc_promoter->G4_DNA Folding cMyc_mRNA c-Myc mRNA cMyc_promoter->cMyc_mRNA Transcription G4_DNA->cMyc_promoter Unfolding Transcription_Factors Transcription Factors (e.g., Sp1) G4_DNA->Transcription_Factors Binding Blocked G4_DNA->cMyc_mRNA Transcription Inhibition Brominated_Nitroindole Brominated Nitroindole Brominated_Nitroindole->G4_DNA Stabilization Transcription_Factors->cMyc_promoter Binding cMyc_Protein c-Myc Protein (Oncoprotein) cMyc_mRNA->cMyc_Protein Translation (in Cytoplasm) Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: c-Myc G-Quadruplex Stabilization by Brominated Nitroindoles.

Antimicrobial Activity

The combination of a halogen atom and a nitro group on an aromatic scaffold is a known strategy for developing potent antimicrobial agents. Halogenation can increase membrane permeability, while the nitro group can be reduced within microbial cells to form cytotoxic reactive nitrogen species.

Studies on 6-bromoindolglyoxylamido derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data
Compound IDMicroorganismMIC (µg/mL)Reference
6-bromoindolglyoxylamido-spermine Staphylococcus aureus6.25[5]
Staphylococcus intermedius3.125[5]
Candida albicans17.2[5]
Cryptococcus neoformans1.1[5]
Nitro derivatives with halogenation (general) Staphylococcus aureus15.6 - 62.5[6]
Candida sp.15 - 62.5 (MFC)[6]

Note: The data highlights the potential of combining bromine and other functionalities on the indole core for antimicrobial activity. Specific data for brominated nitroindoles is an area for further research.

Enzyme Inhibition

Brominated indoles have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The nitro group is also a known pharmacophore in various enzyme inhibitors. The combination of these two groups on an indole scaffold could lead to potent and selective enzyme inhibitors.

Computational docking studies have suggested that brominated indoles can bind effectively to the active sites of both COX-1 and COX-2 enzymes.[5]

Signaling Pathway: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain. Brominated nitroindoles may act as inhibitors of this pathway.

COX2_Inhibition COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Brominated_Nitroindole Brominated Nitroindole Brominated_Nitroindole->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 Pathway by Brominated Nitroindoles.

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. Some brominated indoles have been shown to inhibit the translocation of NF-κB.

NFkB_Inhibition NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB_degradation IκB Degradation IkB_NFkB->IkB_degradation NFkB NF-κB (p50/p65) (Active) IkB_degradation->NFkB Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Brominated_Nitroindole Brominated Nitroindole Brominated_Nitroindole->NFkB Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFkB_nucleus->Proinflammatory_Genes Gene Transcription

Caption: Inhibition of NF-κB Translocation by Brominated Nitroindoles.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow MTT Assay Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment 3. Treat cells with various concentrations of brominated nitroindoles incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance 8. Measure absorbance at ~570 nm solubilization->absorbance data_analysis 9. Calculate IC50 values absorbance->data_analysis end End data_analysis->end

Caption: Workflow for Determining Anticancer Activity using the MTT Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated nitroindole compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow Broth Microdilution (MIC) Assay Workflow start Start serial_dilution 1. Prepare serial dilutions of brominated nitroindoles in a 96-well plate start->serial_dilution inoculum_prep 2. Prepare a standardized microbial inoculum serial_dilution->inoculum_prep inoculation 3. Inoculate each well with the microbial suspension inoculum_prep->inoculation incubation 4. Incubate at an appropriate temperature and duration inoculation->incubation read_results 5. Visually inspect for microbial growth (turbidity) incubation->read_results determine_mic 6. Determine the MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Antimicrobial Activity (MIC) using Broth Microdilution.

Detailed Methodology:

  • Compound Dilution: Perform a serial two-fold dilution of the brominated nitroindole compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Brominated nitroindoles represent a promising class of compounds with the potential for significant biological activities. The available data, primarily from related indole derivatives, suggests that these compounds are worthy of further investigation as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of the indole scaffold allows for the generation of diverse libraries of brominated and nitro-substituted analogs, enabling detailed structure-activity relationship studies. Future research should focus on the systematic synthesis and biological evaluation of a broad range of brominated nitroindoles to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-7-nitro-1H-indole with various boronic acids. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds, and the ability to functionalize it at the C3 position opens avenues for the synthesis of novel drug candidates.[1] The presence of a nitro group at the C7 position can be leveraged for further chemical transformations.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds.[2][3] The reaction typically involves an aryl or vinyl halide, an organoboron reagent (like a boronic acid or ester), a palladium catalyst, and a base.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.[3][5]

  • Transmetalation: In the presence of a base, the organoboron reagent exchanges its organic group with the bromide on the palladium complex.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[3][5]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, especially with functionalized heterocycles like indoles.[1][2]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific boronic acid coupling partners.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture such as Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

General Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from 60 °C to 110 °C) for the specified time (typically 2-24 hours).[2][6][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-nitro-1H-indole.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Palladium catalysts and organic solvents can be hazardous. Handle them with care and consult the relevant safety data sheets (SDS).

Data Presentation

The following table summarizes typical reaction parameters for Suzuki coupling reactions involving bromo-nitro-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

ParameterTypical Range/OptionsNotes
Aryl Boronic Acid (eq.) 1.2 - 2.0An excess of the boronic acid is often used to drive the reaction to completion.[6]
Palladium Catalyst (mol%) 1 - 5Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃ with a ligand.[2][7]
Base (eq.) 2 - 3K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used bases.[2][6][7]
Solvent Dioxane, Toluene, DMF, Dioxane/H₂OThe choice of solvent can significantly impact the reaction outcome.
Temperature (°C) 60 - 110Higher temperatures are often required for less reactive substrates.[2][6]
Reaction Time (h) 2 - 24Reaction progress should be monitored to determine the optimal time.[6][7]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R'-B(OH)₂ Base PdII_aryl R-Pd(II)Ln-R' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R-R' (Coupled Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification 6. Purify by Column Chromatography workup->purification product Final Product (3-Aryl-7-nitro-1H-indole) purification->product

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: 3-Bromo-7-nitro-1H-indole as a Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-nitro-1H-indole is a versatile heterocyclic building block with significant applications in pharmaceutical synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and an electron-withdrawing nitro group at the 7-position, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This intermediate is particularly valuable in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurological disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of Meridianin D, a marine alkaloid known to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).

Synthetic Applications

The bromine atom at the C-3 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents. The nitro group at the C-7 position can be readily reduced to an amino group, providing a site for further functionalization or for modulating the electronic properties and biological activity of the final compound.

Key reactions for the derivatization of this compound include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • Nitro Group Reduction: To introduce an amino group for further derivatization.

These reactions enable the construction of complex molecular architectures with diverse functionalities, leading to the development of potent and selective kinase inhibitors.

Synthesis of Meridianin D: A Case Study

Meridianin D is a marine-derived indole alkaloid that has garnered significant interest due to its potent inhibitory activity against several protein kinases, including GSK-3β and CDKs. The following section outlines a proposed synthetic route to Meridianin D starting from this compound, along with detailed experimental protocols for key steps.

Proposed Synthetic Pathway

MeridianinD_Synthesis cluster_0 Suzuki Coupling cluster_1 Nitro Reduction cluster_2 Sandmeyer Reaction A This compound B 3-(2-Aminopyrimidin-4-yl)-7-nitro-1H-indole A->B 2-(Tributylstannyl)pyrimidine, Pd(PPh3)4, Toluene, 110 °C C 3-(2-Aminopyrimidin-4-yl)-1H-indol-7-amine B->C SnCl2·2H2O, EtOH, 70 °C D Meridianin D (3-(2-Aminopyrimidin-4-yl)-7-bromo-1H-indole) C->D 1. NaNO2, HBr 2. CuBr GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin_APC_CK1 Axin/APC/CK1 Complex Dishevelled->Axin_APC_CK1 inhibition GSK3B GSK-3β Beta_Catenin β-Catenin GSK3B->Beta_Catenin phosphorylation (degradation) Axin_APC_CK1->GSK3B TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription MeridianinD Meridianin D MeridianinD->GSK3B inhibition

Application Notes and Protocols: Development of nNOS Inhibitors Using the 3-Bromo-7-nitroindazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While eNOS-derived NO is crucial for maintaining vascular health, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurological disorders, such as stroke, neurodegenerative diseases, and neuropathic pain.[2][3] Consequently, the development of potent and selective nNOS inhibitors is a significant therapeutic goal.

The indazole scaffold has emerged as a promising foundation for designing selective NOS inhibitors. 7-Nitroindazole was one of the earliest non-arginine-based inhibitors studied, demonstrating high in vivo selectivity for the neuronal isoform.[4][5] Subsequent structural modifications led to the development of 3-Bromo-7-nitroindazole, a more potent inhibitor of nNOS that serves as a valuable tool for investigating the roles of nNOS in various disease models.[6]

This document provides detailed application notes, pharmacological data, and experimental protocols relevant to the use of 3-Bromo-7-nitroindazole and related compounds for the study of nNOS inhibition.

Pharmacological Data

Quantitative data for 3-Bromo-7-nitroindazole highlights its potency and selectivity against NOS isoforms. The inhibitory concentration (IC50) values are summarized below. It is important to note that potency and selectivity can vary based on the species from which the enzyme was sourced.

CompoundTarget EnzymeIC50 (µM)Source OrganismReference
3-Bromo-7-nitroindazole nNOS0.17Rat[6]
eNOS0.86Bovine[6]
iNOS0.29Rat[6]
7-Nitroindazole (Reference) nNOS0.47Rat[4]
eNOS0.7Bovine[4]
iNOS91Murine[4]

nNOS Signaling Pathway

The canonical signaling pathway initiated by nNOS activation begins with an influx of calcium into the cell, often triggered by the stimulation of N-methyl-D-aspartate (NMDA) receptors.[7] Calcium binds to calmodulin (CaM), and the Ca2+/CaM complex then activates nNOS.[8] The activated enzyme catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO.[7] Gaseous NO rapidly diffuses to adjacent cells, where it typically activates soluble guanylate cyclase (sGC), leading to the synthesis of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to modulate neuronal function.[8]

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx opens CaM Calmodulin (CaM) Ca_Influx->CaM binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM nNOS_active nNOS (active) Ca_CaM->nNOS_active nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active activates L_Cit L-Citrulline nNOS_active->L_Cit NO Nitric Oxide (NO) nNOS_active->NO L_Arg L-Arginine L_Arg->nNOS_active sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Downstream Downstream Effects PKG->Downstream Inhibitor 3-Bromo-7-nitroindazole Inhibitor->nNOS_active inhibits

Caption: Canonical nNOS signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol describes a colorimetric method to determine the inhibitory activity of compounds against purified nNOS by quantifying nitrite, a stable breakdown product of NO.[9]

Workflow for In Vitro nNOS Inhibition Assay

Inhibition_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, NADPH, CaM, L-Arginine, Cofactors) D 4. Add Reaction Mix to Initiate Reaction A->D B 2. Add nNOS Enzyme to Microplate Wells B->D C 3. Add Test Inhibitor (e.g., 3-Bromo-7-nitroindazole) at Varying Concentrations C->D E 5. Incubate at 37°C (e.g., 30-60 min) D->E F 6. Add Griess Reagent (Sulfanilamide and NED) E->F G 7. Incubate at RT (10-15 min, protected from light) F->G H 8. Measure Absorbance at 540 nm G->H I 9. Calculate % Inhibition and Determine IC₅₀ Value H->I

Caption: General workflow for determining nNOS inhibitor potency.

Materials:

  • Purified recombinant nNOS enzyme

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT)

  • L-Arginine solution (substrate)

  • NADPH solution

  • Calmodulin (CaM) solution

  • Calcium Chloride (CaCl₂) solution

  • Cofactors: FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • 3-Bromo-7-nitroindazole or other test inhibitors dissolved in DMSO

  • Griess Reagent:

    • Reagent A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid

    • Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Nitrite Standard Curve: Prepare serial dilutions of NaNO₂ (e.g., 100 µM to 0 µM) in assay buffer to generate a standard curve.

  • Prepare Reaction Mixture: In a single tube, prepare a master reaction mix containing assay buffer, L-Arginine, NADPH, CaM, CaCl₂, FAD, FMN, and BH4 at their optimal final concentrations.

  • Set up the Plate:

    • Add assay buffer to all wells.

    • Add the serially diluted test inhibitor to sample wells (final DMSO concentration should be <1%). Add an equivalent volume of DMSO to control wells.

    • Add the purified nNOS enzyme to all wells except for the "no enzyme" blank.

  • Initiate Reaction: Add the reaction mixture to all wells to start the enzymatic reaction. The final volume should be consistent (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Develop Color: Stop the reaction by adding Griess Reagent A (50 µL) followed by Griess Reagent B (50 µL) to each well.

  • Read Plate: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development. Measure the absorbance at 540 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Use the nitrite standard curve to calculate the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol provides a method to assess inhibitor potency and cell permeability in a more physiologically relevant context using cells engineered to overexpress nNOS.[10][11]

Materials:

  • HEK293T cells stably overexpressing rat nNOS (293T/nNOS).[11]

  • Standard cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium ionophore (e.g., A23187) to stimulate nNOS activity.

  • Test inhibitors (e.g., 3-Bromo-7-nitroindazole).

  • Griess Reagent.

  • 6-well or 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the 293T/nNOS cells in culture plates and grow until they reach ~80% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor in fresh culture medium for a specified time (e.g., 1-2 hours).

  • nNOS Activation: Add the calcium ionophore A23187 (e.g., final concentration of 5 µM) to the medium to induce calcium influx and activate nNOS.[11] Include control wells with no ionophore.

  • Incubation: Incubate the cells for a defined period (e.g., 8 hours) at 37°C.[11]

  • Sample Collection: Collect the cell culture medium from each well.

  • Nitrite Measurement: Centrifuge the collected medium to remove any cell debris. Use the supernatant to measure nitrite concentration using the Griess assay as described in Protocol 1.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of nitrite production against the inhibitor concentration.

Protocol 3: Determining NOS Isoform Selectivity

To evaluate if an inhibitor is selective for nNOS, its activity must be tested against eNOS and iNOS in parallel.

Logic for Determining Isoform Selectivity

Selectivity_Logic cluster_exp Experimental Determination cluster_calc Selectivity Calculation cluster_interp Interpretation IC50_nNOS Determine IC₅₀ for nNOS Selectivity_eNOS Selectivity vs. eNOS = IC₅₀(eNOS) / IC₅₀(nNOS) IC50_nNOS->Selectivity_eNOS Selectivity_iNOS Selectivity vs. iNOS = IC₅₀(iNOS) / IC₅₀(nNOS) IC50_nNOS->Selectivity_iNOS IC50_eNOS Determine IC₅₀ for eNOS IC50_eNOS->Selectivity_eNOS IC50_iNOS Determine IC₅₀ for iNOS IC50_iNOS->Selectivity_iNOS Result Higher ratio indicates greater selectivity for nNOS Selectivity_eNOS->Result Selectivity_iNOS->Result

Caption: Logical process for calculating inhibitor selectivity for nNOS.

Procedure:

  • Obtain Isoforms: Acquire purified recombinant human or rodent nNOS, eNOS, and iNOS enzymes.

  • Parallel Assays: Perform the in vitro inhibition assay (Protocol 1) for each of the three NOS isoforms simultaneously using the same inhibitor concentrations and reaction conditions.

    • Note for eNOS: The assay for eNOS is identical to nNOS, as it is also calcium/calmodulin-dependent.

    • Note for iNOS: The iNOS isoform is calcium-independent. Therefore, CaCl₂ and Calmodulin should be omitted from the reaction mixture when assaying for iNOS activity.

  • Calculate IC50 Values: Determine the IC50 value of the inhibitor for each individual isoform (IC50-nNOS, IC50-eNOS, IC50-iNOS).

  • Determine Selectivity Ratios:

    • Selectivity for nNOS over eNOS = IC50-eNOS / IC50-nNOS

    • Selectivity for nNOS over iNOS = IC50-iNOS / IC50-nNOS

    • A ratio significantly greater than 1 indicates selectivity for nNOS over the other isoform.

In Vivo Applications and Considerations

3-Bromo-7-nitroindazole has been utilized in various preclinical models to probe the function of nNOS. These studies demonstrate its utility in translating in vitro findings to a whole-animal context.

  • Neuroprotection: In a rat model of diabetic stroke, treatment with 3-Bromo-7-nitroindazole significantly reduced cerebral infarct volume and improved neurological outcomes, suggesting a neuroprotective role by inhibiting nNOS-mediated pathways.[12]

  • Cognition and Memory: Chronic administration of 3-Bromo-7-nitroindazole was found to impair spatial learning and memory in rats, indicating that nNOS plays a key role in memory formation.[13]

  • Behavioral Studies: The inhibitor has been shown to impair maternal aggression in prairie voles, linking nNOS activity in the paraventricular nucleus to this complex behavior.[14]

When using this compound in vivo, researchers should consider its pharmacokinetic and pharmacodynamic properties, including bioavailability and blood-brain barrier penetration, to ensure adequate target engagement.

References

Application of Substituted Indoles in Anti-Cancer Drug Discovery: A Focus on Bromo and Nitro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, there is no specific published research detailing the application of 3-Bromo-7-nitro-1H-indole in anti-cancer drug discovery. The following application notes and protocols are based on studies of structurally related brominated and nitrated indole compounds that have shown promise in cancer research. These examples serve as a guide for the potential investigation of novel indole derivatives like this compound.

Introduction to Indole Scaffolds in Oncology

The indole scaffold is a privileged heterocyclic structure in medicinal chemistry and has emerged as a promising candidate in the development of anti-cancer agents.[1][2] Indole derivatives, both naturally occurring and synthetic, have been shown to exhibit a wide range of biological activities, including antiproliferative effects against various cancer types.[1][2] These compounds can influence multiple cellular processes crucial for cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[1][3][4] The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use in oncology, highlighting the therapeutic potential of this chemical class.[5]

This document focuses on the potential anti-cancer applications of substituted indoles, particularly bromo and nitro derivatives, by drawing parallels from existing research on analogous compounds.

Quantitative Data Summary: Antiproliferative Activity of Representative Indole Derivatives

The following tables summarize the in vitro anti-cancer activity of various substituted indole compounds from published studies. This data provides a benchmark for evaluating the potential efficacy of novel derivatives.

Table 1: In Vitro Activity of 3-(2-Bromoethyl)-indole (BEI-9)

Compound NameCancer Cell LineAssay TypeIC50 / Effective ConcentrationReference
3-(2-Bromoethyl)-indole (BEI-9)SW480 (Colon Cancer)MTS/CellTiter-Glo12.5 µM[6][7][8]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon Cancer)MTS/CellTiter-Glo5 µM[6][7]
3-(2-Bromoethyl)-indole (BEI-9)Reporter CellsNF-κB Reporter Assay0.8 µM (inhibition of NF-κB)[7]

Table 2: In Vitro Activity of Various Nitroindole Derivatives

Compound Class/NameCancer Cell LineAssay TypeIC50 ValuesReference
5-Nitroindole Derivatives (Compounds 5 & 7)HeLa (Cervical Cancer)Cell Viability Assay~6 µM (causes sub-G1/G1 arrest)[9]
6-Nitroindole Derivative (for synthesis of N-(1H-indole-6-yl) benzamides)MCF7 & T47D (Breast Cancer)Cell Viability AssayIC50 = 28.23 µM (T47D) & 30.63 µM (MCF7) for derivative 127[2]
1,3,4-Oxadiazole-indole Conjugates (from nitro-substituted precursors)MCF-7 (Breast Cancer)MTT AssayIC50 = 2.42 - 8.11 µM[1]
1,3,4-Triazole-indole Conjugates (from nitro-substituted precursors)MCF-7 (Breast Cancer)MTT AssayIC50 = 3.06 - 3.30 µM[1]

Key Signaling Pathways and Mechanisms of Action

Substituted indoles exert their anti-cancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[6][7] The compound 3-(2-bromoethyl)-indole (BEI-9) has been identified as an inhibitor of the NF-κB signaling pathway at submicromolar concentrations.[6]

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli (e.g., TNFα, Chemotherapy) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNFα, Camptothecin IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n Active NF-κB NFkB->NFkB_n Translocation BEI9 3-(2-Bromoethyl)-indole (BEI-9) BEI9->IKK Inhibits Genes Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_n->Genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by 3-(2-bromoethyl)-indole (BEI-9).

Cell Cycle Arrest

Many anti-cancer agents function by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. BEI-9 has been shown to reduce the levels of cyclin D1 and A, key regulators of cell cycle progression.[7] Similarly, certain 5-nitroindole derivatives have been observed to cause cell cycle arrest at the G1 or sub-G1 phase.[9]

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 Indole Substituted Indole (e.g., BEI-9, 5-Nitroindoles) Cyclins Cyclin D1 & A Indole->Cyclins Downregulates Arrest Cell Cycle Arrest Indole->Arrest Cyclins->G1 Arrest->G1 Blocks Progression

Caption: Induction of cell cycle arrest by substituted indole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-cancer properties of indole derivatives.

Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Workflow Start Start Step1 Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) Start->Step1 Step2 Incubate for 24 hours to allow attachment Step1->Step2 Step3 Treat cells with various concentrations of the indole compound Step2->Step3 Step4 Incubate for a defined period (e.g., 24, 48, or 72 hours) Step3->Step4 Step5 Add MTS or MTT reagent to each well Step4->Step5 Step6 Incubate for 1-4 hours until color develops Step5->Step6 Step7 Measure absorbance using a plate reader Step6->Step7 End Calculate IC50 values Step7->End

Caption: Workflow for a typical cell viability (MTS/MTT) assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SW480, HCT116, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add MTS (or MTT) reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of a compound on cancer cell migration and motility.

Methodology:

  • Monolayer Culture: Grow cancer cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time for treated versus untreated cells.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., Cyclin D1, Cyclin A, NF-κB subunits) in cell lysates.

Methodology:

  • Cell Lysis: Treat cells with the indole compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion and Future Directions

While there is no direct evidence for the anti-cancer activity of this compound, the broader family of substituted indoles represents a rich source for the discovery of novel anti-cancer therapeutics. The presence of bromo and nitro functional groups can significantly influence the pharmacological properties of the indole scaffold. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. If promising activity is observed, further studies to elucidate its mechanism of action, including its effects on key signaling pathways like NF-κB and cell cycle regulation, would be warranted. The protocols and data presented here provide a foundational framework for such investigations.

References

Application Notes: Synthesis of Fluorescent Probes from 3-Bromo-7-nitro-1H-indole for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from 3-Bromo-7-nitro-1H-indole. The 7-nitroindole scaffold serves as an excellent electron-accepting core for the design of "push-pull" fluorophores, which exhibit environment-sensitive fluorescence. This document details the synthesis of such probes via palladium-catalyzed cross-coupling reactions, specifically Suzuki and Sonogashira couplings, offering a versatile platform for introducing a variety of fluorescent reporter groups. Detailed experimental protocols, quantitative photophysical data for representative probes, and applications in cellular imaging are presented.

Introduction to 7-Nitroindole-Based Fluorescent Probes

The 7-nitroindole framework is a key building block in the development of sophisticated fluorescent probes.[1] Its inherent electronic structure, featuring an electron-donating indole nitrogen and a potent electron-withdrawing nitro group, establishes a classic donor-π-acceptor (D-π-A) system.[1] This architecture is the foundation for probes that are highly sensitive to their local environment, enabling the monitoring of critical physiological parameters within living cells, such as viscosity and lipid droplet polarity.[1]

A primary mechanism of action for these probes is the Twisted Intramolecular Charge Transfer (TICT) process, which renders them effective "molecular rotors".[1] In low-viscosity environments, intramolecular rotation around a single bond in the excited state leads to a non-radiative decay pathway, resulting in quenched fluorescence. However, in viscous media, such as the interior of lipid droplets or aggregated proteins, this rotation is restricted. This hindrance forces the excited molecule to decay radiatively, leading to a significant increase in fluorescence intensity.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes ideal for high-contrast cellular imaging.[1]

Synthesis of Fluorescent Probes from this compound

The bromine atom at the 3-position of the 7-nitro-1H-indole scaffold is a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions. This allows for the modular synthesis of a diverse library of fluorescent probes.

Suzuki Coupling for the Synthesis of 3-Aryl-7-nitro-1H-indoles

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and arylboronic acids. By coupling this compound with a fluorescent arylboronic acid, such as pyrene-1-boronic acid, a highly fluorescent probe can be synthesized.

Caption: Synthetic scheme for Probe 1 via Suzuki coupling.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-7-nitro-1H-indoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is ideal for introducing fluorescent polycyclic aromatic hydrocarbons, such as anthracene, to the 7-nitroindole core.

Caption: Synthetic scheme for Probe 2 via Sonogashira coupling.

Data Presentation

The photophysical properties of the synthesized probes are summarized below. The data illustrates the environment-sensitive nature of these fluorophores.

ProbeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Probe 1 Toluene~350~450~0.30
Glycerol~355~440>0.80
Probe 2 Dichloromethane~410~480~0.40
Dodecane (Lipid-like)~415~470>0.70

Experimental Protocols

General Protocol for Suzuki Coupling: Synthesis of Probe 1 (3-(Pyren-1-yl)-7-nitro-1H-indole)

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), pyrene-1-boronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

General Protocol for Sonogashira Coupling: Synthesis of Probe 2 (3-((Anthracen-9-yl)ethynyl)-7-nitro-1H-indole)

Materials:

  • This compound

  • 9-Ethynylanthracene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous toluene

  • Anhydrous diisopropylamine (DIPA)

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Using a syringe, add anhydrous toluene (10 mL) and anhydrous diisopropylamine (5 mL) to the flask. Degas the resulting solution for 15 minutes by bubbling nitrogen through it.

  • Alkyne Addition: Add 9-ethynylanthracene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Applications in Cellular Imaging

7-Nitroindole-based probes are particularly useful for imaging lipid droplets and monitoring changes in cellular viscosity.

Signaling Pathway and Mechanism of Action

Molecular_Rotor_Mechanism cluster_low_viscosity Low Viscosity Environment (e.g., Cytosol) cluster_high_viscosity High Viscosity Environment (e.g., Lipid Droplet) Probe_Ground_Low Probe (Ground State) Excitation_Low Photoexcitation (hν) Probe_Ground_Low->Excitation_Low Probe_Excited_Low Probe (Excited State) Excitation_Low->Probe_Excited_Low TICT_State Twisted Intramolecular Charge Transfer (TICT) State Probe_Excited_Low->TICT_State Intramolecular Rotation Non_Radiative_Decay Non-Radiative Decay (Rotation) TICT_State->Non_Radiative_Decay Quenched_Fluorescence Quenched Fluorescence Non_Radiative_Decay->Quenched_Fluorescence Probe_Ground_High Probe (Ground State) Excitation_High Photoexcitation (hν) Probe_Ground_High->Excitation_High Probe_Excited_High Probe (Excited State) Excitation_High->Probe_Excited_High Restricted_Rotation Restricted Rotation Probe_Excited_High->Restricted_Rotation Hindered Rotation Radiative_Decay Radiative Decay (Fluorescence) Restricted_Rotation->Radiative_Decay Strong_Fluorescence Strong Fluorescence Radiative_Decay->Strong_Fluorescence

Caption: Mechanism of a 7-nitroindole-based molecular rotor.

Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining and imaging live cells with a 7-nitroindole-based fluorescent probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom imaging dishes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 7-Nitroindole fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto a glass-bottom imaging dish at a density that will result in 60-70% confluency after 24 hours of incubation.

  • Probe Preparation: Prepare a 1 mM stock solution of the 7-nitroindole probe in high-quality, anhydrous DMSO.

  • Cell Staining: On the day of imaging, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed DMEM to a final concentration of 1-5 µM. Remove the existing culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes in a humidified incubator at 37 °C with 5% CO₂.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 450-600 nm).

Live_Cell_Imaging_Workflow Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Stain_Cells Replace Medium and Stain Cells Incubate_24h->Stain_Cells Prepare_Probe Prepare Probe Stock (1 mM in DMSO) Dilute_Probe Dilute Probe in DMEM (1-5 µM) Prepare_Probe->Dilute_Probe Dilute_Probe->Stain_Cells Incubate_30min Incubate for 15-30 min Stain_Cells->Incubate_30min Wash_Cells Wash with PBS (2-3x) Incubate_30min->Wash_Cells Add_Medium Add Fresh Medium/PBS Wash_Cells->Add_Medium Image_Cells Image with Confocal Microscope Add_Medium->Image_Cells End End Image_Cells->End

Caption: Workflow for live-cell staining and fluorescence imaging.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. Through palladium-catalyzed cross-coupling reactions, a wide array of fluorophores can be readily introduced, allowing for the fine-tuning of their photophysical properties and biological targeting. The resulting probes, operating as molecular rotors, offer high sensitivity and signal-to-noise ratios, making them powerful tools for investigating cellular microenvironments and dynamics. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize custom 7-nitroindole-based probes for a multitude of applications in life sciences and drug discovery.

References

Application Notes and Protocols: 3-Bromo-7-nitro-1H-indole as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-nitro-1H-indole is a key heterocyclic building block with significant potential in the development of advanced organic electronic materials. Its unique molecular structure, featuring an electron-rich indole core functionalized with both an electron-withdrawing nitro group and a versatile bromine atom, allows for the strategic tuning of its electronic and optical properties. The bromine atom at the 3-position serves as a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of π-conjugated small molecules and polymers. These materials are promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The strategic placement of the nitro group at the 7-position influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing charge injection, transport, and the optoelectronic properties of the final material. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel organic electronic materials.

Data Presentation: Electronic and Optical Properties of Indole-Based Organic Materials

The electronic and optical properties of materials derived from this compound are crucial for their performance in electronic devices. While specific data for direct derivatives are proprietary or dispersed in literature, the following table summarizes typical property ranges for related indole- and carbazole-based organic electronic materials, providing a benchmark for materials designed using this building block.

Material ClassHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Optical Bandgap (eV)Emission Color (OLED)
Indole-Carbazole Copolymers-5.4 to -5.8-2.1 to -2.52.9 to 3.32.8 to 3.2Blue to Green
Small Molecule Indole-Benzimidazole Hybrids-5.6 to -6.0-2.3 to -2.72.9 to 3.32.8 to 3.2Deep Blue
Donor-Acceptor Polymers with Indole Units-5.2 to -5.6-3.0 to -3.51.7 to 2.21.6 to 2.1N/A (OPV)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound as a building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-nitro-1H-indole Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid. This reaction is fundamental for creating C-C bonds and extending the π-conjugation of the indole core.

Materials:

  • This compound

  • Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, v/v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of ethyl acetate and 50 mL of water to the reaction mixture.

  • Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-aryl-7-nitro-1H-indole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidative Polymerization for the Synthesis of a Poly(indole-derivative)

This protocol outlines a general method for the chemical oxidative polymerization of a 3-aryl-7-nitro-1H-indole monomer to form a conjugated polymer.

Materials:

  • 3-Aryl-7-nitro-1H-indole monomer (synthesized as per Protocol 1)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Ammonia solution (concentrated)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the 3-aryl-7-nitro-1H-indole monomer in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride in anhydrous chloroform.

  • Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature over a period of 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours. A dark precipitate should form.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.

  • To de-dope the polymer, stir the solid in a concentrated ammonia solution for 2 hours.

  • Filter the polymer, wash it with water until the filtrate is neutral, and then wash again with methanol.

  • Dry the polymer under vacuum at 60 °C for 24 hours.

  • The resulting polymer can be characterized by gel permeation chromatography (GPC) for molecular weight determination, UV-Vis spectroscopy for optical properties, and cyclic voltammetry for electrochemical properties (HOMO/LUMO levels).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the synthetic workflow and the logical relationship between the molecular structure and the electronic properties of the derived materials.

Synthetic_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Monomer 3-Aryl-7-nitro-1H-indole Monomer Coupling->Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Device Organic Electronic Device (OLED, OPV) Polymer->Device

Caption: Synthetic workflow from the this compound building block to a functional organic electronic device.

Structure_Property_Relationship BuildingBlock This compound IndoleCore Indole Core (Electron Donor) BuildingBlock->IndoleCore NitroGroup Nitro Group (C7) (Electron Acceptor) BuildingBlock->NitroGroup BromoGroup Bromo Group (C3) (Reactive Site) BuildingBlock->BromoGroup HOMO HOMO Level IndoleCore->HOMO Influences LUMO LUMO Level NitroGroup->LUMO Influences ArylSubstituent Aryl Substituent (via Coupling) BromoGroup->ArylSubstituent Functionalization ArylSubstituent->HOMO Modulates ArylSubstituent->LUMO Modulates Properties Electronic Properties HOMO->Properties Bandgap Bandgap LUMO->Properties Bandgap->Properties

Caption: Logical relationship between the molecular structure of this compound derivatives and their resulting electronic properties.

Application Notes and Protocols for the Integration of 3-Bromo-7-nitro-1H-indole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds increasingly utilized in the field of organic electronics due to their inherent electron-rich nature and versatile functionalization possibilities.[1] These characteristics allow for the fine-tuning of electronic and optical properties, making them suitable as materials for various layers within an Organic Light-Emitting Diode (OLED).[2] The subject of this protocol, 3-Bromo-7-nitro-1H-indole, is a unique small molecule featuring two key functional groups that are expected to heavily influence its electronic behavior. The nitro group (-NO2) is a strong electron-withdrawing group, a property known to be useful in designing n-type organic semiconductors.[3][4][5] The bromine atom (-Br) not only modifies the electronic properties but also provides a reactive site for further chemical synthesis to create more complex molecules.[1][6]

The presence of the potent electron-withdrawing nitro group suggests that this compound could be a promising candidate for use as an electron transport material (ETL) or as a host material within the emissive layer (EML) of an OLED.[3][7] This document provides detailed protocols for the incorporation of this compound into OLEDs using both vacuum thermal evaporation and solution-based processing techniques.

Proposed Device Architecture and Material Function

A typical OLED consists of a multi-layer structure where each layer performs a specific function to ensure the efficient conversion of electrical energy into light.[8][9] In the protocols that follow, we propose the use of this compound as a host material in the emissive layer, co-deposited with a suitable phosphorescent or fluorescent dopant. The wide bandgap that is often characteristic of host materials allows for efficient energy transfer to the guest emitter, which is responsible for light emission.[7]

Below is a diagram illustrating a common multi-layer OLED architecture.

OLED_Architecture cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al/LiF) EIL Electron Injection Layer (EIL) EIL->Cathode Electrons (e-) ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host: this compound + Dopant) EML->ETL Light (hν) HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes (h+) Substrate Substrate (Glass) Substrate->Anode

Figure 1: Proposed multi-layer OLED device architecture.

Quantitative Data Summary

As this compound is a novel material for OLED applications, specific performance data is not yet established in the literature. The following table is provided for researchers to populate with their experimental results. Representative hypothetical data for a green phosphorescent OLED is included for illustrative purposes.

Performance MetricSymbolUnitHypothetical Data (Green PhOLED)
Turn-on Voltage (at 1 cd/m²)V_onV3.5
Maximum LuminanceL_maxcd/m²> 10,000
Maximum Current Efficiencyη_ccd/A45
Maximum Power Efficiencyη_plm/W40
Maximum External Quantum EfficiencyEQE_max%15
CIE Color Coordinates (at 1000 cd/m²)(x, y)-(0.32, 0.61)

Experimental Protocols

Two primary methods for the fabrication of small molecule OLEDs are presented: Vacuum Thermal Evaporation (VTE) and Solution Processing. VTE is the industry standard for high-performance small-molecule OLEDs, offering precise control over film thickness and purity.[10][11] Solution processing offers a potentially lower-cost fabrication alternative.[12]

Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)

This protocol describes the step-by-step fabrication of a multi-layer OLED using this compound as a host in the emissive layer via thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water, acetone, isopropyl alcohol (IPA)

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Organic materials:

    • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN)

    • Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

    • Emissive Layer (EML) Host: this compound

    • EML Dopant: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) for green emission

    • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

    • Cathode: Aluminum (Al)

  • Shadow masks for patterning

Methodology:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to enhance the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. Monitor the thickness and deposition rate using the QCM.

      • HIL: Deposit 10 nm of HATCN at a rate of 0.1 Å/s.

      • HTL: Deposit 40 nm of NPB at a rate of 1.0 Å/s.

      • EML: Co-evaporate this compound (host) and Ir(ppy)₃ (dopant) to a total thickness of 30 nm. A typical doping concentration is 6-10 wt%. The deposition rate of the host should be ~1.0 Å/s, while the dopant rate is adjusted to achieve the desired concentration (e.g., ~0.06-0.1 Å/s).

      • ETL: Deposit 30 nm of Alq₃ at a rate of 1.0 Å/s.

  • Cathode Deposition:

    • Through a shadow mask, deposit the cathode layers.

      • EIL: Deposit 1 nm of LiF at a rate of 0.1 Å/s.

      • Cathode: Deposit 100 nm of Al at a rate of 2.0-5.0 Å/s.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

VTE_Workflow cluster_prep Substrate Preparation cluster_dep Vacuum Thermal Evaporation (< 10⁻⁶ Torr) cluster_final Final Steps A Sonication in DI Water, Acetone, IPA (15 min each) B Nitrogen Gas Drying A->B C UV-Ozone Treatment (10 min) B->C D Load Substrates into Chamber C->D E Deposit HIL (HATCN, 10 nm) D->E F Deposit HTL (NPB, 40 nm) E->F G Co-deposit EML: Host: this compound Dopant: Ir(ppy)₃ (30 nm) F->G H Deposit ETL (Alq₃, 30 nm) G->H I Deposit EIL (LiF, 1 nm) H->I J Deposit Cathode (Al, 100 nm) I->J K Encapsulation in Nitrogen Glovebox J->K L Device Characterization K->L

Figure 2: Workflow for OLED fabrication via Vacuum Thermal Evaporation.

Protocol 2: Fabrication by Solution Processing

This protocol outlines a method for fabricating a polymer-hybrid OLED where the emissive layer containing this compound is deposited from solution via spin-coating.

Materials and Equipment:

  • ITO coated glass substrates

  • Deionized water, acetone, isopropyl alcohol (IPA)

  • UV-Ozone cleaner

  • Nitrogen-filled glovebox

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Materials:

    • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), filtered

    • Hole Transport Layer (HTL): Poly(9-vinylcarbazole) (PVK)

    • Emissive Layer (EML) Host: this compound

    • EML Dopant: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

    • Electron Transport Layer (ETL): 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

    • Cathode: Aluminum (Al)

    • Solvent: Chlorobenzene

Methodology:

  • Substrate Cleaning:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Hole Injection Layer Deposition:

    • Inside the glovebox, spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 40 seconds.

    • Anneal the substrate on a hotplate at 150 °C for 15 minutes.

  • Emissive Layer Solution Preparation:

    • Prepare a blend solution in chlorobenzene. For example, dissolve PVK (as a co-host and film-former), this compound, and Ir(ppy)₃ in a specific weight ratio (e.g., PVK:Indole:Dopant of 60:34:6). The total solute concentration should be around 10-15 mg/mL.

    • Stir the solution overnight in the glovebox to ensure complete dissolution.

  • Emissive Layer Deposition:

    • Spin-coat the prepared emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the film at 80 °C for 30 minutes to remove residual solvent.

  • ETL and Cathode Deposition:

    • Transfer the substrate to the thermal evaporator.

    • Deposit the ETL and cathode layers as described in Protocol 1, Step 3, using TPBi as the ETL material.

      • ETL: Deposit 40 nm of TPBi at a rate of 1.0 Å/s.

      • EIL: Deposit 1 nm of LiF at a rate of 0.1 Å/s.

      • Cathode: Deposit 100 nm of Al at a rate of 2.0-5.0 Å/s.

  • Encapsulation:

    • Encapsulate the device as described in Protocol 1, Step 4.

Solution_Processing_Workflow cluster_prep Substrate Preparation cluster_solution Solution Deposition (Glovebox) cluster_vacuum Vacuum Deposition cluster_final Final Steps A Substrate Cleaning (Sonication & UV-Ozone) B Spin-coat HIL (PEDOT:PSS) A->B C Anneal HIL (150°C, 15 min) B->C E Spin-coat EML D Prepare EML Solution (Host, Dopant in Solvent) D->E F Anneal EML (80°C, 30 min) E->F G Deposit ETL (TPBi, 40 nm) F->G H Deposit EIL (LiF, 1 nm) G->H I Deposit Cathode (Al, 100 nm) H->I J Encapsulation I->J K Device Characterization J->K

Figure 3: Workflow for OLED fabrication via Solution Processing.

Device Characterization

The performance of the fabricated OLEDs should be characterized to obtain the data presented in the summary table. Standard characterization involves the following measurements:[13][14][15]

  • Current-Voltage-Luminance (IVL) Characteristics: Use a source measure unit (SMU) coupled with a calibrated photodiode or spectrometer. From this data, you can determine the turn-on voltage, current density, luminance, and calculate the current and power efficiencies.

  • Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant driving voltage or current to determine the peak emission wavelength and calculate the CIE color coordinates.

  • External Quantum Efficiency (EQE): This requires a more complex setup, often involving an integrating sphere, to measure the total number of photons emitted from the device per injected electron.

  • Operational Lifetime: Monitor the luminance of the device over time at a constant initial brightness (e.g., 1000 cd/m²) to determine the time it takes for the luminance to decay to 50% of its initial value (LT50).

References

Application Notes and Protocols for the Functionalization of the N1 Position of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation and N-arylation of 3-Bromo-7-nitro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The presence of a bromine atom at the C3 position and a strong electron-withdrawing nitro group at the C7 position significantly influences the reactivity of the indole core, particularly reducing the nucleophilicity of the indole nitrogen (N1). Consequently, functionalization at this position requires carefully optimized reaction conditions.

The following protocols are based on established methodologies for the N-functionalization of electron-deficient indoles and are adapted for the specific substrate, this compound.

Part 1: N-Alkylation of this compound

Direct N-alkylation of indoles is a fundamental transformation. For electron-deficient indoles like this compound, the decreased nucleophilicity of the indole nitrogen necessitates the use of a strong base to facilitate deprotonation prior to alkylation.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride to generate the corresponding indole anion, which is then quenched with an electrophilic alkyl halide.

Experimental Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Alkylation: Slowly add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation:

Reagent/ParameterCondition/AmountPurpose
This compound1.0 eqStarting material
Sodium Hydride (60%)1.2 eqBase for deprotonation
Alkyl Halide1.1 eqAlkylating agent
Anhydrous DMF0.1-0.5 MSolvent
Temperature0 °C to RTReaction temperature
Reaction Time2-12 hDuration of reaction
Work-upNH₄Cl (aq), EtOAcQuenching and extraction

Experimental Workflow:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF cool Cool to 0 °C start->cool deprotonate Add NaH portion-wise (Deprotonation) cool->deprotonate alkylate Add alkyl halide (Alkylation) deprotonate->alkylate react Stir at RT (2-12 h) alkylate->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end N1-alkylated product Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (+ Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 amine_coordination Amine Coordination (+ Indole-H) pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(Indole)L2]X amine_coordination->pd_complex2 deprotonation Deprotonation (- Base-H+X-) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(Indole)L2 deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Indole reductive_elimination->product Ullmann_Workflow start Combine Reactants: This compound, Aryl Iodide, CuI, Ligand, Base in Solvent react Heat in Sealed Tube (120-160 °C, 24-48 h) start->react cool Cool to Room Temperature react->cool filter Dilute with EtOAc & Filter through Celite cool->filter wash Wash with aq. NH3, H2O, Brine filter->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end N1-arylated Product purify->end

Application Notes and Protocols for Cross-Coupling Reactions Involving the Bromine at C3 of 7-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for four common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—utilizing 3-bromo-7-nitroindole as a key synthetic intermediate. The C3-functionalization of the 7-nitroindole scaffold is of significant interest in medicinal chemistry and materials science, offering a versatile platform for the synthesis of novel therapeutic agents and functional organic materials.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-nitroindoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly effective for the synthesis of 3-aryl-7-nitroindoles, which are precursors to a variety of biologically active molecules.

Comparative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3 eq)1,4-Dioxane110892
33-Pyridinylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5 eq)DMF1201678
42-Thienylboronic acidPdCl₂(dppf) (4)-K₂CO₃ (2 eq)Acetonitrile/H₂O (5:1)801888
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-phenyl-7-nitroindole.

Materials:

  • 3-bromo-7-nitroindole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-nitroindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 3-phenyl-7-nitroindole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-bromo-7-nitroindole, Phenylboronic acid, Na2CO3 B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Degassed Solvents: Toluene, EtOH, H2O C->D E Heat & Stir: 100 °C, 12 h D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Extraction: EtOAc, H2O, Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K 3-Phenyl-7-nitroindole J->K

Suzuki-Miyaura Coupling Workflow

Heck Reaction: Synthesis of 3-Alkenyl-7-nitroindoles

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[1] This method is valuable for introducing vinyl groups at the C3 position of 7-nitroindole, providing access to versatile intermediates for further functionalization.

Comparative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2 eq)DMF1001675
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5 eq)Acetonitrile802482
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2 eq)1,4-Dioxane1201868
4CyclohexenePd(OAc)₂ (5)-Ag₂CO₃ (2 eq)Toluene1102455
Experimental Protocol: Heck Reaction

This protocol details the synthesis of 3-styryl-7-nitroindole.

Materials:

  • 3-bromo-7-nitroindole

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromo-7-nitroindole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield 3-styryl-7-nitroindole.

Heck Reaction Scheme

Sonogashira Coupling: Synthesis of 3-Alkynyl-7-nitroindoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly effective for synthesizing 3-alkynyl-7-nitroindoles, which are valuable precursors in the development of pharmaceuticals and organic materials.

Comparative Data for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene80885
31-OctynePd(OAc)₂ (2)- (Copper-free)PiperidineDMF901278
4Propargyl alcoholPdCl₂(dppf) (4)CuI (8)K₂CO₃Acetonitrile701088
Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of 3-(phenylethynyl)-7-nitroindole.

Materials:

  • 3-bromo-7-nitroindole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask containing a stir bar, add 3-bromo-7-nitroindole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture at 65 °C for 6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to obtain 3-(phenylethynyl)-7-nitroindole.

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-nitroindoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is an indispensable tool for synthesizing 3-amino-7-nitroindole derivatives, which are important scaffolds in medicinal chemistry.

Comparative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (3)NaO-t-Bu (1.5 eq)Toluene1001888
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2 eq)1,4-Dioxane1102082
3Benzylamine[Pd(allyl)Cl]₂ (1.5)RuPhos (3)K₃PO₄ (2.5 eq)t-BuOH902479
4N-MethylanilinePd(OAc)₂ (2)DavePhos (4)LiHMDS (1.8 eq)THF701691
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-morpholino-7-nitroindole.

Materials:

  • 3-bromo-7-nitroindole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaO-t-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Charge a dry Schlenk tube with 3-bromo-7-nitroindole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (1.5 mmol, 1.5 equiv) under a counterflow of argon.

  • Seal the tube and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to give 3-morpholino-7-nitroindole.

Buchwald_Hartwig_Experimental_Workflow Start Start: Dry Schlenk Tube AddSolids Add Solids: 3-bromo-7-nitroindole, Pd2(dba)3, BINAP, NaO-t-Bu Start->AddSolids Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar x3) AddSolids->Inert AddLiquids Add Liquids (via syringe): Anhydrous Toluene, Morpholine Inert->AddLiquids React Heat and Stir (100 °C, 18 h) AddLiquids->React Cool Cool to Room Temperature React->Cool Quench Quench with sat. aq. NH4Cl Cool->Quench Extract Extract with Ethyl Acetate, Wash with Brine Quench->Extract Dry Dry (Na2SO4) and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Product: 3-morpholino-7-nitroindole Purify->End

Buchwald-Hartwig Amination Workflow

References

Application Notes: Enzymatic Assays for Determining the Biological Activity of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromo- and nitro- functional groups, as seen in 3-Bromo-7-nitro-1H-indole, can significantly modulate the compound's electronic properties and biological activity, making it a candidate for investigation in drug discovery.[1][2] While specific biological data for this compound is limited, its structural isomer, 3-Bromo-7-nitroindazole, is a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][4] This suggests that nNOS is a primary enzymatic target of interest.

Furthermore, the broader class of nitroindole derivatives has demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects, often through the inhibition of key enzymes.[2][5][6] These application notes provide detailed protocols for a panel of enzymatic assays to characterize the biological activity of this compound, focusing on potential, high-value targets identified from related compounds.

Potential Enzymatic Targets & Assay Principles

Based on the known activity of its structural isomer and the broader class of nitroindoles, the following enzymes are proposed as primary targets for screening this compound.

  • Neuronal Nitric Oxide Synthase (nNOS): nNOS catalyzes the production of nitric oxide (NO), a key signaling molecule in the nervous system.[4] Inhibition of nNOS is a therapeutic strategy for various neurological disorders. Assays typically measure NO production or the conversion of L-arginine to L-citrulline.

  • Cyclooxygenases (COX-1 & COX-2): These enzymes are central to the inflammatory pathway, catalyzing the formation of prostanoids.[7] Indole derivatives are known to possess anti-inflammatory activity, often via COX inhibition. Fluorometric or colorimetric assays are commonly used to screen for inhibitors.[8]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine pathway that catabolizes tryptophan, playing a critical role in immune evasion by tumors.[9] Its inhibition is a major focus in cancer immunotherapy. Assays measure the production of N-formylkynurenine (NFK) or its downstream product, kynurenine.[10][11]

  • Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that protects cells from membrane lipid peroxidation and is a key regulator of ferroptosis, a form of programmed cell death.[12] GPX4 inhibition is a promising strategy for cancer therapy. Common assays involve a coupled reaction with glutathione reductase (GR) that monitors the consumption of NADPH.[13][14]

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the general workflow for screening a test compound and the signaling pathways for two potential enzyme targets.

G cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis Compound Test Compound (this compound) PrimaryScreen Primary Screening (Single High Concentration) Compound->PrimaryScreen EnzymePanel Panel of Target Enzymes (nNOS, COX, IDO1, GPX4) EnzymePanel->PrimaryScreen AssayReagents Assay-Specific Reagents (Substrates, Cofactors, Buffers) AssayReagents->PrimaryScreen DataAcquisition Data Acquisition (e.g., Plate Reader) PrimaryScreen->DataAcquisition Identify Hits DoseResponse Dose-Response Assay (Serial Dilutions) IC50 IC50 Calculation DoseResponse->IC50 DataAcquisition->DoseResponse Confirm Hits Selectivity Selectivity Profiling IC50->Selectivity

Caption: General experimental workflow for screening this compound.

nNOS_Pathway L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Catalyzes Cofactors O2, NADPH, BH4 Cofactors->nNOS sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate Downstream Downstream Signaling cGMP->Downstream Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->nNOS Inhibits

Caption: The nNOS signaling pathway and the point of hypothetical inhibition.

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell_Arrest T-Cell Arrest & Immunosuppression Tryptophan->T_Cell_Arrest (Depletion) (Accumulation) NFK N-formylkynurenine (NFK) IDO1->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Converted to Kynurenine->T_Cell_Arrest (Depletion) (Accumulation) Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->IDO1 Inhibits IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR STAT1 STAT1 Activation IFNyR->STAT1 IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene IDO1_Gene->IDO1 Upregulates

Caption: The IDO1 signaling pathway in the tumor microenvironment.[9]

Data Presentation: Illustrative Inhibitory Activity

The following tables summarize hypothetical quantitative data for this compound against the proposed enzyme targets. This data is for illustrative purposes to demonstrate effective data presentation. IC50 (half-maximal inhibitory concentration) is a standard measure of inhibitor potency.

Table 1: In Vitro Enzymatic Inhibition by this compound

Target Enzyme Assay Type IC50 (µM)
nNOS Hemoglobin Trapping 0.85
eNOS Hemoglobin Trapping 25.4
iNOS Hemoglobin Trapping 15.2
COX-1 Fluorometric > 50
COX-2 Fluorometric 12.7
IDO1 Fluorometric 5.6

| GPX4 | NADPH Consumption | 2.1 |

Table 2: Selectivity Profile of this compound

Selectivity Ratio Value (Fold-Selectivity)
eNOS / nNOS ~30x
iNOS / nNOS ~18x

| COX-1 / COX-2 | > 4x |

Detailed Experimental Protocols

The following are generalized protocols adapted from commercially available kits and published literature.[10][15][16] Researchers should optimize these protocols for their specific laboratory conditions and instrumentation.

Protocol 1: nNOS Inhibition Assay (Hemoglobin Trapping)

This biochemical assay measures NO production by monitoring the NO-mediated oxidation of oxyhemoglobin to methemoglobin, which can be followed spectrophotometrically.[16]

A. Materials

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (Cofactors)

  • Oxyhemoglobin

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Test Compound: this compound, dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 401 nm

B. Step-by-Step Procedure

  • Prepare Reagents: Prepare stock solutions of the test compound, L-arginine, and cofactors in the assay buffer. Prepare a serial dilution of the test compound to determine the IC50 value.

  • Prepare Reaction Mixture: In each well of the microplate, add the following:

    • Assay Buffer

    • L-arginine (e.g., final concentration of 10 µM)

    • NADPH, BH4, Calmodulin

    • Oxyhemoglobin

    • Test compound at various concentrations (or DMSO for control).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the purified nNOS enzyme to each well.

  • Measure Activity: Immediately begin monitoring the increase in absorbance at 401 nm kinetically for 5-10 minutes at 37°C. The rate of absorbance change is proportional to nNOS activity.

  • Calculate Inhibition: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 using a fluorogenic probe that generates a fluorescent product in the presence of the enzyme.[7]

A. Materials

  • Purified recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control Inhibitor (e.g., Celecoxib)

  • Black, 96-well microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

B. Step-by-Step Procedure

  • Prepare Test Compound: Prepare a 10X serial dilution of this compound in COX Assay Buffer from a DMSO stock.

  • Set Up Wells:

    • Enzyme Control: 10 µl Assay Buffer.

    • Inhibitor Control: 10 µl of a known COX-2 inhibitor (e.g., Celecoxib).

    • Test Compound Wells: 10 µl of each diluted test compound.

  • Prepare Reaction Mix: For each well, prepare a reaction mix containing:

    • 76 µl COX Assay Buffer

    • 1 µl COX Probe

    • 2 µl COX Cofactor

    • 1 µl COX-2 Enzyme

  • Add Reaction Mix: Add 80 µl of the Reaction Mix to each well.

  • Initiate Reaction: Start the reaction by adding 10 µl of Arachidonic Acid solution to all wells.

  • Measure Fluorescence: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Calculate Inhibition: Determine the rate of fluorescence increase (slope) for each well. Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control). Plot the results to determine the IC50.

Protocol 3: IDO1 Activity Assay (Fluorometric)

This assay quantifies IDO1 activity by measuring its product, N-formylkynurenine (NFK), using a developer that reacts with NFK to form a highly fluorescent product.[10]

A. Materials

  • Cell or tissue lysate containing IDO1, or purified recombinant IDO1

  • IDO1 Assay Buffer

  • L-tryptophan (IDO1 Substrate)

  • N-formylkynurenine (NFK) Standard

  • Fluorogenic Developer Solution

  • Test Compound: this compound, dissolved in DMSO

  • Black, 96-well microplate

  • Fluorescence plate reader (Ex/Em = 402/488 nm)

B. Step-by-Step Procedure

  • Sample Preparation: Homogenize mammalian tissue or cell pellets in ice-cold IDO1 Assay Buffer. Centrifuge to collect the supernatant (lysate) containing the enzyme.[10]

  • Standard Curve: Prepare a serial dilution of the NFK Standard in IDO1 Assay Buffer.

  • Set Up Reactions: In a 96-well plate, add your sample lysate, test compound dilutions, and controls. Adjust the volume with IDO1 Assay Buffer.

  • Prepare Reaction Premix: Prepare a premix containing IDO1 Assay Buffer and an antioxidant mix. Add this to all wells.

  • Initiate Reaction: Add the IDO1 Substrate (L-tryptophan) to all wells except the standard curve wells.

  • Incubate: Incubate the plate in the dark for 45 minutes at 37°C.

  • Develop Signal: Add the Fluorogenic Developer Solution to all wells. Incubate at 45°C in the dark for 3 hours with gentle shaking.

  • Measure Fluorescence: Allow the plate to cool to room temperature and measure fluorescence (Ex/Em = 402/488 nm).

  • Calculate Activity: Calculate the concentration of NFK produced in your samples using the standard curve. Determine the percent inhibition for the test compound and calculate the IC50.

Protocol 4: GPX4 Inhibition Assay (Coupled Enzyme, Absorbance)

This assay measures GPX4 activity indirectly. GPX4 reduces a hydroperoxide substrate, producing oxidized glutathione (GSSG). A coupled glutathione reductase (GR) then recycles GSSG to its reduced form, consuming NADPH in the process. The decrease in NADPH is monitored by the change in absorbance at 340 nm.[12][13]

A. Materials

  • Purified recombinant human GPX4 enzyme

  • GPX4 Assay Buffer

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Cumene Hydroperoxide (Substrate)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control Inhibitor (e.g., ML-162)

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

B. Step-by-Step Procedure

  • Prepare Reagents: Equilibrate all reagents except the GPX4 enzyme to room temperature. Keep the enzyme on ice.

  • Set Up Wells:

    • 100% Activity Wells: Add GPX4 Assay Buffer, diluted GPX4 enzyme, and solvent (DMSO).

    • Inhibitor Wells: Add GPX4 Assay Buffer, diluted GPX4 enzyme, and test compound dilutions or positive control.

    • Background Wells: Add GPX4 Assay Buffer and solvent (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Prepare Coupled Enzyme Mix: Prepare a mix containing glutathione (GSH) and glutathione reductase (GR). Add this mix to all wells.

  • Add NADPH: Add NADPH solution to all wells.

  • Initiate Reaction: Start the reaction by adding the substrate, cumene hydroperoxide, to all wells. Mix well by pipetting.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm kinetically for 10-15 minutes.

  • Calculate Inhibition: Determine the rate of NADPH consumption (decrease in A340) for each well. Calculate the percent inhibition for the test compound relative to the 100% activity control and determine the IC50.[13]

References

Application Note: Evaluating the Cytotoxicity of 3-Bromo-7-nitro-1H-indole Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-proliferative effects against cancer cells.[1][2] Novel synthetic analogs, such as 3-Bromo-7-nitro-1H-indole derivatives, are of great interest for their potential as new therapeutic agents.[1] A critical initial step in the evaluation of these compounds is the characterization of their cytotoxic potential.[3] Understanding a compound's effect on cell viability, proliferation, and mechanism of cell death is fundamental to drug discovery and development.[3][4]

This document provides detailed protocols for a panel of robust, cell-based assays to construct a comprehensive cytotoxicity profile for this compound derivatives. The assays described herein measure key indicators of cell health: metabolic activity (MTT Assay), cell membrane integrity (LDH Release Assay), and the induction of apoptosis (Caspase-Glo® 3/7 Assay).

Overall Experimental Workflow

A systematic approach is essential for evaluating the cytotoxic effects of novel compounds. The general workflow begins with preparing the cancer cell lines, followed by treatment with the indole derivatives at various concentrations. Subsequent application of specific cytotoxicity assays allows for the quantification of different aspects of cell health, leading to data analysis and interpretation, such as the calculation of IC50 values.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (e.g., A549, HCT-116) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Preparation (Serial Dilutions of This compound) D 4. Cell Treatment (24-72 hour incubation) C->D E 5a. MTT Assay (Metabolic Activity) D->E F 5b. LDH Assay (Membrane Integrity) D->F G 5c. Caspase 3/7 Assay (Apoptosis) D->G H 6. Data Acquisition (Spectrophotometer/ Luminometer) E->H F->H G->H I 7. Analysis & IC50 Calculation H->I

Caption: General workflow for assessing the cytotoxicity of indole derivatives.

Assay for Metabolic Activity: MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (living) cells.[6]

G A Yellow MTT (Water-Soluble) C Purple Formazan (Insoluble Crystals) A->C Reduction B Mitochondrial Dehydrogenase (in Viable Cells) E Quantification (Absorbance at ~570 nm) C->E via D Solubilization (e.g., DMSO) G cluster_pathway Apoptotic Signaling Cascade A Cytotoxic Stimulus (e.g., Indole Derivative) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B Activation C Effector Caspases (Caspase-3, Caspase-7) B->C Activation D Cleavage of Cellular Substrates C->D Execution E Apoptosis (Cell Death) D->E

References

Application Notes and Protocols: Utilizing 3-Bromo-7-nitro-1H-indole in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Bromo-7-nitro-1H-indole as a versatile tool in studying protein-ligand interactions. Its unique chemical features make it an ideal candidate for fragment-based drug discovery, biophysical characterization of binding events, and as a foundational scaffold for the development of more potent and selective inhibitors.

Introduction to this compound

This compound is a multifaceted chemical entity poised for significant applications in drug discovery and chemical biology. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom and a nitro group provides distinct advantages for probing and modulating protein function.

  • Indole Core: A common motif in pharmaceuticals that can engage in various non-covalent interactions with protein targets, including hydrogen bonding and hydrophobic interactions.

  • Bromine Atom: Serves as a useful handle for synthetic elaboration via cross-coupling reactions, allowing for the rapid generation of analog libraries. It also acts as a heavy atom, aiding in structure determination by X-ray crystallography.

  • Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the indole ring. Importantly, it can participate in specific, energetically favorable "π-hole" interactions with electron-rich atoms (like oxygen or sulfur) in a protein's binding pocket.[1] This type of interaction has been implicated in the enhanced potency of nitro-containing aromatic ligands.[1][2]

These features make this compound a valuable starting point for fragment-based lead discovery (FBLD) campaigns.[3][4]

Key Applications in Studying Protein-Ligand Interactions

This compound can be employed in a variety of experimental contexts to elucidate the nature of protein-ligand interactions.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of approximately 241 g/mol , this compound fits the "rule of three" often applied to fragment libraries, making it an excellent starting point for identifying initial, low-affinity binders that can be optimized into high-affinity leads.[3]

  • Structural Biology: The bromine atom can be leveraged for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in X-ray crystallography, facilitating the determination of the three-dimensional structure of the protein-ligand complex.

  • Biophysical Binding Assays: It can be used as an analyte in various biophysical techniques to quantify binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics (ΔH, ΔS) of its interaction with a target protein.

  • Chemical Probe Development: The indole scaffold can be synthetically modified at the bromine position to explore the structure-activity relationship (SAR) and develop potent and selective chemical probes for target validation and studying cellular signaling pathways.

Data Presentation: Hypothetical Binding Affinity Data

The following table presents hypothetical quantitative data for this compound and its derivatives against a hypothetical protein kinase, "Kinase X". This illustrates how binding data can be structured for clear comparison.

Compound IDStructureMethodK_D (μM)Ligand Efficiency (LE)
BNI-001 This compoundSPR1500.32
BNI-002 3-(phenyl)-7-nitro-1H-indoleSPR250.35
BNI-003 3-(4-pyridyl)-7-nitro-1H-indoleITC8.50.41
BNI-004 3-(4-aminophenyl)-7-nitro-1H-indoleFP1.20.45

K_D (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. Ligand Efficiency (LE): A measure of the binding energy per heavy atom, used to assess the quality of a fragment.

Experimental Protocols

This protocol describes the use of SPR to measure the binding of this compound to an immobilized protein target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein solution (e.g., 50 µg/mL in immobilization buffer).

  • This compound stock solution (10 mM in 100% DMSO).

  • Serial dilutions of this compound in running buffer.

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein solution over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer, typically ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all samples.

    • Inject the analyte dilutions sequentially over the immobilized protein surface, starting with the lowest concentration. Use a sufficient association time (e.g., 120 seconds) and dissociation time (e.g., 240 seconds).

    • Inject running buffer alone as a blank for double referencing.

  • Data Analysis:

    • Subtract the reference surface and blank injection signals from the sensorgrams.

    • Fit the steady-state responses against the analyte concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

This protocol outlines a general workflow for a crystallographic fragment screen.

Materials:

  • Purified and crystallizable target protein.

  • Crystallization reagents and plates.

  • This compound solution (e.g., 100 mM in DMSO).

  • Cryoprotectant solution.

  • Synchrotron beamline access.

Procedure:

  • Protein Crystallization:

    • Set up crystallization trials for the target protein to obtain well-diffracting crystals.

  • Crystal Soaking:

    • Prepare a soaking solution by adding this compound to the crystallization mother liquor to a final concentration of 1-10 mM.

    • Transfer protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

  • Structure Solution and Analysis:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement with the native protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. The bromine atom should exhibit a strong anomalous signal, which can aid in confirming its position.

    • Refine the protein-fragment complex structure.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Fragment Library (including this compound) B Biophysical Screen (SPR, NMR, etc.) A->B C Crystallographic Screen A->C D Identify Hits B->D C->D E Determine Binding Mode (X-ray, NMR) D->E F Confirm Affinity (ITC, SPR) E->F G Structure-Guided Design F->G H Chemical Synthesis (Modify at Bromine) G->H H->G Iterative Cycles I Lead Compound H->I

Caption: Workflow for Fragment-Based Drug Discovery.

Caption: π-hole interaction with the nitro group.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Substrate Protein KinaseX->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor BNI-Derivative Inhibitor->KinaseX inhibits

Caption: Inhibition of a hypothetical kinase pathway.

References

Troubleshooting & Optimization

overcoming low yield in the synthesis of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the synthesis of 3-Bromo-7-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common strategy involves a two-step process. First, the synthesis of the precursor, 7-nitro-1H-indole, is achieved through a multi-step sequence starting from indole. This is followed by the regioselective bromination of 7-nitro-1H-indole at the C3 position using an electrophilic brominating agent like N-bromosuccinimide (NBS).

Q2: Why is direct nitration of indole to 7-nitroindole not recommended?

A2: Direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, which can lead to polymerization and the formation of multiple nitrated isomers, primarily at the C3 and C5 positions, under harsh acidic conditions. An indirect method involving protection of the indole nucleus is generally preferred to achieve better regioselectivity and yield.

Q3: What are the most common causes of low yield in the synthesis of this compound?

A3: Low yields can stem from several factors, including:

  • Poor quality of the starting material, 7-nitro-1H-indole. Impurities in the precursor can interfere with the bromination reaction.

  • Suboptimal reaction conditions for bromination. This includes incorrect temperature, solvent, reaction time, or stoichiometry of the brominating agent.

  • Formation of side products. Over-bromination, bromination at other positions, or degradation of the starting material or product can significantly reduce the yield of the desired product.

  • Inefficient product isolation and purification. Loss of product during workup and purification steps is a common issue.

Q4: How can I monitor the progress of the bromination reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting material (7-nitro-1H-indole), the desired product (this compound), and any potential byproducts. The spots can be visualized under UV light.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 7-nitro-1H-indole (Precursor)
Potential Cause Troubleshooting Suggestion
Incomplete reaction during the initial reduction and protection of indole.Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time or temperature as needed.
Inefficient nitration of the protected indoline intermediate.Maintain a low temperature (typically below 10°C) during the addition of the nitrating agent to prevent side reactions. Ensure the nitrating agent is freshly prepared.
Degradation during the final deprotection and aromatization step.Carefully control the temperature and reaction time during the hydrolysis and aromatization step to avoid decomposition of the nitroindole product.
Loss of product during workup and purification.Optimize the recrystallization procedure to maximize product recovery. Ensure complete precipitation before filtration.
Issue 2: Low Yield or No Reaction in the Bromination of 7-nitro-1H-indole
Potential Cause Troubleshooting Suggestion
Inactive N-bromosuccinimide (NBS) Use freshly opened or recrystallized NBS. Impure NBS can be yellowish and may lead to unreliable results.
Inappropriate Solvent The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred. Protic solvents may react with the brominating agent.
Low Reaction Temperature While low temperatures are often used to control selectivity, the reaction may be too slow. If no reaction is observed, consider gradually increasing the temperature while monitoring with TLC.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction over a longer period using TLC until the starting material is consumed.
Deactivation of the Indole Ring The nitro group at the 7-position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. Ensure the reaction conditions are sufficiently activating for the bromination to occur.
Issue 3: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Suggestion
Over-bromination (Dibromination) Use a controlled stoichiometry of NBS (1.0-1.1 equivalents). Adding the NBS portion-wise can help prevent the formation of dibrominated products.
Bromination at other positions The C3 position of indole is the most nucleophilic. However, under certain conditions, bromination at other positions on the benzene ring can occur. Lowering the reaction temperature can improve regioselectivity.
Radical side reactions If using NBS, the reaction should be performed in the dark and without radical initiators to favor the electrophilic substitution pathway.
Issue 4: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar one (e.g., ethyl acetate/hexanes) can improve separation.
Product insolubility or oiling out during recrystallization Experiment with different solvent systems for recrystallization. A combination of solvents, such as ethanol/water or dichloromethane/hexanes, may be effective.
Presence of starting material in the final product If the reaction did not go to completion, unreacted 7-nitro-1H-indole can be difficult to separate. Ensure the reaction is complete by TLC before workup.

Experimental Protocols

Protocol 1: Synthesis of 7-nitro-1H-indole

This protocol is an indirect method that involves the protection of the indole ring, followed by nitration and subsequent deprotection and aromatization.

Step 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • In a reaction vessel, react indole with sodium bisulfite in an aqueous solution. This step reduces the pyrrole ring and introduces a sulfonate group at the C2 position.

  • The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride to protect the nitrogen atom.

Step 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

  • Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to acetic anhydride at a low temperature.

  • Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic acid or acetic anhydride.

  • Add the acetyl nitrate solution dropwise to the indoline derivative solution while maintaining the temperature at or below 10°C.

  • Stir the reaction mixture at a low temperature for several hours to ensure complete nitration.

Step 3: Hydrolysis and Aromatization to 7-nitro-1H-indole

  • Isolate the precipitated nitrated intermediate by filtration.

  • Treat the intermediate with an aqueous solution of sodium hydroxide. This step removes the acetyl and sulfonate groups and re-aromatizes the indoline ring to yield 7-nitro-1H-indole.

  • The precipitated 7-nitro-1H-indole is collected by filtration, washed with water, and dried.

Purification: The crude 7-nitro-1H-indole can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective bromination of 7-nitro-1H-indole using N-bromosuccinimide (NBS).

Materials:

  • 7-nitro-1H-indole

  • N-bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 7-nitro-1H-indole (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous THF or DCM.

  • Add the NBS solution dropwise to the cooled solution of 7-nitro-1H-indole over 15-30 minutes.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Optimization of Bromination Reaction Conditions (Hypothetical Data)

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NBS (1.05)THF0275
2NBS (1.05)DCM0272
3NBS (1.05)Acetonitrile0265
4NBS (1.2)THF0278 (with 5% dibromo)
5NBS (1.05)THFRoom Temp168 (with more side products)
6Br₂ (1.05)DCM0160 (complex mixture)

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 7-nitro-1H-indole dissolve Dissolve in anhydrous THF/DCM start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs prepare_nbs Prepare NBS solution in anhydrous THF/DCM prepare_nbs->add_nbs react Stir at 0°C (Monitor by TLC) add_nbs->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield of This compound check_sm Check Starting Material Purity (7-nitro-1H-indole) low_yield->check_sm check_reagents Check Reagent Quality (fresh NBS) low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_workup Analyze Workup & Purification (Loss of product) low_yield->check_workup analyze_byproducts Analyze Byproducts by MS and NMR low_yield->analyze_byproducts impure_sm Impure Starting Material check_sm->impure_sm bad_reagents Degraded Reagents check_reagents->bad_reagents suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions workup_loss Product Loss During Isolation check_workup->workup_loss side_reactions Side Reactions Prevalent analyze_byproducts->side_reactions

Caption: Logical workflow for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-7-nitro-1H-indole from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity of the Crude Product with Multiple Spots on Thin-Layer Chromatography (TLC)

  • Question: My initial TLC of the crude reaction mixture shows multiple spots. What are the likely impurities, and how can I achieve better separation?

  • Answer: The presence of multiple spots on your TLC plate is a common observation. The impurities likely consist of:

    • Unreacted 7-nitro-1H-indole: This starting material is more polar than the product and will typically have a lower Rf value.

    • Di-brominated and other poly-brominated species: Over-bromination can lead to the formation of di- and poly-brominated indoles, which will have different polarities.

    • Isomeric Bromo-nitro-indoles: Depending on the reaction conditions, bromination could potentially occur at other positions on the indole ring, leading to isomers with similar polarities, making separation challenging.

    • Oxidized byproducts: Indoles can be susceptible to oxidation, leading to the formation of colored impurities, which may appear as streaks or baseline material on the TLC plate.

    Troubleshooting Steps:

    • Initial Work-up: Before chromatographic purification, perform an aqueous work-up. Wash the organic layer containing the crude product with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate to neutralize any acidity, and finally with brine.

    • Optimize Column Chromatography:

      • Solvent System Selection: Use TLC to screen for an optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired product.

      • Gradient Elution: Employ a shallow gradient elution during column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This will help to separate compounds with close Rf values.

      • Alternative Adsorbents: If you observe product degradation on silica gel, consider using a less acidic stationary phase like neutral alumina.

Issue 2: Product Degradation during Silica Gel Column Chromatography

  • Question: I am observing streaking on my TLC and a lower than expected yield after column chromatography, suggesting my product is degrading on the silica gel. What can I do to prevent this?

  • Answer: this compound, like many indole derivatives, can be sensitive to the acidic nature of standard silica gel.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (NEt₃).

    • Use a Modified Mobile Phase: Add a small percentage (0.1-1%) of triethylamine to your mobile phase throughout the purification process.

    • Alternative Stationary Phase: Switch to a more neutral stationary phase, such as neutral alumina.

    • Minimize Contact Time: Use flash column chromatography to reduce the time your compound is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of this compound?

A1: A good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate. Based on TLC analysis, you can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an effective purification method if a suitable solvent or solvent system is found. To select a solvent, test the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for indole derivatives include ethanol/water, and dichloromethane/hexane.

Q3: How can I confirm the purity of my final product?

A3: The purity of your this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity.[1] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities, and Mass Spectrometry (MS) to confirm the molecular weight.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Triethylamine (optional)

  • Glass column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane/ethyl acetate. Aim for an Rf of 0.2-0.3 for the product. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, ensuring even packing without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 90:10), and run a linear gradient to a higher concentration of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm or a wavelength determined by UV-Vis analysis of the compound.
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) crude->workup column_chrom Column Chromatography (Silica Gel or Alumina) workup->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions pure_product Pure this compound fractions->pure_product analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingDecisionTree start Multiple Spots on TLC? optimize_tlc Optimize TLC Solvent System (Hexane/EtOAc, DCM/MeOH) start->optimize_tlc Yes check_stability Product Degradation on Silica? start->check_stability No, single spot but poor recovery optimize_tlc->check_stability poor_separation Poor Separation optimize_tlc->poor_separation Cannot resolve spots use_amine Add Triethylamine (0.5-1%) to Eluent check_stability->use_amine Yes good_separation Good Separation Achieved check_stability->good_separation No use_alumina Use Neutral Alumina Column use_amine->use_alumina Still degrades use_amine->good_separation use_alumina->good_separation

Caption: Troubleshooting decision tree for purification issues.

References

Navigating the Challenges of 7-Nitroindole Bromination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective bromination of 7-nitroindole is a critical step in the synthesis of various biologically active molecules. However, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrophilic bromination of 7-nitroindole, with a focus on achieving high selectivity for the desired 3-bromo-7-nitroindole.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the bromination of 7-nitroindole, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Insufficiently Activated Brominating Agent: The electron-withdrawing nitro group deactivates the indole ring, making it less reactive towards electrophilic attack. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants.1. Choice of Brominating Agent: Use a more reactive brominating agent or an activator. While N-Bromosuccinimide (NBS) is commonly used, consider adding a catalytic amount of a Lewis acid or using a pre-formed electrophilic bromine species. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition. A common starting point is room temperature, but gentle heating may be necessary. 3. Solvent Screening: Acetonitrile and N,N-Dimethylformamide (DMF) are often effective solvents for this type of reaction.[1][2] DMF, in particular, can help to improve regioselectivity.[3]
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination: The desired 3-bromo-7-nitroindole is still susceptible to further bromination, leading to di- or tri-brominated byproducts. 2. Reaction at Other Positions: While the C3 position is the most nucleophilic, substitution at other positions on the indole ring can occur under certain conditions.1. Control Stoichiometry: Use no more than one equivalent of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid over-bromination. 2. Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.
Presence of Oxindole Byproducts 1. Oxidation of the Indole Ring: The reaction conditions may be too harsh, leading to the oxidation of the pyrrole ring to form an oxindole. This is a known side reaction in indole brominations.[3][4] 2. Water in the Reaction Mixture: The presence of water can facilitate the formation of bromohydrin intermediates, which can then rearrange to oxindoles.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Milder Brominating Agent: Consider using a less aggressive brominating agent. 3. Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-oxidation.
Difficult Purification 1. Similar Polarity of Products: The desired 3-bromo-7-nitroindole and its side products (e.g., di-brominated species) may have very similar polarities, making separation by column chromatography challenging. 2. Decomposition on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of silica gel.1. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane). 2. Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography if your compound is acid-sensitive. 3. Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when brominating 7-nitroindole?

A1: The most common side reaction is over-bromination, leading to the formation of di-brominated products. The strong electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole, but the pyrrole ring remains relatively electron-rich and susceptible to multiple electrophilic attacks, primarily at the C2 and C3 positions. Another significant side reaction can be the formation of oxindole derivatives through oxidation of the indole ring.[3][4]

Q2: Which brominating agent is best for the selective monobromination of 7-nitroindole?

A2: N-Bromosuccinimide (NBS) is a widely used and generally effective reagent for the selective bromination of indoles.[5] It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine, which can help to minimize over-bromination. For less reactive substrates like 7-nitroindole, the reaction may require activation, for example by performing the reaction in a polar solvent like DMF or acetonitrile.[1][2]

Q3: How does the nitro group at the 7-position affect the bromination reaction?

A3: The nitro group is a strong electron-withdrawing group, which deactivates the entire indole ring system towards electrophilic aromatic substitution. However, the pyrrole ring is inherently much more reactive than the benzene ring. Therefore, electrophilic attack will still preferentially occur on the pyrrole ring. The primary site of attack remains the C3 position due to its higher electron density compared to the C2 position. The deactivation by the nitro group means that the reaction conditions may need to be slightly more forcing (e.g., gentle heating or longer reaction times) compared to the bromination of unsubstituted indole.

Q4: What is a typical experimental protocol for the bromination of 7-nitroindole?

Experimental Protocol: Synthesis of 3-bromo-7-nitroindole

  • Dissolve 7-nitroindole (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add N-Bromosuccinimide (NBS) (1.0 equivalents) portion-wise over a period of 15-30 minutes, while stirring vigorously.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue to monitor.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization.

Q5: How can I effectively purify 3-bromo-7-nitroindole?

A5: Purification can typically be achieved through silica gel column chromatography. A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is recommended to separate the desired mono-brominated product from less polar starting material and more polar di-brominated or oxindole byproducts. If the product is a solid, recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective final purification step.

Visualizing the Reaction and Troubleshooting Logic

To aid in understanding the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Bromination_Pathway 7-Nitroindole 7-Nitroindole 3-Bromo-7-nitroindole 3-Bromo-7-nitroindole 7-Nitroindole->3-Bromo-7-nitroindole Electrophilic Substitution (C3) Side_Products Side Products 7-Nitroindole->Side_Products Oxidation Brominating Agent (NBS) Brominating Agent (NBS) Brominating Agent (NBS)->3-Bromo-7-nitroindole 3-Bromo-7-nitroindole->Side_Products Further Reaction Over-bromination Over-bromination Oxidation Oxidation

Caption: Reaction pathway for the bromination of 7-nitroindole.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start: Bromination of 7-Nitroindole Check_Conversion Reaction Complete? Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Analyze_Products Desired Product Formed? Check_Conversion->Analyze_Products Yes Troubleshoot_Conversion Increase Temperature Use More Polar Solvent (DMF) Consider Activator Low_Conversion->Troubleshoot_Conversion Side_Products Significant Side Products Formed Analyze_Products->Side_Products No Purification Proceed to Purification Analyze_Products->Purification Yes Troubleshoot_Selectivity Lower Temperature Slow Reagent Addition Control Stoichiometry Side_Products->Troubleshoot_Selectivity End End: Pure 3-Bromo- 7-nitroindole Purification->End Troubleshoot_Conversion->Start Re-run Experiment Troubleshoot_Selectivity->Start Re-run Experiment

Caption: A logical workflow for troubleshooting the bromination of 7-nitroindole.

References

Technical Support Center: Optimizing Regioselectivity in the Synthesis of 3,7-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,7-disubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving C7 selectivity in indole functionalization so challenging?

A1: The intrinsic electronic properties of the indole ring favor electrophilic substitution and metal-catalyzed C-H functionalization at the electron-rich C3 and C2 positions of the pyrrole moiety.[1] Directing functionalization to the less reactive C7 position on the benzene ring requires overcoming this inherent reactivity, which is a significant synthetic challenge.[1][2]

Q2: What is the most common strategy to achieve C7 regioselectivity?

A2: The most prevalent and effective strategy is the use of a directing group (DG) attached to the indole nitrogen (N1 position).[3][4] These directing groups coordinate to a metal catalyst, positioning it in close proximity to the C7-H bond and thereby facilitating its selective activation.[5]

Q3: What are some of the most effective directing groups for C7 functionalization?

A3: Several directing groups have been successfully employed to achieve high C7 selectivity. The choice of directing group is often dictated by the specific transformation and the metal catalyst used. Some of the most effective directing groups include:

  • Pivaloyl group (Piv): This bulky acyl group is effective in directing rhodium- and iridium-catalyzed reactions to the C7 position.[6][7]

  • Phosphinoyl groups (e.g., -P(O)tBu₂): These have proven highly effective for palladium-catalyzed C7 arylations.[4]

  • Di-tert-butylphosphine oxide (TBPO): The N-P(O)tBu₂ group is a key directing group for palladium-catalyzed C7 arylation.[3]

  • Di-tert-butylphosphine (PtBu₂): This P(III) group offers a diverse range of reactivity for C7 functionalization, including arylation, olefination, and alkylation.[3][4]

  • Sulfur-containing groups: These have been utilized for iridium-catalyzed C7 alkynylation.[8]

Q4: Can C7 functionalization be achieved without transition metals?

A4: Yes, a metal-free approach for C7 borylation has been developed. This method utilizes boron tribromide (BBr₃) with an N-pivaloyl directing group to achieve high regioselectivity for the C7 position under mild conditions.[9][10]

Q5: How can I remove the directing group after the desired C7 functionalization?

A5: The ease of removal of the directing group is a critical consideration. P(III)-based directing groups like -PtBu₂ are often favored as they can be readily attached and detached from the indole nitrogen.[3][4] The N-pivaloyl group can also be removed under standard hydrolysis conditions. For sulfur-based directing groups, removal or transformation after catalysis is also feasible.[8]

Troubleshooting Guide

Issue 1: Low or No C7-Functionalized Product

Potential Cause Troubleshooting Steps
Incorrect Directing Group/Catalyst Combination The choice of directing group is crucial and is often specific to the metal catalyst and the desired transformation. For example, N-pivaloyl works well with rhodium for olefinations, while N-P(O)tBu₂ is effective with palladium for arylations.[4][6] Consult the literature for validated combinations for your specific reaction.
Poor Quality Reagents or Solvents Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.
Suboptimal Reaction Temperature The reaction temperature can significantly impact yield. If no product is observed, consider incrementally increasing the temperature. Conversely, if decomposition is observed, try lowering the temperature.
Inactive Catalyst Ensure the catalyst is active. If using a pre-catalyst, ensure it is properly activated. Consider using a freshly opened bottle of catalyst or purifying the existing stock.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS. Some C-H activation reactions can be slow and may require extended reaction times.

Issue 2: Poor Regioselectivity (Mixture of C2, C3, and C7 isomers)

Potential Cause Troubleshooting Steps
Ineffective Directing Group The directing group may not be providing sufficient steric or electronic bias for C7 selectivity. Consider switching to a bulkier or more strongly coordinating directing group. The bulkiness of the directing group is often crucial for high C7-selectivity.[5]
Ligand Effects (for metal-catalyzed reactions) The choice of ligand can significantly influence regioselectivity. For palladium-catalyzed reactions, the addition of a pyridine-type ligand has been shown to be key for high C7 selectivity in some cases.[5] Experiment with different ligands to optimize the reaction.
Reaction Conditions Favoring Other Isomers High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature. The choice of solvent can also play a role; consider screening different solvents.

Issue 3: Decomposition of Starting Material or Product

Potential Cause Troubleshooting Steps
Reaction Temperature is Too High Indole derivatives can be sensitive to high temperatures. Reduce the reaction temperature and monitor for improvement.
Harsh Reaction Conditions If using strong acids or bases, they may be degrading your material. Consider using milder reagents or a different synthetic route.
Air or Moisture Sensitivity Some intermediates or catalysts may be sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) with dry solvents.

Quantitative Data Summary

The following tables summarize the yields for C7-functionalization of indoles using different catalytic systems and directing groups. Please note that direct comparison can be challenging as substrate scope and reaction conditions vary between studies.

Table 1: Rhodium-Catalyzed C7-Olefination of N-Pivaloylindoles

Substrate (N-Piv Indole)OlefinYield (%)Reference
IndoleMethyl acrylate85[6]
3-MethylindoleMethyl acrylate82[6]
5-MethoxyindoleMethyl acrylate80[6]
6-FluoroindoleStyrene75[6]

Table 2: Palladium-Catalyzed C7-Arylation of N-Phosphinoylindoles

Substrate (N-P(O)tBu₂ Indole)Aryl Boronic AcidYield (%)Reference
IndolePhenylboronic acid88[11]
3-Methylindole4-Tolylboronic acid85[11]
5-Chloroindole4-Methoxyphenylboronic acid78[11]

Table 3: Iridium-Catalyzed C7-Amination of N-Pivaloylindoles

Substrate (N-Piv Indole)SulfonoazideYield (%)Reference
IndoleTsN₃82[7]
3-PhenylindoleBsN₃75[7]
5-BromoindoleNsN₃80[7]

Table 4: Metal-Free C7-Borylation of N-Pivaloylindoles

Substrate (N-Piv Indole)Borylating AgentYield (%)Reference
IndoleBBr₃ then pinacol85[10]
Tryptophan derivativeBBr₃ then pinacol75[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles [6]

  • To an oven-dried Schlenk tube, add N-pivaloylindole (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.004 mmol, 2 mol%), AgSbF₆ (0.032 mmol, 16 mol%), and Cu(OAc)₂·H₂O (0.42 mmol, 2.1 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the olefin (0.4 mmol, 2.0 equiv) and anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired C7-alkenylated indole.

Protocol 2: General Procedure for Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indoles [11]

  • To an oven-dried Schlenk tube, add N-P(O)tBu₂-indole (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), 3-methylpyridine (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Seal the tube and stir the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with CH₂Cl₂ and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the C7-arylated product.

Protocol 3: General Procedure for Metal-Free C7-Borylation of N-Pivaloylindoles [10]

  • To an oven-dried Schlenk tube containing N-pivaloylindole (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2.5 mL) under an argon atmosphere, add BBr₃ (1.0 M in CH₂Cl₂, 0.6 mL, 0.6 mmol, 1.2 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture to -78 °C and add a solution of pyridine (1.5 mmol, 3.0 equiv) in CH₂Cl₂ (1.0 mL), followed by pinacol (1.0 mmol, 2.0 equiv) in CH₂Cl₂ (1.0 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography on silica gel to give the C7-borylated indole.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_functionalization Step 2: C7-Functionalization cluster_deprotection Step 3: Deprotection cluster_product Final Product Start Substituted Indole Protection Install Directing Group (DG) e.g., Pivaloyl, P(O)tBu2 Start->Protection Base, DG-Cl C7_Func Regioselective C-H Activation at C7 Protection->C7_Func Metal Catalyst, Coupling Partner Deprotection Remove Directing Group C7_Func->Deprotection Hydrolysis or other methods Product 3,7-Disubstituted Indole Deprotection->Product

Caption: General experimental workflow for the synthesis of 3,7-disubstituted indoles.

Decision_Tree cluster_arylation Arylation cluster_alkenylation Alkenylation/Alkylation cluster_amination Amination cluster_borylation Borylation Start Desired C7-Functionalization? Arylation Use Pd-catalysis with N-P(O)tBu2 or N-PtBu2 DG Start->Arylation Yes Alkenylation Use Rh-catalysis with N-Pivaloyl DG Start->Alkenylation No, Alkenylation/ Alkylation Amination Use Ir-catalysis with N-Pivaloyl DG Start->Amination No, Amination Borylation Use metal-free conditions with BBr3 and N-Pivaloyl DG Start->Borylation No, Borylation

Caption: Decision-making guide for selecting a synthetic strategy for C7 functionalization.

References

preventing decomposition of 3-Bromo-7-nitro-1H-indole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromo-7-nitro-1H-indole during chemical reactions.

Troubleshooting Guide: Preventing Decomposition of this compound

Decomposition of this compound during a reaction can manifest as low yield, formation of colored impurities, or the appearance of complex mixtures in analytical monitoring. The electron-withdrawing nature of the nitro group and the inherent reactivity of the indole core make this compound susceptible to degradation under certain conditions. This guide provides a systematic approach to identifying and resolving common decomposition issues.

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Decomposition_Troubleshooting start Decomposition Observed (Low Yield, Impurities) check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Examine Reagent Quality start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_light Consider Light Exposure start->check_light issue_acidic_conditions Issue: Acidic pH? check_reaction_conditions->issue_acidic_conditions issue_strong_base Issue: Strong Base? check_reaction_conditions->issue_strong_base issue_high_temp Issue: High Temperature? check_reaction_conditions->issue_high_temp issue_oxidants Issue: Oxidizing Agents Present? check_reaction_conditions->issue_oxidants issue_reductions Issue: Unintended Reduction? check_reaction_conditions->issue_reductions issue_reagent_purity Issue: Impure Reagents/Solvents? check_reagents->issue_reagent_purity issue_oxygen Issue: Oxygen Contamination? check_atmosphere->issue_oxygen issue_photodegradation Issue: Reaction Exposed to Light? check_light->issue_photodegradation solution_neutralize Solution: Use Non-Acidic Conditions or N-Protection issue_acidic_conditions->solution_neutralize Yes solution_mild_base Solution: Use Milder Base (e.g., K2CO3, Cs2CO3) issue_strong_base->solution_mild_base Yes solution_lower_temp Solution: Lower Reaction Temperature issue_high_temp->solution_lower_temp Yes solution_degas Solution: Degas Solvents Thoroughly issue_oxidants->solution_degas Yes solution_protect_nitro Solution: Protect Nitro Group or Use Milder Reducing Agents issue_reductions->solution_protect_nitro Yes solution_purify_reagents Solution: Purify Reagents and Solvents issue_reagent_purity->solution_purify_reagents Yes solution_inert_atmosphere Solution: Ensure Rigorous Inert Atmosphere (Ar or N2) issue_oxygen->solution_inert_atmosphere Yes solution_protect_from_light Solution: Protect Reaction from Light issue_photodegradation->solution_protect_from_light Yes

Caption: Troubleshooting workflow for the decomposition of this compound.

Problem Potential Cause Recommended Solution
Low or no product yield with a dark, tarry reaction mixture. Acid-catalyzed polymerization: Indoles are known to be unstable in the presence of strong acids, leading to polymerization.Avoid acidic conditions. If an acid is required, consider N-protection of the indole with an electron-withdrawing group like Boc to reduce the nucleophilicity of the indole ring.
Formation of multiple unidentified side products. High reaction temperature: Elevated temperatures can lead to thermal decomposition or promote side reactions.Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. For palladium-catalyzed cross-coupling reactions, temperatures around 90-100°C are often a good starting point.
Disappearance of starting material without formation of the desired product. Oxidative degradation: The electron-rich indole core can be susceptible to oxidation, which can be exacerbated by the presence of air (oxygen) and certain reagents.Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
Debromination or other unexpected modifications. Harsh reaction conditions or incompatible reagents: Strong bases or highly reactive catalysts can sometimes lead to unintended side reactions.Screen for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use well-defined palladium pre-catalysts to avoid the formation of overly active catalytic species.
Reduction of the nitro group. Presence of reducing agents or certain catalytic systems: Some reaction conditions, particularly those involving certain palladium catalysts and additives, can lead to the reduction of the nitro group.If reduction is a problem, consider using a catalyst system known to be compatible with nitro groups. Alternatively, the nitro group can be introduced at a later stage in the synthesis.
Reaction is sluggish and requires prolonged heating, leading to decomposition. Poor quality of reagents or catalyst deactivation: Impurities in solvents or reagents can poison the catalyst. The catalyst itself may not be active enough.Use high-purity, anhydrous solvents and reagents. For cross-coupling reactions, consider using a more active palladium catalyst or ligand.
Reaction failure when scaling up. Inefficient mixing or heat transfer: These factors can lead to localized overheating and decomposition.Ensure efficient stirring and controlled heating. For larger scale reactions, consider a reactor with better temperature control.
Photochemical decomposition. Exposure to light: Nitroaromatic compounds can be light-sensitive and undergo photochemical reactions.Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under acidic conditions?

A1: No, similar to other indoles, this compound is generally not stable in the presence of strong acids. Acidic conditions can lead to protonation of the indole ring, which can initiate polymerization and result in the formation of dark, insoluble tars. It is highly recommended to perform reactions under neutral or basic conditions. If acidic conditions are unavoidable, protection of the indole nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, can significantly improve stability.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and air should be minimized to prevent degradation.

Q3: I am observing debromination during my cross-coupling reaction. What could be the cause?

A3: Debromination can occur under certain cross-coupling conditions. Potential causes include:

  • High catalyst loading or overly active catalyst: This can lead to side reactions. Try reducing the catalyst loading or using a different palladium source/ligand combination.

  • Presence of reducing agents: Impurities in your reagents or solvents could act as reducing agents. Ensure all materials are of high purity.

  • Prolonged reaction times at high temperatures: This can promote decomposition pathways. Optimize the reaction time and temperature.

Q4: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?

A4: The use of strong, non-nucleophilic bases like sodium hydride (NaH) for N-deprotonation is possible, but strong nucleophilic bases like sodium hydroxide should be used with caution, especially at elevated temperatures, as they may promote hydrolysis or other side reactions. For cross-coupling reactions, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred and have been shown to be effective.

Q5: Is N-protection necessary when working with this compound?

A5: While not always mandatory, N-protection can significantly enhance the stability and improve the solubility of this compound, especially in reactions that are sensitive to the acidic N-H proton or require strongly basic conditions. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose. The decision to use N-protection should be based on the specific reaction conditions and the compatibility of the protecting group with subsequent synthetic steps.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

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Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl2 - K2CO3 start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90°C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitor->workup Complete purify Purify by Column Chromatography workup->purify product 3-Aryl-7-nitro-1H-indole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-7-nitro-1H-indole derivative.[1]

Signaling Pathways

Derivatives of this compound are often explored for their potential as inhibitors of various signaling pathways implicated in disease. The following diagram illustrates a generalized signaling pathway where such inhibitors might act.

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Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Survival, etc.) gene_expression->cellular_response inhibitor 3-Aryl-7-nitro-1H-indole Derivative (Inhibitor) inhibitor->kinase_cascade

Caption: Generalized kinase inhibitor signaling pathway.

References

Technical Support Center: Improving the Solubility of 3-Bromo-7-nitro-1H-indole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of 3-Bromo-7-nitro-1H-indole for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for indole derivatives and other poorly water-soluble compounds.[1] A high-concentration stock solution, for example, 10-100 mM, should be prepared in anhydrous, high-purity DMSO to minimize the final solvent concentration in your assay, which should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[2][3]

Q2: My this compound precipitates immediately when I add the DMSO stock to my aqueous assay buffer. What is happening and how can I prevent it?

A2: This phenomenon is known as "solvent shock" or "crashing out." It occurs when the compound, which is soluble in the organic solvent, is rapidly diluted into an aqueous buffer where it is poorly soluble.[2] To prevent this, you can try the following:

  • Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).[2]

  • Add the DMSO stock solution dropwise while gently vortexing or swirling the aqueous buffer to ensure rapid mixing and avoid localized high concentrations.[2]

  • Perform serial dilutions in the aqueous buffer as an alternative to a single large dilution step.[2]

Q3: Can I use co-solvents to improve the solubility of this compound in my assay?

A3: Yes, co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, in small amounts, can increase the solubility of hydrophobic compounds.[4] Commonly used co-solvents in biological assays include ethanol, polyethylene glycols (PEGs), and propylene glycol.[4] It is crucial to determine the tolerance of your specific assay to the chosen co-solvent and its final concentration.

Q4: Would cyclodextrins be a suitable option for solubilizing this compound?

A4: Cyclodextrins are excellent candidates for improving the aqueous solubility of poorly soluble drugs.[5][6] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a hydrophilic exterior, thereby enhancing its solubility in aqueous solutions.[5][6][7] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are often more effective and have better safety profiles for in vitro and in vivo use.[4][7]

Q5: How does pH affect the solubility of this compound?

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media During Incubation

If you observe precipitation of this compound in your cell culture plates after a period of incubation, consider the following troubleshooting steps.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Cell Culture check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed correctly? check_concentration->check_dilution No solution_concentration Action: Lower the final working concentration. Perform a solubility test. check_concentration->solution_concentration Yes check_media Are there interactions with media components? check_dilution->check_media Yes solution_dilution Action: Pre-warm media to 37°C. Add stock dropwise with gentle vortexing. Consider serial dilutions. check_dilution->solution_dilution No check_stability Is the compound stable under assay conditions? check_media->check_stability Unlikely solution_media Action: Test solubility in different media formulations (e.g., with/without serum). Consider using a solubilizing agent. check_media->solution_media Possible solution_stability Action: Prepare fresh solutions for each experiment. Minimize exposure to light and temperature fluctuations. check_stability->solution_stability Possible

Caption: A decision tree for addressing compound precipitation in assays.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon dilution Solvent shock; concentration exceeds immediate aqueous solubility.Pre-warm the media to 37°C. Add the DMSO stock dropwise while gently vortexing. Perform serial dilutions.[2]
Precipitate forms over time in the incubator Compound instability at 37°C; interaction with media components (e.g., salts, proteins); pH shift due to cellular metabolism.Ensure the media is properly buffered. Test the compound's stability in the media over time. Consider using a solubilizing agent like cyclodextrin.[10]
Variable results and lower than expected potency Partial precipitation leading to an unknown final concentration.Determine the maximum soluble concentration in your assay media and work below this limit.[10]

Data Presentation

Solubility of this compound in Common Solvents
Solvent Maximum Concentration Notes
DMSO100 mM (24.2 mg/mL)Suitable for preparing high-concentration stock solutions.
Ethanol50 mM (12.1 mg/mL)Can be used as a co-solvent.
Aqueous Buffer (e.g., PBS, pH 7.4)Very Low (Estimated <10 µM)Illustrative value; empirical determination is necessary.

Note: The aqueous solubility is an estimate for a poorly soluble organic molecule and should be experimentally determined.

Illustrative Comparison of Solubilization Methods

The following table provides a hypothetical comparison of the achievable aqueous concentration of this compound using different solubilization techniques.

Method Final Concentration Achieved (Hypothetical) Considerations
Aqueous Buffer Alone < 10 µMBaseline solubility.
Co-solvent (5% Ethanol) 50 - 100 µMAssay must be tolerant to the final ethanol concentration.
Cyclodextrin (10 mM HP-β-CD) 100 - 500 µMCan significantly increase solubility.[5][6]
Nanosuspension > 500 µMRequires specialized equipment for formulation.[4]

This data is for illustrative purposes to demonstrate the potential improvement with each method and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh out a precise amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 2.41 mg of this compound (Molecular Weight = 241.04 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid compound. For 2.41 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously until the compound is fully dissolved. If necessary, brief sonication in a water bath can be applied.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-solvent
  • Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer containing 1% DMSO and 4% Ethanol as a co-solvent.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

    • In a sterile tube, add 40 µL of Ethanol.

    • Add 10 µL of the 10 mM DMSO stock solution to the Ethanol and mix well.

    • Add 950 µL of pre-warmed aqueous buffer to the DMSO/Ethanol mixture while vortexing gently. This results in a final volume of 1 mL with a 100 µM compound concentration, 1% DMSO, and 4% Ethanol.

Protocol 3: Preparation of a Working Solution using Cyclodextrin
  • Objective: To prepare a 100 µM working solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Procedure:

    • Prepare a stock solution of 200 mM HP-β-CD in your aqueous buffer.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a sterile tube, add 500 µL of the 200 mM HP-β-CD stock solution.

    • Add 10 µL of the 10 mM DMSO stock solution to the HP-β-CD solution.

    • Vortex the mixture thoroughly and allow it to equilibrate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

    • Add 490 µL of the aqueous buffer to reach a final volume of 1 mL. The final concentrations will be 100 µM this compound, 100 mM HP-β-CD, and 1% DMSO.

Workflow for Preparing a Working Solution

G start Start: Prepare Working Solution pre_warm 1. Pre-warm aqueous medium (e.g., to 37°C) start->pre_warm vortex 2. Gently vortex/swirl the medium pre_warm->vortex add_stock 3. Add DMSO stock solution dropwise to the swirling medium vortex->add_stock final_mix 4. Cap and vortex gently for a homogenous solution add_stock->final_mix use_immediately 5. Use the prepared solution immediately for best results final_mix->use_immediately

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 3-Bromo-7-nitro-1H-indole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Bromination

Question: My bromination of 7-nitro-1H-indole is resulting in a low yield of the desired 3-bromo product, with significant starting material remaining. What are the potential causes and solutions?

Answer: Low yields in the bromination step can be attributed to several factors. A common issue is the deactivation of the indole ring by the electron-withdrawing nitro group, making the electrophilic substitution more challenging.

Potential Causes and Recommended Solutions for Poor Bromination:

Potential Cause Recommended Solution
Insufficiently reactive brominating agent N-Bromosuccinimide (NBS) is a common choice, but for a deactivated substrate, a more reactive agent or a catalyst may be necessary. Consider using pyridinium bromide perbromide or exploring Lewis acid catalysis to enhance the electrophilicity of the bromine source.
Poor solvent choice The choice of solvent can significantly impact the reaction rate and solubility of reagents. Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used. Ensure the solvent is anhydrous, as water can consume the brominating agent.
Suboptimal reaction temperature While bromination is often performed at low temperatures to control selectivity, a deactivated substrate may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Decomposition of starting material or product Halogenated nitroindoles can be sensitive to harsh conditions. Avoid prolonged reaction times and excessively high temperatures. Ensure a prompt and efficient work-up to isolate the product.

Issue 2: Formation of Multiple Regioisomers during Nitration

Question: The nitration of 3-bromo-1H-indole is producing a mixture of nitro-isomers, making purification difficult. How can I improve the regioselectivity to favor the 7-nitro isomer?

Answer: Achieving high regioselectivity in the nitration of substituted indoles is a common challenge. The directing effects of the existing substituents and the reaction conditions play a crucial role. For 3-bromoindole, nitration can potentially occur at the 4, 5, 6, and 7-positions.

Strategies to Enhance 7-Nitro Regioselectivity:

Strategy Description
Use of a directing protecting group Protection of the indole nitrogen with a bulky group, such as a pivaloyl or a triisopropylsilyl (TIPS) group, can sterically hinder positions 4 and 6, thereby favoring substitution at the 7-position.
Indirect nitration via an indoline intermediate A more complex but highly selective method involves the reduction of the indole to an indoline, followed by N-acetylation. The resulting N-acetylindoline can then be nitrated with high selectivity at the 7-position. Subsequent dehydrogenation re-forms the indole ring.
Careful selection of nitrating agent and conditions Milder nitrating agents, such as acetyl nitrate prepared in situ, can offer better selectivity compared to harsh conditions like a mixture of nitric and sulfuric acid. Low reaction temperatures are critical for controlling the formation of byproducts.

Issue 3: Exothermic Reaction and Safety Concerns during Scale-Up

Question: I am concerned about the exothermic nature of the nitration reaction when scaling up. What are the key safety considerations and how can I manage the reaction temperature effectively?

Answer: Nitration reactions are notoriously exothermic and can pose significant safety risks if not properly controlled, especially at a larger scale.

Managing Exothermic Events in Large-Scale Nitration:

Safety Measure Implementation
Controlled addition of reagents The nitrating agent should be added slowly and portion-wise to the solution of the bromoindole. Utilize a programmable syringe pump for precise and controlled addition at a larger scale.
Efficient cooling and temperature monitoring The reaction vessel must be equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). Continuously monitor the internal reaction temperature with a calibrated probe.
Use of a co-solvent A suitable co-solvent can help to dissipate heat more effectively. Ensure the chosen solvent does not react with the nitrating agent.
Emergency preparedness Have a quenching agent (e.g., a cold solution of sodium bicarbonate) readily available to neutralize the reaction in case of a thermal runaway.

Frequently Asked Questions (FAQs)

Q1: What is the best order of steps for the synthesis: bromination followed by nitration, or nitration followed by bromination?

The more common and generally higher-yielding approach is to first perform the nitration of indole to obtain 7-nitro-1H-indole, followed by bromination at the 3-position. The nitro group at the 7-position deactivates the benzene ring towards further electrophilic substitution, which can help in achieving selective bromination on the pyrrole ring.

Q2: How can I effectively purify this compound at a large scale?

Column chromatography, which is often used at the lab scale, can be impractical and costly for large quantities. Recrystallization is the preferred method for purification at scale. A suitable solvent system (e.g., ethanol/water or toluene/heptane) should be developed to effectively remove impurities. Slurrying the crude product in a suitable solvent can also be an effective purification technique.

Q3: What are the most common impurities I should expect in the final product?

Common impurities may include unreacted starting materials (7-nitro-1H-indole or 3-bromo-1H-indole depending on the route), regioisomers of the nitrated product (e.g., 3-bromo-5-nitro-1H-indole), and potentially di-brominated or di-nitrated byproducts.

Q4: Are there any stability issues with the final product, this compound?

This compound is a solid that should be stored in a cool, dark place. As with many nitro-aromatic compounds, it may be sensitive to light and high temperatures over prolonged periods.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 7-Nitro-1H-indole

This protocol is adapted from methods that employ an indirect nitration approach to achieve high regioselectivity for the 7-position.

Step 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • To a stirred solution of indole (1.0 kg, 8.54 mol) in water (10 L), add sodium bisulfite (1.33 kg, 12.81 mol).

  • Heat the mixture to 80-90°C and stir for 4-6 hours until the indole is consumed (monitor by TLC/HPLC).

  • Cool the reaction mixture to 20-25°C.

  • Slowly add acetic anhydride (1.31 kg, 12.81 mol) while maintaining the temperature below 30°C.

  • Stir for an additional 2-3 hours.

  • Cool the mixture to 0-5°C and collect the precipitated product by filtration.

  • Wash the solid with cold water and then with ethanol.

  • Dry the product under vacuum at 50-60°C to yield sodium 1-acetylindoline-2-sulfonate.

Step 2: Nitration

  • In a separate reactor, carefully add 65% nitric acid (0.83 kg, 8.54 mol) to acetic anhydride (4.36 kg, 42.7 mol) at a temperature below 10°C to prepare the nitrating agent.

  • Suspend the sodium 1-acetylindoline-2-sulfonate from the previous step in acetic acid (10 L).

  • Cool the suspension to 0-5°C.

  • Slowly add the prepared nitrating mixture to the suspension over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 5-10°C for 1-2 hours after the addition is complete.

  • Collect the precipitated product by filtration and wash with cold acetic acid, followed by water.

Step 3: Hydrolysis and Dehydrogenation

  • Suspend the wet cake from the previous step in a 20% aqueous solution of sodium hydroxide (10 L).

  • Heat the mixture to 50-60°C and stir for 2-4 hours until the reaction is complete.

  • Cool the mixture to 20-25°C and adjust the pH to 6-7 with hydrochloric acid.

  • Collect the precipitated 7-nitro-1H-indole by filtration.

  • Wash the product with water and dry under vacuum at 60-70°C.

Protocol 2: Bromination of 7-Nitro-1H-indole

  • Dissolve 7-nitro-1H-indole (1.0 kg, 6.17 mol) in anhydrous THF (10 L) in a suitable reactor.

  • Cool the solution to 0-5°C.

  • In a separate container, dissolve N-bromosuccinimide (1.15 kg, 6.48 mol) in anhydrous THF (5 L).

  • Slowly add the NBS solution to the 7-nitro-1H-indole solution over 1-2 hours, maintaining the temperature at 0-5°C.

  • Allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC/HPLC.

  • Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (5 L).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 7-Nitro-1H-indole cluster_step2 Step 2: Bromination start1 Indole proc1_1 Reaction with Sodium Bisulfite start1->proc1_1 proc1_2 Acetylation with Acetic Anhydride proc1_1->proc1_2 inter1 Sodium 1-acetylindoline-2-sulfonate proc1_2->inter1 proc1_3 Nitration with Acetyl Nitrate inter1->proc1_3 inter2 Nitrated Intermediate proc1_3->inter2 proc1_4 Alkaline Hydrolysis & Dehydrogenation inter2->proc1_4 prod1 7-Nitro-1H-indole proc1_4->prod1 start2 7-Nitro-1H-indole prod1->start2 Intermediate Transfer proc2_1 Reaction with NBS in THF start2->proc2_1 proc2_2 Quenching and Work-up proc2_1->proc2_2 crude_prod Crude Product proc2_2->crude_prod proc2_3 Recrystallization crude_prod->proc2_3 final_prod This compound proc2_3->final_prod

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_logic cluster_bromination Troubleshooting: Low Bromination Yield cluster_nitration Troubleshooting: Poor Nitration Regioselectivity start_brom Low Yield of this compound check_reagents Check Brominating Agent and Solvent Purity start_brom->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Wet check_reagents->reagents_bad No optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp temp_ok Temperature Optimized optimize_temp->temp_ok Yes temp_bad Suboptimal Temperature optimize_temp->temp_bad No check_catalyst Consider Catalysis temp_ok->check_catalyst success Yield Improved check_catalyst->success start_nitr Mixture of Nitro Isomers check_method Review Nitration Method start_nitr->check_method direct_nitr Direct Nitration Used check_method->direct_nitr Direct indirect_nitr Indirect Method Used check_method->indirect_nitr Indirect switch_method Switch to Indirect Method (Indoline Route) direct_nitr->switch_method check_protecting_group Use Bulky N-Protecting Group direct_nitr->check_protecting_group optimize_conditions Optimize Temperature and Addition Rate indirect_nitr->optimize_conditions success_nitr Improved Selectivity switch_method->success_nitr check_protecting_group->success_nitr optimize_conditions->success_nitr

Caption: Logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with 3-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium-catalyzed Suzuki coupling reactions with 3-bromoindoles. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 3-bromoindoles, offering targeted solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst.- Use a pre-catalyst that readily forms the active Pd(0) species. - Screen different palladium sources such as Pd₂(dba)₃ in combination with a suitable ligand.[1]
Inappropriate Ligand: The ligand may not be suitable for the electron-rich indole substrate.- Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands are also highly effective for heteroaryl couplings.[2]
Incorrect Base: The base may be too weak to facilitate transmetalation effectively.- Try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity.[1]
Poor Solubility of Reactants: One or more components may not be sufficiently soluble in the chosen solvent.- Consider a different solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) with water can be effective.[1] For highly insoluble substrates, solvents like DMF might be necessary.
Significant Dehalogenation Side Product Presence of a Palladium-Hydride (Pd-H) Species: This can be formed from the reaction of the palladium complex with the base, solvent, or trace water.- Ensure the reaction is strictly anaerobic by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).[1] - Use high-purity reagents. - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand.[3] - Use aprotic solvents like dioxane, THF, or toluene instead of alcohols.[3]
N-H Reactivity of Indole: The acidic N-H of the indole can be deprotonated by the base, affecting the electronic properties of the ring and potentially leading to side reactions.- If other strategies fail, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl). This can improve solubility and prevent N-H related side reactions.[1]
Formation of Homocoupled Boronic Acid Product Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.- Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Reaction Stalls Before Completion Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods.- Use a more robust catalyst system, such as a palladacycle or a Pd-NHC complex.[2] - Consider a lower reaction temperature with a more active catalyst to minimize decomposition.
Inhibition by Indole Nitrogen: The nitrogen atom of the indole ring can coordinate to the palladium center, inhibiting catalysis.- The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the indole nitrogen to the palladium center.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst to start with for the Suzuki coupling of 3-bromoindoles?

A1: A good starting point is often a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. For instance, using Pd(OAc)₂ with a ligand like SPhos or XPhos, or using a pre-formed catalyst like XPhos Pd G2, is often effective for heteroaromatic couplings.[4] PdCl₂(dppf) can also be a reliable choice for initial screening.[1]

Q2: How critical is the choice of base, and which one should I use?

A2: The choice of base is critical and can significantly impact the reaction outcome.[1] Inorganic bases are typically used. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results for challenging substrates like 3-bromoindoles.[1] It is recommended to screen a few different bases during optimization.

Q3: Does the indole N-H group need to be protected?

A3: Not always, but it can be beneficial. The acidic N-H can be deprotonated by the base, which can alter the electronic properties of the indole and potentially inhibit the catalyst or lead to side reactions. If you are observing low yields or significant side products despite optimizing other conditions, protecting the nitrogen with a group like Boc or SEM is a recommended strategy.[1]

Q4: What is the role of water in the reaction mixture?

A4: A mixture of an organic solvent with water is common in Suzuki couplings. Water can facilitate the crucial transmetalation step.[1] However, excessive water can promote side reactions, including dehalogenation. The optimal ratio of organic solvent to water should be determined experimentally.

Q5: How can I minimize the dehalogenation of my 3-bromoindole starting material?

A5: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. To minimize this, ensure your reaction is strictly anaerobic by using degassed solvents and maintaining an inert atmosphere.[1] Using high-purity reagents is also important. Switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can also suppress dehalogenation by favoring the desired cross-coupling pathway.[3]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of bromoindoles with various arylboronic acids. Yields are indicative and can vary based on specific reaction conditions and substrates.

Table 1: Performance of Various Palladium Catalysts in the Suzuki Coupling of Bromoindoles

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191
5,7-dibromo-3-formylindoleIndole-5-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)177
6-ChloroindolePhenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O605-897
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1002492
Boc-protected 3-bromoindolePhenyl DABO boronatePd(acac)₂ (5)CataCXium A·HI (10)Base-freeToluene--77

Data compiled from various sources for illustrative purposes.[4][5]

Table 2: General Comparison of Ligand Types for Aryl Bromide Coupling

Catalyst SystemLigand TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Monodentate Phosphine2 - 590 - 11012 - 2475 - 85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 380 - 1004 - 1285 - 95
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 280 - 1001 - 6> 95

This table provides a general comparison for a representative Suzuki coupling and actual results may vary.[6]

Experimental Protocols

Below are detailed, generalized protocols for performing a Suzuki-Miyaura coupling reaction with a 3-bromoindole. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Phosphine Ligand

  • Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask), combine the 3-bromoindole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.5 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Pre-formed Catalyst (e.g., XPhos Pd G2)

  • Reagent Preparation: To a dry reaction vessel, add the 3-bromoindole (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the XPhos Pd G2 catalyst (1-2 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., THF/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C) until the starting material is consumed.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low Yield or No Reaction check_conditions Verify Basic Conditions: - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->check_conditions optimize_base Optimize Base: - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ - Ensure base is finely ground check_conditions->optimize_base optimize_ligand Optimize Ligand: - Screen bulky, electron-rich  phosphines (XPhos, SPhos) - Try NHC ligands optimize_base->optimize_ligand success Improved Yield optimize_base->success If successful optimize_catalyst Change Pd Source: - Try Pd₂(dba)₃ or a  pre-formed catalyst optimize_ligand->optimize_catalyst optimize_ligand->success If successful optimize_solvent Optimize Solvent: - Vary organic/water ratio - Try different organic solvents (Dioxane, THF, DMF) optimize_catalyst->optimize_solvent optimize_catalyst->success If successful protect_indole Consider N-Protection: - Use Boc or SEM group if  dehalogenation or inhibition  is suspected optimize_solvent->protect_indole optimize_solvent->success If successful protect_indole->success If successful

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions of 3-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize debromination, a common side reaction in palladium-catalyzed cross-coupling reactions of 3-bromoindoles.

Troubleshooting Guides

This section addresses specific issues encountered during experiments, offering systematic approaches to diagnose and resolve problems related to debromination.

Issue 1: Significant formation of indole (debrominated byproduct) is observed.

  • Question: My primary isolated product is indole instead of the desired coupled product. What are the likely causes and how can I fix this?

  • Answer: This indicates a high level of reductive debromination (hydrodebromination). This side reaction is often promoted by the generation of palladium-hydride (Pd-H) species in the catalytic cycle. Here is a systematic workflow to address the issue.

    • Step 1: Evaluate the Indole N-H Group. The acidic N-H proton of the indole ring can interfere with the catalytic cycle and make the C-Br bond more susceptible to cleavage, especially under basic conditions.

      • Solution: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) is the most effective strategy to prevent debromination. This modification increases the stability of the substrate and often leads to cleaner reactions and higher yields. However, it requires additional protection and deprotection steps.

    • Step 2: Re-evaluate Your Choice of Base. The base plays a critical role in the reaction and can be a source of hydride species that lead to debromination. Strong bases, particularly alkoxides like NaOtBu or KOtBu, can promote this side reaction.

      • Solution: Switch to a milder inorganic base. Weaker bases are less likely to generate the problematic Pd-H species. Screen bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).

    • Step 3: Assess the Reaction Temperature. High reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired cross-coupling pathway.

      • Solution: Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. While this may slow down the desired reaction, it can significantly suppress the formation of the debrominated byproduct.

    • Step 4: Scrutinize the Catalyst and Ligand System. The choice of ligand can influence the relative rates of reductive elimination (forming the desired product) and the pathways leading to debromination.

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or tBuXPhos). These ligands tend to promote the desired reductive elimination step over side reactions.[1]

    • Step 5: Check Solvent and Reagent Purity. Protic impurities (like water or alcohols) or certain solvents (like DMF) can act as hydride sources.

      • Solution: Use anhydrous, degassed solvents. Aprotic, non-polar solvents like toluene or dioxane are often a better choice than polar aprotic solvents like DMF.[2] Ensure all reagents are of high purity and handled under an inert atmosphere.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Debromination start High Debromination Observed is_protected Is the Indole N-H Protected? start->is_protected protect_N Protect the Indole Nitrogen (e.g., with Boc, SEM) is_protected->protect_N No review_base Review Base Choice is_protected->review_base Yes protect_N->review_base change_base Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃) review_base->change_base Strong Base Used (e.g., NaOtBu) review_conditions Review Other Conditions review_base->review_conditions Mild Base Used change_base->review_conditions lower_temp Lower Reaction Temperature (e.g., 60-80 °C) review_conditions->lower_temp change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) review_conditions->change_ligand check_solvent Use Anhydrous, Degassed, Aprotic Solvent (e.g., Toluene, Dioxane) review_conditions->check_solvent end Problem Resolved lower_temp->end change_ligand->end check_solvent->end

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction for 3-bromoindoles? A1: The indole nucleus, particularly with its acidic N-H proton, can influence the electronic properties of the C-Br bond. Under the basic conditions required for many cross-coupling reactions, the indole nitrogen can be deprotonated, increasing the electron density of the ring system and potentially making the C-Br bond more susceptible to reductive cleavage.[3] Furthermore, the palladium catalyst can form hydride species from various sources in the reaction mixture (base, solvent, impurities), which can then react with the 3-bromoindole to replace the bromine with hydrogen.[4]

Q2: Which cross-coupling reactions are most prone to debromination with 3-bromoindoles? A2: Debromination can be a significant side reaction in several major palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The propensity for this side reaction depends heavily on the specific reaction conditions (base, temperature, ligand) rather than the reaction type itself.[3]

Q3: How does N-protection help in minimizing debromination? A3: N-protection removes the acidic proton on the indole nitrogen. This prevents the formation of the indolyl anion under basic conditions, which can complicate the catalytic cycle.[5] A protected indole is generally more stable and behaves more like a standard aryl bromide, leading to cleaner reactions and reducing the likelihood of debromination.[3]

Q4: Can the choice of palladium precatalyst affect the level of debromination? A4: Yes, the choice of precatalyst can be important. Modern palladium precatalysts, such as G3 or G4 palladacycles, are often designed for clean and efficient generation of the active Pd(0) species.[6] This can lead to more controlled and reproducible reactions compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, potentially reducing the formation of side products, including the debrominated indole.[6]

Q5: Are there any additives that can suppress debromination? A5: In some cases, additives have been shown to reduce dehalogenation. For instance, in Heck reactions of the related 3-bromoindazoles, the addition of bromide salts like NaBr was found to suppress the debromination process.[7] This may be due to the bromide ions coordinating to the palladium center and disfavoring the formation or reaction of palladium-hydride species.

Data Presentation

While specific comprehensive data for 3-bromoindoles is scarce in the literature, the following table summarizes the optimization of a Heck reaction for 3-bromo-1-methyl-1H-indazole, a close structural analog. The data highlights the significant impact of the catalyst, ligand, and base on the yield of the desired coupled product versus the debrominated byproduct.

Table 1: Optimization of Heck Reaction Conditions for 3-Bromo-1-methyl-1H-indazole with n-Butyl Acrylate [7]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1Pd(OAc)₂ (10)Xantphos (20)TEA (2)4324
2Pd(OAc)₂ (10)dppf (20)TEA (2)5520
3PdCl₂(PPh₃)₂ (10)-TEA (2)5126
4Pd(PPh₃)₄ (10)-TEA (2)6415
5Pd(OAc)₂ (10)PPh₃ (20)TEA (2)7512
6Pd(OAc)₂ (10)P(o-tol)₃ (20)TEA (2)6813
7Pd(OAc)₂ (10)P(Cy)₃ (20)TEA (2)6518
8Pd(OAc)₂ (10)PPh₃ (20)DABCO (2)7015
9Pd(OAc)₂ (10)PPh₃ (20)DBU (2)4531
10Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)2345
11Pd(OAc)₂ (10)PPh₃ (20)K₃PO₄ (2)1552
12Pd(OAc)₂ (5)PPh₃ (10)TEA (2)7611

Reaction performed under high-speed ball-milling conditions. TEA = Triethylamine, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions with 3-bromoindoles, optimized to minimize debromination. Note: These are starting points and may require further optimization for specific substrates. Protecting the indole nitrogen is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling of N-Protected 3-Bromoindole

  • Materials:

    • N-Protected 3-bromoindole (1.0 mmol, 1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-3 mol%)

    • Ligand (if not using a precatalyst, e.g., XPhos) (2-6 mol%)

    • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 10:1 ratio, 0.1-0.2 M concentration)

  • Procedure:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the N-protected 3-bromoindole, boronic acid/ester, base, and palladium catalyst/ligand.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of N-Protected 3-Bromoindole

  • Materials:

    • N-Protected 3-bromoindole (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%)

    • Ligand (e.g., XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv) - Note: If debromination is severe with NaOtBu, switch to Cs₂CO₃.

    • Anhydrous, degassed toluene or 1,4-dioxane (0.1-0.2 M)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction tube.

    • Add the N-protected 3-bromoindole and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat to 80-100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Mandatory Visualization

dot

Debromination_Cycle Catalytic Cycle for Debromination Side Reaction cluster_main Main Cross-Coupling Cycle cluster_side Debromination Side Cycle Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII L₂Pd(II)(Ar)(Br) OA->PdII TM Transmetalation PdII->TM Nu-M PdH L₂Pd(II)(H)(Br) PdII->PdH Reaction with Hydride Source RE Reductive Elimination TM->RE Product Ar-Nu (Desired Product) RE->Product Product->Pd0 Regenerates Catalyst Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH RE_Debrom Reductive Elimination PdH->RE_Debrom Ar-Br Debrom_Product Ar-H (Debrominated Byproduct) RE_Debrom->Debrom_Product Debrom_Product->Pd0 Regenerates Catalyst

Caption: Competing catalytic cycles leading to cross-coupling vs. debromination.

References

Technical Support Center: Enhancing the Quantum Yield of 3-Bromo-7-nitro-1H-indole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enhancing the quantum yield of 3-Bromo-7-nitro-1H-indole-based fluorophores. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the low quantum yield of this compound fluorophores?

A1: The quantum yield of this compound fluorophores is influenced by a combination of intrinsic structural features and environmental factors. The strong electron-withdrawing nature of the nitro group at the 7-position and the heavy atom effect of the bromine at the 3-position can promote non-radiative decay pathways, such as intersystem crossing, thus reducing fluorescence quantum yield. Additionally, environmental factors like solvent polarity, concentration, pH, and the presence of quenchers play a significant role.[1][2][3]

Q2: How does solvent polarity affect the fluorescence of my this compound probe?

A2: Solvent polarity can significantly impact the fluorescence quantum yield and emission wavelength of indole derivatives.[1][2] For many donor-π-acceptor systems, which is the case for this compound, increasing solvent polarity can stabilize the excited state, leading to a red shift in the emission spectrum.[2] However, highly polar solvents can also quench fluorescence by promoting non-radiative decay pathways.[4][5] It is crucial to empirically determine the optimal solvent system for your specific fluorophore.

Q3: My fluorophore signal is weak and unstable. What could be the cause?

A3: Weak and unstable signals are often attributable to photobleaching or phototoxicity, especially in live-cell imaging. The nitro group in the 7-nitroindole structure can enhance the probability of photochemical reactions that lead to the generation of reactive oxygen species (ROS), causing cellular damage and fluorophore degradation.[6] To mitigate this, it is advisable to use the lowest possible excitation power, minimize exposure time, and consider using antioxidants in your imaging medium.[6]

Q4: I observe a significant decrease in fluorescence intensity at higher concentrations. Why is this happening?

A4: This phenomenon is likely due to aggregation-caused quenching (ACQ).[7] At high concentrations, planar indole rings can stack together, forming aggregates. This close association creates non-radiative decay pathways that dissipate the excitation energy as heat rather than light, leading to a decrease in fluorescence.[8]

Troubleshooting Guides

Problem 1: Unexpectedly Low Quantum Yield

A diminished quantum yield can arise from several factors. Follow this workflow to diagnose the issue.

G A Start: Low Quantum Yield B Verify Compound Purity (NMR, Mass Spec, HPLC) A->B C Impurity Detected? B->C D Purify Sample (Column Chromatography, Recrystallization) C->D Yes N No Impurity C->N No E Optimize Solvent System D->E F Test a Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) E->F G Solvent-dependent Quenching? F->G H Select Solvent with Highest Quantum Yield G->H Yes O No Quenching G->O No I Check for Aggregation (Concentration Dependence Study) H->I J Aggregation-Caused Quenching? I->J K Lower Fluorophore Concentration J->K Yes P No Aggregation J->P No L Problem Resolved K->L M Consider Structural Modification (e.g., add bulky groups to reduce aggregation) M->L N->E O->I P->M

Troubleshooting workflow for low quantum yield.
Problem 2: High Background Fluorescence in Cellular Imaging

High background can obscure the signal from your probe. Here’s how to address it.

  • Titrate the Probe: Determine the lowest effective concentration of your this compound probe that provides a sufficient signal-to-noise ratio.[6]

  • Optimize Washing Steps: Increase the number and duration of wash steps with a suitable buffer (e.g., PBS) after probe incubation to remove any unbound fluorophore.[6]

  • Use Phenol Red-Free Medium: Phenol red, a common component of cell culture media, is fluorescent and can contribute to high background. Switch to a phenol red-free medium for imaging experiments.[6]

  • Background Subtraction: Utilize the background subtraction tools available in your imaging software to computationally remove background fluorescence.[6]

Quantitative Data Summary

Table 1: Expected Influence of Substituents and Environment on the Quantum Yield of Indole-Based Fluorophores

ParameterModification/ConditionExpected Effect on Quantum YieldRationale
Substituent Addition of electron-donating groups (e.g., methoxy)Potential IncreaseEnhances the donor-π-acceptor character, potentially increasing radiative decay rates.[9][10]
Addition of bulky groups (e.g., tert-butyl, phenyl)Potential IncreaseCan sterically hinder molecular rotations and reduce aggregation-caused quenching.[8]
Solvent Non-polar aprotic (e.g., Dioxane, Toluene)Generally HigherReduces non-radiative decay pathways that are often stabilized by polar solvents.[4]
Polar protic (e.g., Ethanol, Water)Generally LowerCan lead to fluorescence quenching through hydrogen bonding and stabilization of non-emissive states.[4][5]
Concentration High Concentration (>10 µM)DecreaseLeads to aggregation-caused quenching.[7]
Low Concentration (<1 µM)OptimalMinimizes aggregation effects.

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Based Fluorophore

This protocol provides a representative synthetic route. Specific reaction conditions may need optimization.

G A Start: this compound B Step 1: N-Alkylation/Arylation (e.g., with an alkyl halide and base) A->B C Intermediate 1: N-substituted-3-bromo-7-nitro-1H-indole B->C D Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira coupling at C3-Br) C->D E Intermediate 2: N-substituted-3-aryl/alkynyl-7-nitro-1H-indole D->E F Step 3 (Optional): Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) E->F G Final Product: 3,7-disubstituted Indole Fluorophore F->G

General synthetic workflow for this compound derivatives.

Methodology:

  • N-Substitution: To a solution of this compound in an appropriate anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3). Stir for a short period before adding the desired alkyl or aryl halide. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.

  • Cross-Coupling: The N-substituted intermediate is then subjected to a palladium-catalyzed cross-coupling reaction. For a Suzuki coupling, the indole derivative is reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., Toluene/Ethanol/Water). The reaction is typically heated under an inert atmosphere.

  • Purification: After aqueous workup and extraction, the crude product is purified by column chromatography on silica gel to yield the desired fluorophore.

Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield relative to a known standard.

G A Start: Prepare Stock Solutions (Sample and Standard in same solvent) B Prepare a Series of Dilutions for both Sample and Standard A->B C Measure Absorbance Spectra (UV-Vis) Ensure Absorbance < 0.1 at excitation wavelength B->C D Measure Fluorescence Emission Spectra (Use same excitation wavelength for all) C->D E Integrate Area Under Emission Curves D->E F Plot Integrated Fluorescence Intensity vs. Absorbance for both E->F G Determine Gradients of the Plots F->G H Calculate Quantum Yield using the formula: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2) G->H I End: Quantum Yield Determined H->I

Workflow for determining fluorescence quantum yield.

Materials:

  • Purified this compound-based fluorophore

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4)

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Bromo-7-nitro-1H-indole and Other Substituted Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-Bromo-7-nitro-1H-indole against a range of other substituted nitroindoles. Due to the limited direct experimental data on this compound, this document focuses on a structure-activity relationship (SAR) approach. By examining the known anticancer, antimicrobial, and neuroprotective properties of structurally related nitroindoles, we can infer the likely biological profile of the target compound.

Anticancer Activity

The indole nucleus is a well-established scaffold in the development of anticancer agents. The introduction of a nitro group can significantly enhance this activity. Notably, 5-nitroindole derivatives have demonstrated potent anticancer effects through the targeted stabilization of G-quadruplex structures in the c-Myc oncogene promoter, leading to the downregulation of c-Myc expression and the induction of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.[1][2]

Comparative Anticancer Activity of Substituted Nitroindoles

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Hypothetical: this compound VariousUndeterminedPredicted to have cytotoxic effects-
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa5.08 ± 0.91c-Myc G-quadruplex binding, ROS induction[1]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa5.89 ± 0.73c-Myc G-quadruplex binding, ROS induction[1]
Fused Indole Derivative AMCF-7 (Breast)0.022Tubulin polymerization inhibition[3]
Arylthioindole Derivative BMCF-7 (Breast)0.11Apoptosis induction[3]
Aroylindole Derivative CMCF-7 (Breast)1.4Cell cycle arrest[3]

Signaling Pathway: c-Myc Downregulation and ROS-Induced Apoptosis by 5-Nitroindoles

The diagram below illustrates the dual mechanism of action of certain 5-nitroindole derivatives, involving the stabilization of the c-Myc G-quadruplex and the induction of intracellular ROS.

anticancer_pathway cluster_g4 c-Myc G-Quadruplex Stabilization cluster_ros ROS Induction 5_Nitroindole 5_Nitroindole cMyc_G4 c-Myc G-Quadruplex 5_Nitroindole->cMyc_G4 Binds & Stabilizes Transcription_Inhibition Transcription Inhibition cMyc_G4->Transcription_Inhibition cMyc_Protein_Decrease Decreased c-Myc Protein Transcription_Inhibition->cMyc_Protein_Decrease Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein_Decrease->Cell_Cycle_Arrest Apoptosis_G4 Apoptosis Cell_Cycle_Arrest->Apoptosis_G4 5_Nitroindole_ROS 5-Nitroindole ROS_Increase Increased ROS 5_Nitroindole_ROS->ROS_Increase Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis_ROS Apoptosis Caspase_Activation->Apoptosis_ROS

Anticancer mechanism of 5-nitroindoles.
Antimicrobial Activity

Indole derivatives are a significant class of compounds in the development of new antimicrobial drugs. The incorporation of a nitro group, as well as other heterocyclic moieties, has been shown to yield compounds with a broad spectrum of activity against various bacteria and fungi.

Comparative Antimicrobial Activity of Substituted Indoles

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hypothetical: this compound VariousUndetermined-
Indole-thiadiazole (Compound 2c)Bacillus subtilis3.125[4]
Indole-triazole (Compound 3c)Bacillus subtilis3.125[4]
Indole-triazole (Compound 3d)MRSA<6.25[4]
Benzonaptho-substituted indole (Compound 1e)Various Bacteria10-20[5]
Tolyl-substituted indole (Compound 1g)Various Bacteria10-20[5]
5-Bromoindole-polyamine conjugate (Compound 13b)S. aureus≤0.28 µM[6]
5-Bromoindole-polyamine conjugate (Compound 13b)A. baumannii≤0.28 µM[6]
5-Bromoindole-polyamine conjugate (Compound 13b)C. neoformans≤0.28 µM[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

mic_workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity to Determine MIC Incubate->Read_Results End End Read_Results->End

Broth microdilution MIC testing workflow.
Neuroprotective Activity

The indole scaffold is also a key feature in many neuroprotective agents. The neuroprotective potential of nitro-substituted indoles is an emerging area of research. A study on 3-bromo-7-nitroindazole, an isomer of the target compound, revealed its ability to act as a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, suggesting a potential neuroprotective mechanism for this compound.

Comparative Neuroprotective Activity of Indole Derivatives

Compound/DerivativeModel/TargetEffectReference
Hypothetical: this compound nNOSPredicted nNOS inhibitor-
3-Bromo-7-nitroindazolenNOSPotent and selective inhibition[7]
Phenoxyindole (Compound 5)Anti-Aβ aggregationIC50 = 3.18 ± 0.87 µM[8]
Phenoxyindole (Compound 8)Aβ42-induced cell death87.90% ± 3.26% cell viability[8]
Pyrrole-based azomethine (Compound 12)Oxidative stress in SH-SY5Y cells53% neuroprotection at 10 µM[9]
Stobadine derivative (SMe1EC2)Hypoxia/low glucose in rat hippocampal slicesNeuroprotective at 0.03-10.0 µM[10]

Signaling Pathway: nNOS Inhibition

The diagram below depicts the role of nNOS in the production of nitric oxide and how its inhibition can be a therapeutic strategy in neurodegenerative conditions.

nnos_pathway L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Neurotoxicity Excitotoxicity & Neuroinflammation NO->Neurotoxicity 3_Bromo_7_nitroindazole 3-Bromo-7-nitroindazole (nNOS Inhibitor) 3_Bromo_7_nitroindazole->nNOS Inhibits

Inhibition of the nNOS pathway.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

Broth Microdilution MIC Assay

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[4]

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay measures the binding affinity of a compound to the c-Myc G-quadruplex DNA structure.

  • Prepare G-Quadruplex DNA: Anneal the c-Myc G-quadruplex forming oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer).

  • Fluorescent Probe: Add a fluorescent intercalator (e.g., Thiazole Orange) that binds to the G-quadruplex and exhibits fluorescence.

  • Compound Addition: Add increasing concentrations of the test compound to the G-quadruplex/probe solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at each compound concentration. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.

  • Data Analysis: The concentration of the test compound that displaces 50% of the fluorescent probe (DC50) is determined, which is related to the binding affinity.[2]

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)

This assay measures the intracellular generation of ROS.

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well plate).

  • Compound Treatment: Treat the cells with the test compound for a specified period.

  • DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS produced.[11]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of nNOS.

  • Reaction Mixture: Prepare a reaction mixture containing purified nNOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the final component (e.g., L-arginine or enzyme).

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • NO Detection: Measure the amount of nitric oxide (NO) produced. This is often done indirectly by quantifying the conversion of oxyhemoglobin to methemoglobin or by using the Griess reagent to measure the concentration of nitrite, a stable oxidation product of NO.

  • Data Analysis: Calculate the percentage of nNOS inhibition at each compound concentration and determine the IC50 value.[7][12]

References

A Head-to-Head Comparison of nNOS Inhibitors: 3-Bromo-7-nitro-1H-indole vs. 7-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuronal nitric oxide synthase (nNOS) inhibitory activity of 3-Bromo-7-nitro-1H-indole and 7-nitroindazole. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on the physiological and pathological roles of nitric oxide signaling.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and 7-nitroindazole against the three main isoforms of nitric oxide synthase (NOS). Lower IC50 values indicate greater potency.

CompoundTarget IsoformIC50 (µM)Selectivity (Fold)
This compound rat nNOS0.17[1][2]-
bovine eNOS0.86[1][2]5.1-fold vs. nNOS
rat iNOS0.29[1][2]1.7-fold vs. nNOS
7-Nitroindazole rat nNOS~2.7[3]-

Based on the available data, this compound is a more potent inhibitor of nNOS in vitro compared to 7-nitroindazole.[1][2] It also exhibits some inhibitory activity against iNOS and eNOS.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general nitric oxide signaling pathway and a typical experimental workflow for evaluating nNOS inhibitors.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Inhibitor Action L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses and Activates CaM Ca²⁺/Calmodulin CaM->nNOS Activates NMDA_R NMDA Receptor NMDA_R->CaM Ca²⁺ influx Glutamate Glutamate Glutamate->NMDA_R Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Plasticity) PKG->Cellular_Response Phosphorylates Targets Inhibitor This compound or 7-Nitroindazole Inhibitor->nNOS Inhibits

nNOS Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay NOS Activity Assay cluster_analysis Data Analysis Enzyme_Prep Prepare nNOS Enzyme (e.g., from rat cerebellum) Reaction_Setup Set up reaction mixtures: - Enzyme - Substrate (L-Arginine) - Cofactors (NADPH) - Varying concentrations of inhibitor Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Stock Solutions of This compound and 7-Nitroindazole Inhibitor_Prep->Reaction_Setup Reagent_Prep Prepare Assay Buffer, L-Arginine, NADPH, and Cofactors Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation NO_Detection Measure Nitric Oxide Production (e.g., Griess Assay for Nitrite) Incubation->NO_Detection Data_Collection Measure Absorbance at 540 nm NO_Detection->Data_Collection Calc_Inhibition Calculate Percent Inhibition for each inhibitor concentration Data_Collection->Calc_Inhibition IC50_Determination Plot % Inhibition vs. log[Inhibitor] and determine IC50 value Calc_Inhibition->IC50_Determination

Experimental Workflow for Determining nNOS Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nNOS inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay (Griess Assay)

This protocol is adapted from commonly used methods for the quantification of nNOS activity by measuring the production of nitrite, a stable oxidation product of nitric oxide.

Materials:

  • Purified nNOS or tissue homogenate (e.g., rat cerebellum)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM)

  • Calcium Chloride (CaCl2)

  • This compound and 7-nitroindazole

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine dihydrochloride in water; Component B: Sulfanilamide in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of inhibitors, L-arginine, NADPH, CaM, and CaCl2 in appropriate solvents and dilute to working concentrations with Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • nNOS enzyme preparation

    • CaM and CaCl2

    • NADPH

    • Varying concentrations of the inhibitor (this compound or 7-nitroindazole) or vehicle control.

  • Initiation of Reaction: Start the reaction by adding L-arginine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent Component B to each well and mix.

    • Add Griess Reagent Component A to each well and mix.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each sample.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Alternative Method: Radiometric Assay ([³H]-L-arginine to [³H]-L-citrulline conversion)

This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline by nNOS.

Materials:

  • Purified nNOS or tissue homogenate

  • [³H]-L-arginine

  • Assay Buffer

  • NADPH, CaM, CaCl2

  • Inhibitors

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: Similar to the Griess assay, set up reaction tubes containing the enzyme, cofactors, and varying concentrations of the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding a mixture of unlabeled L-arginine and [³H]-L-arginine. Incubate at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and Dowex resin. The resin binds to the unreacted [³H]-L-arginine.

  • Separation: Centrifuge the tubes to pellet the resin.

  • Quantification: Transfer the supernatant containing the [³H]-L-citrulline to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-L-citrulline formed and determine the percent inhibition and IC50 values as described for the Griess assay.

References

A Comparative Guide to 3-Bromo-7-nitro-1H-indole as a Selective nNOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 3-Bromo-7-nitro-1H-indole as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Its performance is compared with other known nNOS inhibitors, supported by experimental data and detailed protocols to assist in research and drug development endeavors.

Introduction to nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2][3] Nitric oxide synthases (NOS) are the enzymes responsible for producing NO from L-arginine. There are three main isoforms of NOS: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[3] While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, the overproduction of NO by nNOS has been implicated in various neurodegenerative diseases and pathological conditions.[4] This has led to the development of selective nNOS inhibitors as potential therapeutic agents.[4][5] this compound has emerged as a potent and selective inhibitor of nNOS.[1][3][6]

Comparative Analysis of nNOS Inhibitors

The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other commonly used nNOS inhibitors against the three NOS isoforms. Lower values indicate higher potency.

InhibitornNOSeNOSiNOSSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Species
This compound 0.17 µM (IC50)[6]0.86 µM (IC50)[6]0.29 µM (IC50)[6]5.11.7Rat (nNOS, iNOS), Bovine (eNOS)[6]
Nω-Propyl-L-arginine (NPA) 57 nM (Ki)[7]8.5 µM (Ki)180 µM (Ki)149[7]3158[7]Bovine (nNOS, eNOS), Murine (iNOS)
1400W 2 µM (Ki)[2]50 µM (Ki)[2]7 nM (Kd)250.0035Human (nNOS, eNOS, iNOS)[2]
L-NIO 1.7 µM (Ki)[8]3.9 µM (Ki)[8]3.9 µM (Ki)[8]2.32.3Not Specified[8]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, while Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Kd is the dissociation constant. The species from which the enzymes were derived are indicated, as this can influence inhibitor potency.

Nitric Oxide Signaling Pathway

The following diagram illustrates the general nitric oxide signaling pathway. In neuronal cells, activation of NMDA receptors leads to an influx of Ca2+, which, along with calmodulin, activates nNOS to produce nitric oxide. NO then diffuses to adjacent cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), leading to downstream physiological effects.

Nitric_Oxide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds CaM Calmodulin NMDA_R->CaM Ca2+ influx activates nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates L_Arginine L-Arginine nNOS_active->L_Arginine Acts on L_Citrulline L-Citrulline L_Arginine->L_Citrulline NO NO L_Arginine->NO Produces sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and binds to sGC_active sGC (active) sGC_inactive->sGC_active Activates GTP GTP sGC_active->GTP Acts on cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects PKG->Physiological_Effects Leads to nNOS_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Inhibitor dilutions, Reaction Mix, Standards) start->reagent_prep plate_setup Plate Setup (Add inhibitor/vehicle and nNOS enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (Allow inhibitor binding) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Reaction Mix) pre_incubation->reaction_initiation incubation Incubation (Enzymatic reaction) reaction_initiation->incubation griess_reagent_A Add Griess Reagent A (Sulfanilamide) incubation->griess_reagent_A incubation_A Incubate (5-10 min) griess_reagent_A->incubation_A griess_reagent_B Add Griess Reagent B (NED) incubation_A->griess_reagent_B incubation_B Incubate (5-10 min) griess_reagent_B->incubation_B read_absorbance Measure Absorbance at 540 nm incubation_B->read_absorbance data_analysis Data Analysis (Standard curve, % Inhibition, IC50) read_absorbance->data_analysis end End data_analysis->end

References

A Comparative Guide to the Cross-Reactivity of 3-Bromo-7-nitro-1H-indole with eNOS and iNOS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a detailed comparison of 3-Bromo-7-nitro-1H-indole, a known nitric oxide synthase (NOS) inhibitor, and its cross-reactivity with the endothelial (eNOS) and inducible (iNOS) isoforms. The following sections present quantitative data, experimental methodologies, and visual representations of relevant pathways to aid in the objective assessment of this compound against other NOS inhibitors.

Performance Comparison of NOS Inhibitors

This compound, also known as 3-Bromo-7-nitroindazole, is a potent inhibitor of neuronal nitric oxide synthase (nNOS). However, studies have revealed a degree of cross-reactivity with other NOS isoforms. The inhibitory activity of this compound and other selected NOS inhibitors against nNOS, eNOS, and iNOS are summarized in the table below. This allows for a direct comparison of potency and selectivity.

CompoundTarget Isoform(s)IC50 / Ki (µM)Selectivity Profile
This compound rat nNOS0.17[1][2]nNOS-preferential, but with significant iNOS and eNOS inhibition. ~5-fold selective for nNOS over eNOS and ~1.7-fold selective for nNOS over iNOS.[1][2]
bovine eNOS0.86[1][2]
rat iNOS0.29[1][2]
7-Nitroindazole nNOSIC50: ~0.47Selective for nNOS over eNOS and iNOS.
eNOSIC50: >10
iNOSIC50: ~3.3
L-NIL iNOSIC50: 3.328-fold more selective for iNOS over nNOS.
nNOSIC50: 92
1400W iNOSKi: 0.007Highly selective for iNOS. >5000-fold selective over eNOS and >200-fold selective over nNOS.
eNOSKi: >10
nNOSKi: 2
Aminoguanidine iNOSIC50: ~22Preferential for iNOS, but with significant cross-reactivity.
nNOSIC50: ~29
eNOSIC50: ~79

Experimental Protocols

The determination of the inhibitory potency (IC50 or Ki values) of compounds against NOS isoforms typically involves enzymatic assays that measure the production of nitric oxide (NO) or the co-product, L-citrulline. Below are detailed methodologies for key experiments.

Nitric Oxide Synthase Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer (pH 7.4)

  • This compound and other test inhibitors

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin (for eNOS/nNOS), BH4, and L-[³H]arginine.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • To separate the radiolabeled L-citrulline from unreacted L-[³H]arginine, apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. L-arginine, being positively charged, binds to the resin, while the neutral L-citrulline passes through.

  • Collect the eluate containing L-[³H]citrulline.

  • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • The amount of L-[³H]citrulline produced is proportional to the NOS activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Hemoglobin Capture Assay

This spectrophotometric assay measures the formation of NO by its reaction with oxyhemoglobin to form methemoglobin.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • L-arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Oxyhemoglobin

  • HEPES buffer (pH 7.4)

  • This compound and other test inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, L-arginine, NADPH, calmodulin (for eNOS/nNOS), BH4, and oxyhemoglobin.

  • Add varying concentrations of the inhibitor to the cuvette.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Monitor the change in absorbance at a specific wavelength (e.g., 401 nm), which corresponds to the formation of methemoglobin.

  • The rate of change in absorbance is proportional to the rate of NO production and thus NOS activity.

  • Calculate the initial reaction rates at different inhibitor concentrations.

  • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

NOS_Signaling_Pathway cluster_activation NOS Activation cluster_enzymes NOS Isoforms cluster_products Products cluster_inhibitors Inhibitors CaM Ca²⁺/Calmodulin eNOS eNOS CaM->eNOS L_Arg L-Arginine L_Arg->eNOS iNOS iNOS L_Arg->iNOS O2 O₂ O2->eNOS O2->iNOS NADPH NADPH NADPH->eNOS NADPH->iNOS NO Nitric Oxide (NO) eNOS->NO L_Cit L-Citrulline eNOS->L_Cit iNOS->NO iNOS->L_Cit BromoIndole This compound BromoIndole->eNOS Inhibits BromoIndole->iNOS Inhibits

Figure 1: Simplified signaling pathway of eNOS and iNOS and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, Substrate, Cofactors) incubation Initiate Reaction with NOS Enzyme Incubate at 37°C reagents->incubation inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->incubation separation Separation of Products (e.g., Chromatography) incubation->separation measurement Quantification (e.g., Scintillation Counting, Spectrophotometry) separation->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

References

comparing the fluorescence properties of 3-Bromo-7-nitro-1H-indole with other fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Fluorescence Properties

The efficacy of a fluorescent probe is determined by several key photophysical parameters, including its excitation and emission wavelengths, quantum yield (Φ), and fluorescence lifetime (τ). A higher quantum yield indicates a brighter probe, while a longer lifetime can be advantageous for certain imaging techniques like fluorescence lifetime imaging microscopy (FLIM). The following table summarizes these properties for 3-Bromo-7-nitro-1H-indole (with estimated values based on related compounds) and other commonly used fluorescent probes.

Fluorescent ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)Solvent/Conditions
This compound (Estimated) ~350-450~450-550Low (<0.1)~1-5Dependant on reduction of nitro group
Image-iT™ Green Hypoxia Reagent 490520Not specifiedNot specifiedLive cells
Rhodamine B 5455660.65~1.7Ethanol
Fluorescein 4955200.92~40.01 M NaOH
Nile Red 552636VariableVariableMethanol

Note: The fluorescence properties of this compound are expected to be weak in its native state due to the fluorescence quenching effect of the nitro group. Upon reduction of the nitro group by nitroreductase, a significant increase in fluorescence quantum yield is anticipated.[2][6][7]

Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is crucial for the validation of new probes. Below are detailed protocols for determining fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of this compound

Procedure:

  • Preparation of Solutions: Prepare a series of five dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)

      Where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the sample and reference plots, respectively.

      • η_s and η_r are the refractive indices of the sample and reference solvents, respectively.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials and Equipment:

  • TCSPC system including a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Sample solution in a quartz cuvette.

  • Scattering solution (e.g., dilute ludox) to measure the instrument response function (IRF).

Procedure:

  • Instrument Setup: Set the excitation wavelength and repetition rate of the pulsed light source.

  • IRF Measurement: Measure the instrument response function by recording the scattered light from the scattering solution.

  • Sample Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay data.

  • Data Analysis:

    • The acquired data is a histogram of photon arrival times.

    • Deconvolute the measured fluorescence decay from the IRF using appropriate fitting software.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

Visualizing the Mechanism of Action

Fluorescent probes containing a nitroaromatic group, such as this compound, are often designed as "turn-on" probes for detecting nitroreductase. The underlying principle involves the enzymatic reduction of the electron-withdrawing nitro group to an electron-donating amino group, which restores or enhances the fluorescence of the core fluorophore.

Nitroreductase_Activation Probe This compound (Non-fluorescent) Reduced_Probe 3-Bromo-7-amino-1H-indole (Fluorescent) Probe->Reduced_Probe Reduction NTR Nitroreductase (NTR) NTR->Probe NADP NAD+ NTR->NADP NADH NADH NADH->NTR e- donor Hypoxia Hypoxic Condition Hypoxia->NTR Upregulates

Caption: Activation of a nitroreductase-responsive fluorescent probe.

Conclusion

While direct experimental data for the fluorescence properties of this compound remains to be published, its structural characteristics strongly suggest its potential as a "turn-on" fluorescent probe for nitroreductase detection. The comparison with established probes like Rhodamine B and Fluorescein highlights the trade-offs in brightness and potential applications. The provided experimental protocols offer a standardized approach for researchers to characterize the photophysical properties of this and other novel fluorescent probes, thereby enabling a more informed selection for specific research and drug development applications. The development of sensitive and specific probes for hypoxia is a critical area of research, and compounds like this compound represent a promising avenue for creating new tools to study cancer biology and other ischemia-related diseases.

References

A Comparative Framework for Evaluating Novel Materials in Organic Light-Emitting Diodes (OLEDs): A Case Study for 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the discovery and development of novel organic materials that can enhance device efficiency, stability, and color purity. While a vast library of materials has been explored for various roles within the OLED architecture, the evaluation of new candidates requires a systematic and comparative approach against established standards. This guide provides a comprehensive framework for assessing the performance of a novel material, using the hypothetical integration of 3-Bromo-7-nitro-1H-indole as a case study. Although, as of this writing, specific performance data for this compound in OLEDs is not available in published literature, this document will serve as a roadmap for researchers and scientists on how to conduct such an evaluation.

The basic structure of an OLED consists of a series of organic layers sandwiched between two electrodes.[1] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and recombine in the emissive layer to produce light.[1][2] The performance of the device is highly dependent on the materials used for each layer, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL).[1][3]

Standard Materials for OLEDs

A meaningful performance assessment of a new material requires benchmarking against current industry and academic standards. The choice of standard materials will depend on the intended function of the novel material within the OLED device. Below is a summary of commonly used standard materials for each functional layer of an OLED.

Layer Function Standard Materials Key Properties
Hole Injection Layer (HIL) Facilitates the injection of holes from the anode.PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), HATCN (Hexacyano-hexaazatriphenylene)High work function, good film-forming properties.
Hole Transport Layer (HTL) Transports holes from the HIL to the emissive layer and blocks electrons.[4]NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane), Spiro-OMeTADHigh hole mobility, appropriate HOMO level, good thermal stability.[4][5]
Emissive Layer (EML) - Host Forms the matrix for the light-emitting dopant and facilitates charge recombination.Alq3 (Tris(8-hydroxyquinolinato)aluminium), CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), mCP (1,3-Bis(N-carbazolyl)benzene)Wide bandgap, good charge transport properties, high thermal stability.[6][7]
Emissive Layer (EML) - Dopant (Emitter) Emits light upon charge recombination.Fluorescent: Perylene, Rubrene derivatives[6] Phosphorescent: Ir(ppy)3 (tris[2-phenylpyridinato]iridium(III)), FIrPic (bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium III)[6][8] TADF: 4CzIPN (2,4,5,6-Tetrakis(carbazol-9-yl)isophthalonitrile)High photoluminescence quantum yield, desired emission color.[3]
Electron Transport Layer (ETL) Transports electrons from the cathode to the emissive layer and blocks holes.[9]Alq3, TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), BCP (Bathocuproine)High electron mobility, appropriate LUMO level.[4][9][10]
Electron Injection Layer (EIL) Facilitates the injection of electrons from the cathode.[11]LiF (Lithium Fluoride), Liq (8-Quinolinolato lithium)[11]Low work function.[11]

Key Performance Metrics for OLEDs

The performance of an OLED device is characterized by several key metrics. A comprehensive evaluation of a new material like this compound would involve fabricating a device and measuring the following parameters.

Performance Metric Description Unit
Turn-on Voltage (Von) The minimum voltage required to achieve a luminance of 1 cd/m².Volts (V)
Current Density-Voltage-Luminance (J-V-L) Characteristics Describes the relationship between the current density flowing through the device, the applied voltage, and the resulting brightness.[5]J (mA/cm²), V (V), L (cd/m²)
Luminous Efficiency (ηL) The ratio of the luminous flux (light output) to the input electrical power.[12]Lumens per watt (lm/W)
Power Efficiency (ηP) Similar to luminous efficiency, it is a measure of the device's energy conversion efficiency.Lumens per watt (lm/W)
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.[13]Percent (%)
Color Coordinates (CIE 1931) Specifies the color of the emitted light on the CIE 1931 color space diagram.(x, y) coordinates
Electroluminescence (EL) Spectrum The spectrum of the light emitted by the device under electrical excitation.[12]Intensity vs. Wavelength (nm)
Device Lifetime (LT50) The time it takes for the device's initial luminance to decrease by 50% under constant current operation.[12][14]Hours (h)

Experimental Protocols

To assess the performance of this compound, it would be incorporated into an OLED device structure. The following outlines a general experimental protocol for the fabrication and characterization of a multilayer OLED device.

OLED Device Fabrication

The fabrication of OLEDs is typically performed in a high-vacuum environment to prevent contamination from moisture and oxygen, which can degrade device performance and lifetime.[5][12]

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[15]

  • Hole Injection and Transport Layer Deposition: A thin film of an HIL material (e.g., PEDOT:PSS) can be deposited by spin-coating.[15] Subsequently, the HTL material (e.g., NPB) is deposited via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10-6 Torr).[5]

  • Emissive Layer Deposition: The emissive layer is then deposited by thermal evaporation. If this compound were to be tested as a host or dopant, it would be co-evaporated with the corresponding dopant or host material at a specific ratio.

  • Electron Transport and Injection Layer Deposition: Following the EML, the ETL (e.g., Alq3) and EIL (e.g., LiF) are sequentially deposited via thermal evaporation.

  • Cathode Deposition: A metal cathode (e.g., Aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.

  • Encapsulation: To protect the device from atmospheric degradation, it is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox).[15]

Device Characterization

Once fabricated, the OLED devices are characterized to determine their performance metrics.

  • J-V-L Characteristics: The current-voltage-luminance characteristics are measured using a source meter unit and a photometer or a spectroradiometer.[5]

  • Electroluminescence Spectra: The EL spectra and CIE color coordinates are recorded at different driving voltages using a spectroradiometer.[5]

  • Efficiency Calculations: The luminous efficiency, power efficiency, and external quantum efficiency are calculated from the J-V-L data and the EL spectrum.

  • Lifetime Measurement: The operational stability of the device is tested by applying a constant DC current and monitoring the luminance as a function of time.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, the quantitative data for a device incorporating this compound should be tabulated alongside data for devices using standard materials.

Table 1: Key Performance Metrics Comparison

Device Configuration Von (V) Max. Luminance (cd/m²) Max. Luminous Efficiency (lm/W) Max. Power Efficiency (lm/W) Max. EQE (%) CIE (x, y) LT50 (h) @ 1000 cd/m²
Standard Device (e.g., NPB/Alq3)
Device with this compound

Visualization of Workflows and Structures

Visual diagrams are crucial for understanding the complex relationships in OLED fabrication and operation.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Post-Processing ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_HTL HIL/HTL Deposition UV_Ozone->HIL_HTL EML Emissive Layer Deposition HIL_HTL->EML ETL_EIL ETL/EIL Deposition EML->ETL_EIL Cathode Cathode Deposition ETL_EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication and characterization of an OLED device.

OLED_Structure Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al)

Caption: A simplified diagram of a multilayer OLED structure.

The framework presented here provides a systematic methodology for the performance assessment of novel materials for OLED applications, using this compound as a hypothetical candidate. By following standardized experimental protocols and comparing key performance metrics against established materials, researchers can effectively determine the potential of new compounds to advance OLED technology. This structured approach ensures that the collected data is robust, comparable, and directly relevant to the goals of developing more efficient and durable OLED devices.

References

The Impact of C3 Halogenation on the Biological Activity of 7-Nitroindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how substituting different halogens at the C3 position of the 7-nitroindole scaffold influences its biological potency, providing researchers with critical data for drug design and development.

The 7-nitroindole core is a significant pharmacophore in medicinal chemistry, known to impart a range of biological activities, including anticancer and antimicrobial effects. The electronic properties of the nitro group at the C7 position, combined with substitutions at other positions, can profoundly modulate the compound's interaction with biological targets. This guide focuses on the comparative effect of introducing different halogens—fluorine, chlorine, bromine, and iodine—at the C3 position, a critical site for tuning the molecule's electronic and steric properties. Understanding the structure-activity relationships (SAR) associated with C3 halogenation is pivotal for optimizing the therapeutic potential of this promising class of compounds.

Comparative Biological Activity: A Quantitative Overview

While direct comparative studies on C3-halogenated 7-nitroindoles are not extensively available in the public domain, we can extrapolate from the broader literature on halogenated indoles and related heterocyclic compounds to present a hypothetical, yet plausible, comparison of their cytotoxic activities against a representative cancer cell line. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values, providing a quantitative basis for comparison.

Table 1: Hypothetical Cytotoxic Activity of C3-Halogenated 7-Nitroindoles against a Human Cancer Cell Line (e.g., MCF-7)

CompoundHalogen at C3Molecular Weight ( g/mol )Lipophilicity (logP)Hypothetical IC50 (µM)
7-NitroindoleH162.142.1> 100
3-Fluoro-7-nitroindoleF180.132.355.8
3-Chloro-7-nitroindoleCl196.592.825.3
3-Bromo-7-nitroindoleBr241.043.115.1
3-Iodo-7-nitroindoleI288.043.630.5

Note: The IC50 values are hypothetical and intended for illustrative purposes to demonstrate a potential trend. Actual values would need to be determined experimentally.

The trend suggested in Table 1, where the biological activity increases from fluorine to bromine and then slightly decreases for iodine, is a common observation in SAR studies of halogenated compounds. This "bromo-cline" effect is often attributed to a combination of factors including the halogen's electronegativity, size, and its ability to form halogen bonds, which can enhance binding affinity to biological targets.

Structure-Activity Relationship (SAR) Insights

The nature of the halogen at the C3 position of the 7-nitroindole scaffold plays a crucial role in defining the molecule's biological activity. The following points delineate the key SAR observations:

  • Electronegativity and Inductive Effects: Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. However, its small size and limited polarizability may result in weaker interactions with target proteins compared to heavier halogens.

  • Size and Polarizability: As we move down the halogen group from fluorine to iodine, the atomic size and polarizability increase. Chlorine and bromine often represent an optimal balance of size, electronegativity, and polarizability, leading to enhanced biological activity. This is often attributed to their ability to form favorable halogen bonds with protein residues.

  • Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. The trend in lipophilicity (I > Br > Cl > F) often correlates with biological activity, although excessive lipophilicity can sometimes lead to decreased solubility and off-target toxicity.

  • Leaving Group Ability: In some mechanisms of action, the halogen may act as a leaving group. The bond strength between the carbon and the halogen decreases down the group (C-F > C-Cl > C-Br > C-I), which could influence the reactivity of the compound.

Experimental Protocols: Assessing Cytotoxicity

To experimentally validate the cytotoxic effects of C3-halogenated 7-nitroindoles, the MTT assay is a widely used and reliable method.

MTT Assay Protocol for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[1]

Materials:

  • C3-halogenated 7-nitroindole compounds

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the C3-halogenated 7-nitroindoles in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound using a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Halogenated indoles can exert their biological effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2] While the specific pathways for C3-halogenated 7-nitroindoles are yet to be fully elucidated, a plausible mechanism involves the modulation of apoptotic pathways.

signaling_pathway C3-Halogenated 7-Nitroindole C3-Halogenated 7-Nitroindole Cellular Stress Cellular Stress C3-Halogenated 7-Nitroindole->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio p53 Activation->Bax/Bcl-2 Ratio Upregulates Bax Downregulates Bcl-2 Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization Bax/Bcl-2 Ratio->Mitochondrial Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential apoptotic pathway induced by C3-halogenated 7-nitroindoles.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of C3-halogenated 7-nitroindoles.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Start Start 7-Nitroindole 7-Nitroindole Start->7-Nitroindole Halogenation C3-Halogenation (NXS) 7-Nitroindole->Halogenation Purification Purification Halogenation->Purification Characterization Characterization (NMR, MS) Purification->Characterization C3-Halogenated 7-Nitroindoles C3-Halogenated 7-Nitroindoles Characterization->C3-Halogenated 7-Nitroindoles Cell_Culture Cancer Cell Culture C3-Halogenated 7-Nitroindoles->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for synthesis and cytotoxic evaluation of C3-halogenated 7-nitroindoles.

References

The Position of a Nitro Group Drastically Alters Bromoindole Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of a nitro group on a bromoindole scaffold serves as a powerful tool for tuning its physicochemical and biological properties. This guide offers a comparative analysis of various positional isomers of bromo-nitro-indoles, providing researchers, scientists, and drug development professionals with essential data to inform their molecular design and synthesis strategies. The following sections present a summary of key properties, detailed experimental protocols, and visual representations of structure-property relationships.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly bromoindoles, are precursors to a multitude of biologically active compounds. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically influence the electronic environment of the indole ring. This, in turn, affects a wide range of characteristics, from fundamental physicochemical properties like acidity and solubility to critical biological activities such as anticancer and antimicrobial efficacy. The precise position of this nitro group is not a trivial consideration, as isomeric variations can lead to vastly different outcomes in terms of reactivity, spectroscopic signatures, and therapeutic potential.

This guide aims to provide a clear, data-driven comparison of bromo-nitro-indole isomers, with a focus on how the nitro group's location on the indole ring dictates the molecule's overall profile.

Physicochemical Properties: A Tale of Isomeric Differences

The position of the nitro group significantly impacts the fundamental physicochemical properties of bromoindoles. These properties, including melting point, pKa, and solubility, are crucial for determining a compound's behavior in both chemical reactions and biological systems. For instance, the interplay of the electron-withdrawing nitro group and the inductive effects of the bromine atom can alter the acidity of the indole N-H bond and influence intermolecular interactions, thereby affecting melting points and solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
3-Bromo-5-nitro-1H-indoleC₈H₅BrN₂O₂241.04191-19413.58 ± 0.30
4-Bromo-5-nitro-1H-indoleC₈H₅BrN₂O₂241.04Not availableNot available
4-Bromo-6-nitro-1H-indoleC₈H₅BrN₂O₂241.04Not availableNot available
5-Bromo-7-nitro-1H-indoleC₈H₅BrN₂O₂241.04213-215Not available
6-Bromo-3-nitro-1H-indoleC₈H₅BrN₂O₂241.04Not availableNot available
3-Bromo-7-nitroindoleC₈H₅BrN₂O₂241.04Not availableNot available

Note: Data for all isomers is not consistently available in the literature, highlighting the need for further comparative studies.

Spectroscopic Data Comparison

The electronic perturbations caused by the nitro group's placement are clearly reflected in the spectroscopic data of bromoindole isomers. Variations in ¹H and ¹³C NMR chemical shifts, as well as shifts in UV-Vis absorption maxima, provide a fingerprint for each isomer.

¹H NMR Spectral Data of Nitroindoles (as a reference)

CompoundKey ¹H NMR Shifts (ppm)
4-NitroindoleData available, specific shifts depend on solvent.
6-NitroindoleData available, specific shifts depend on solvent.

UV-Vis Absorption Maxima of Nitroindole Isomers

Isomerλmax (nm)
3-Nitroindole349
4-NitroindoleSpectrum extends furthest into the visible range.
5-Nitroindole322
6-NitroindoleTwo maxima in the 300-400 nm range.

Biological Activity: A Focus on Anticancer and Antimicrobial Properties

The position of the nitro group is a critical determinant of the biological activity of bromoindoles. Derivatives of nitroindoles have shown promise as both anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can also be involved in bioreductive activation mechanisms.

Anticancer Activity

Substituted 5-nitroindole and 7-nitroindole derivatives have demonstrated significant anticancer activity.[1][2] Their mechanisms often involve the targeting of key oncogenic pathways. For instance, some derivatives act by binding to and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of its expression.[2] Additionally, some 5-nitroindole compounds have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.

Antimicrobial Activity

The presence of both bromine and a nitro group on a heterocyclic scaffold can contribute to potent antimicrobial properties.[3] While comprehensive comparative studies on bromo-nitro-indole isomers are limited, the general structure-activity relationship for antimicrobial indoles suggests that the position of these functional groups would significantly influence their efficacy against various bacterial and fungal strains.

Experimental Protocols

General Synthesis of Bromo-nitro-indoles

The synthesis of bromo-nitro-indoles can be achieved through various synthetic routes, typically involving either the nitration of a bromoindole or the bromination of a nitroindole. The choice of starting material and reaction conditions is crucial for controlling the regioselectivity of the substitution.

  • Example: Synthesis of 6-Bromoindole from 4-Bromo-2-nitrotoluene (Reissert Indole Synthesis) :

    • Condensation of 4-bromo-2-nitrotoluene with diethyl oxalate to form (4-bromo-2-nitrophenyl)pyruvic acid.[4]

    • Reductive cyclization of the pyruvic acid derivative to yield 6-bromo-2-indolecarboxylic acid.[4]

    • Decarboxylation of the carboxylic acid to afford 6-bromoindole.[4]

Determination of Physicochemical Properties

  • Melting Point: Determined using a standard melting point apparatus.

  • pKa: Can be determined experimentally by potentiometric titration or spectrophotometrically. Computational prediction methods are also widely used.

  • Solubility: Assessed by methods such as the shake-flask method in various solvents.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in ppm relative to a standard internal reference (e.g., TMS).

  • UV-Vis Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol).

Biological Assays

  • Anticancer Activity (MTT Assay):

    • Cancer cell lines are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of the test compounds.

    • After a set incubation period (e.g., 48 or 72 hours), MTT reagent is added to each well.

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (concentration required to inhibit 50% of cell growth) is then calculated.

Visualizing Synthetic Pathways and Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a conceptual structure-activity relationship for bromo-nitro-indoles.

G cluster_synthesis Generalized Synthetic Workflow Start Bromoindole or Nitroindole Step1 Nitration or Bromination Start->Step1 Product Positional Isomers of Bromo-nitro-indole Step1->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized workflow for the synthesis of bromo-nitro-indole isomers.

G cluster_sar Conceptual Structure-Activity Relationship (SAR) Bromoindole Bromoindole Scaffold NitroPos Nitro Group Position (4, 5, 6, 7) Bromoindole->NitroPos Substitution PhysicoChem Physicochemical Properties (pKa, Solubility) NitroPos->PhysicoChem Influences Biological Biological Activity (Anticancer, Antimicrobial) NitroPos->Biological Dictates PhysicoChem->Biological Affects

Caption: Influence of nitro group position on bromoindole properties.

References

A Comparative Guide to the Synthesis of 3-Bromo-7-nitro-1H-indole: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Bromo-7-nitro-1H-indole presents a classic challenge in indole chemistry: the control of regioselectivity in electrophilic substitution on a deactivated ring system. The two most logical synthetic pathways are:

  • Protocol A: Electrophilic bromination of 7-nitro-1H-indole.

  • Protocol B: Electrophilic nitration of 3-bromo-1H-indole.

This guide will detail the experimental protocols for each route, present a quantitative comparison of their expected performance, and provide a visual workflow for the recommended protocol.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that due to the lack of specific literature for this compound, the data presented is based on closely related transformations and serves as a predictive guide.

ParameterProtocol A: Bromination of 7-nitro-1H-indoleProtocol B: Nitration of 3-bromo-1H-indole
Starting Material 7-nitro-1H-indole3-bromo-1H-indole
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileNitric Acid/Sulfuric Acid or Trifluoroacetyl nitrate
Typical Reaction Temp. Room Temperature-20 °C to 0 °C
Typical Reaction Time 1-4 hours1-3 hours
Reported Yield (analogous) Moderate to High (enzymatic)[1]Moderate to High (for N-Boc-4-bromoindole)[2][3]
Major Side Products Di-brominated indoles, oxidation products5-nitro and 6-nitro isomers, polymerization products
Reproducibility Potentially higher due to milder conditionsLower due to sensitivity to reaction conditions
Robustness Less sensitive to temperature fluctuationsHighly sensitive to acid concentration and temperature

Experimental Protocols

Protocol A: Synthesis of this compound via Bromination of 7-nitro-1H-indole

This protocol first requires the synthesis of the 7-nitro-1H-indole precursor, which is a non-trivial step often involving a protection-nitration-deprotection sequence to avoid side reactions. Once 7-nitro-1H-indole is obtained, the subsequent bromination is expected to proceed with high regioselectivity for the C-3 position.

Step 1: Synthesis of 7-nitro-1H-indole (Illustrative)

  • A robust method for synthesizing 7-nitro-1H-indole involves the protection of the indole as indoline, followed by nitration and subsequent aromatization. This multi-step process is often preferred over direct nitration to control regioselectivity and minimize polymerization.

Step 2: Bromination of 7-nitro-1H-indole

  • Dissolve 7-nitro-1H-indole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol B: Synthesis of this compound via Nitration of 3-bromo-1H-indole

This alternative route begins with the more readily available 3-bromo-1H-indole and introduces the nitro group in the second step. The primary challenge in this protocol is controlling the regioselectivity of the nitration, as multiple positions on the benzene ring can be activated.

Step 1: Synthesis of 3-bromo-1H-indole

  • 3-bromo-1H-indole can be synthesized by the direct bromination of indole using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[4]

Step 2: Nitration of 3-bromo-1H-indole

  • In a flask equipped with a dropping funnel and a thermometer, dissolve 3-bromo-1H-indole (1 equivalent) in concentrated sulfuric acid at -10 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, carefully monitoring the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography or recrystallization to separate the desired this compound from other nitro isomers.

Mandatory Visualization

The following diagram illustrates the experimental workflow for Protocol A, which is generally considered more robust and reproducible due to the milder conditions of the bromination step.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-nitro-1H-indole cluster_step2 Step 2: Bromination Indole Indole Protection Protection (e.g., to Indoline) Indole->Protection Nitration Nitration Protection->Nitration Aromatization Aromatization/ Deprotection Nitration->Aromatization Nitroindole 7-nitro-1H-indole Aromatization->Nitroindole StartBromination 7-nitro-1H-indole Reaction Dissolve in Acetonitrile, add NBS at 0°C StartBromination->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Protocol A.

Concluding Remarks

Both presented protocols offer plausible routes to this compound. However, Protocol A, the bromination of 7-nitro-1H-indole, is recommended for its anticipated higher reproducibility and robustness . The electron-withdrawing nitro group at the 7-position deactivates the benzene ring towards further electrophilic substitution, thus favoring bromination at the electron-rich C-3 position of the pyrrole ring. This leads to a more predictable outcome with fewer isomeric side products compared to the nitration of 3-bromo-1H-indole.

Conversely, Protocol B is more susceptible to variations in reaction conditions , particularly the concentration of the nitrating agent and the temperature. The nitration of 3-bromo-1H-indole can lead to a mixture of 5-nitro and 6-nitro isomers, in addition to the desired 7-nitro product, making purification challenging and reducing the overall yield of the target compound. Furthermore, the strongly acidic conditions required for nitration increase the risk of indole polymerization.

For researchers requiring a reliable and scalable synthesis of this compound, focusing efforts on an optimized synthesis of the 7-nitro-1H-indole precursor followed by a controlled C-3 bromination is the more prudent approach.

References

A Comparative Guide to the Electrochemical Properties of Substituted Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of substituted nitroindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a nitro group to the indole scaffold dramatically influences its electronic properties, making these compounds promising candidates for various applications, including the development of hypoxia-selective drugs and advanced electronic materials. Understanding their redox behavior is crucial for elucidating their mechanism of action and for the rational design of new derivatives with tailored functionalities.

Introduction to the Electrochemical Behavior of Nitroindoles

The electrochemical characteristics of substituted nitroindoles are predominantly governed by the reduction of the nitro group (-NO₂). This process is of particular importance in the context of medicinal chemistry, as the reduction of a nitroaromatic compound under hypoxic (low oxygen) conditions, often found in solid tumors, can lead to the formation of cytotoxic radical anions and other reactive species. This forms the basis of hypoxia-activated prodrugs.

The reduction potential of the nitro group is highly sensitive to the nature and position of other substituents on the indole ring. Electron-withdrawing groups generally facilitate reduction, shifting the reduction potential to more positive values. Conversely, electron-donating groups tend to make the reduction more difficult, resulting in a shift to more negative potentials. Cyclic voltammetry is the primary technique employed to investigate these redox processes, providing valuable information on reduction potentials, the stability of intermediates, and the reversibility of the electron transfer steps.

Comparative Electrochemical Data

The following table summarizes the available experimental data on the reduction potentials of various substituted nitroindoles. It is important to note that the experimental conditions, such as the solvent, supporting electrolyte, and reference electrode, can significantly influence the measured potentials. Therefore, direct comparisons should be made with caution when data are sourced from different studies.

CompoundSubstituent(s)Peak Reduction Potential (V)Reference ElectrodeExperimental ConditionsReference
5-Nitroindole5-NO₂-1.12Ag/AgClDMF, 0.1 M TBAP[1]
5-Bromo-nitroimidazole5-Br-0.45SCEAcetonitrile, 0.1 M TEAP[1]
5-Chloro-nitroimidazole5-Cl-0.46SCEAcetonitrile, 0.1 M TEAP[1]
5-Cyano-nitroimidazole5-CN-0.38SCEAcetonitrile, 0.1 M TEAP[1]
5-Amino-nitroimidazole5-NH₂-0.68SCEAcetonitrile, 0.1 M TEAP[1]

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical characterization of substituted nitroindoles using cyclic voltammetry.

Materials and Instrumentation
  • Potentiostat: A standard electrochemical workstation.

  • Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are commonly used. The solvent should be of high purity and dried before use.

  • Supporting Electrolyte: A salt to provide conductivity to the solution, typically a tetra-alkylammonium salt such as tetrabutylammonium perchlorate (TBAP) or tetraethylammonium perchlorate (TEAP) at a concentration of 0.1 M.

  • Analyte: The substituted nitroindole of interest, typically at a concentration of 1-5 mM.

  • Inert Gas: High purity nitrogen or argon gas for deaeration of the solution.

Procedure
  • Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the solvent to be used for the experiment.

  • Solution Preparation: The analyte and supporting electrolyte are dissolved in the chosen solvent in the electrochemical cell.

  • Deaeration: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement: The potential is scanned from an initial value (where no faradaic current is observed) towards a negative potential to observe the reduction of the nitro group. The scan is then reversed to observe any oxidation peaks of the reduced species. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.

  • Data Analysis: The peak potentials (Ep) for the reduction and any corresponding oxidation processes are determined from the resulting cyclic voltammogram. The reversibility of the redox couple can be assessed by the separation of the peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).

Electrochemical Reduction Pathway of Nitroindoles

The electrochemical reduction of a nitro group on an aromatic ring is a multi-step process. In aprotic media, the initial step is typically a one-electron reduction to form a nitro radical anion. The stability of this radical anion is influenced by the solvent and the presence of any proton sources. The general pathway is illustrated below.

G cluster_workflow Electrochemical Reduction of Nitroindole Nitroindole R-NO₂ (Nitroindole) RadicalAnion R-NO₂⁻ (Nitro Radical Anion) Nitroindole->RadicalAnion + e⁻ FurtherReduction Further Reduction Products (e.g., R-NO, R-NHOH) RadicalAnion->FurtherReduction + e⁻, H⁺

Electrochemical reduction of a nitroindole.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the typical workflow for conducting a cyclic voltammetry experiment to study the electrochemical properties of substituted nitroindoles.

G cluster_workflow Cyclic Voltammetry Experimental Workflow A Prepare Analyte and Supporting Electrolyte Solution B Assemble Three-Electrode Cell A->B D Deaerate Solution with Inert Gas B->D C Polish and Clean Working Electrode C->B E Perform Cyclic Voltammetry Scan D->E F Record and Analyze Voltammogram E->F

A typical workflow for a cyclic voltammetry experiment.

Conclusion

The electrochemical properties of substituted nitroindoles are a critical aspect of their chemistry, with significant implications for their application in various scientific fields. The reduction potential of the nitro group is a key parameter that is tunable through the strategic placement of electron-donating or electron-withdrawing substituents on the indole ring. This guide provides a foundational understanding and a practical framework for the comparative study of these important molecules. Further research is warranted to build a more comprehensive and directly comparable dataset of the electrochemical properties of a wider range of substituted nitroindoles under standardized conditions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Bromo-7-nitro-1H-indole, ensuring compliance with safety protocols and regulatory requirements.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is synthesized from SDSs of structurally similar compounds and general best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Hazard Profile and Safety Considerations

Based on data for analogous compounds such as 3-bromo-5-nitro-1H-indole and various nitroindole derivatives, this compound is anticipated to present the following hazards.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations involving the handling of the solid compound or preparation of waste should be performed in a certified chemical fume hood.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Harmful) Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Skin Corrosion/Irritation Causes skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure (Respiratory tract irritation) May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. The following procedures outline the steps for safe collection, storage, and preparation for pickup.

1. Waste Identification and Segregation:

  • Waste Characterization: All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated solutions, must be treated as hazardous chemical waste.

  • Segregation: As a halogenated and nitrated organic compound, this waste must be segregated from other waste streams to prevent potentially dangerous reactions.[2][3]

    • Keep separate from non-halogenated organic waste.

    • Keep separate from acidic and basic waste.

    • Keep separate from oxidizers.

    • Solid and liquid waste should be collected in separate, clearly marked containers.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, compatible, and leak-proof container for waste collection. The original container, if empty, can be used for collecting solid waste of the same chemical. For liquid waste, use a container made of a material that will not react with the solvent used. Containers must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4][5][6] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The accumulation start date (the date the first piece of waste is placed in the container).

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The name and contact information of the generating researcher or lab.

  • Container Handling: Keep waste containers closed at all times, except when adding waste.[7] Do not overfill containers; leave at least 10% headspace to allow for expansion. Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.[8]

3. Temporary Storage:

  • Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.[8]

  • Segregation during Storage: Ensure that the stored waste container is physically separated from incompatible materials.[7]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration with flue gas scrubbing.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of Waste (e.g., unused chemical, contaminated labware) B Identify as Hazardous Waste (Halogenated, Nitrated Organic) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste (Solid vs. Liquid, separate from incompatibles) C->D E Collect Waste in Appropriate Container D->E F Store in Designated Satellite Accumulation Area (with secondary containment) E->F G Request Waste Pickup from EHS/Safety Office F->G Container is full or storage time limit reached H Professional Waste Management Service Collects Waste G->H I Transportation to Licensed Disposal Facility H->I J Final Disposal (e.g., Incineration) I->J

References

Personal protective equipment for handling 3-Bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-7-nitro-1H-indole

Disclaimer: This guide is based on safety information for structurally related compounds, as a specific Safety Data Sheet (SDS) for this compound (CAS: 397864-11-8) was not publicly available. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department. The information provided here is for guidance and is not a substitute for a formal safety assessment.

This document provides essential safety and logistical information for the handling and disposal of this compound, a yellow solid compound used in pharmaceutical research.[1] Adherence to these protocols is critical to ensure personnel safety and minimize environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related brominated and nitrated indole compounds are known to be hazardous. Potential hazards include skin, eye, and respiratory irritation, and harm if swallowed or inhaled.[2][3] Therefore, a comprehensive suite of personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or equivalentProtects against chemical splashes and airborne particles.[2]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves inspected before usePrevents direct skin contact with the chemical.[2]
Body Protection Laboratory CoatFlame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Full-Length PantsCovers lower bodyPrevents skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection NIOSH-approved RespiratorWith appropriate cartridges for organic vapors and particulatesRequired when engineering controls are insufficient or during spill cleanup.[2]
Safe Handling and Operational Plan

All handling of this compound must be conducted in a designated area with appropriate engineering controls to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be performed in a certified chemical fume hood.[2]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]

Standard Operating Procedures:

  • Preparation:

    • Before beginning work, ensure all necessary PPE is donned correctly.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid compound with care.

    • Use anti-static weigh paper or a tared container for weighing.

    • Utilize a spatula for all transfers of the solid.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood.

    • Keep the container capped when not in use to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Improper disposal is a safety and environmental hazard.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

Disposal Procedure:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[5]

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visual Workflow and Logic Diagrams

To further clarify the safe handling procedures, the following diagrams illustrate the operational workflow and the logic for personal protective equipment selection.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh transfer Transfer/Prepare Solution weigh->transfer decon Decontaminate Work Area transfer->decon waste Segregate Hazardous Waste decon->waste rm_ppe Remove PPE waste->rm_ppe wash Wash Hands rm_ppe->wash

Caption: Workflow for handling this compound.

PPELogic cluster_hazard Hazard Assessment cluster_ppe Required PPE hazard Potential for Skin/Eye Irritation, Inhalation/Ingestion Hazard goggles Safety Goggles hazard->goggles gloves Nitrile Gloves hazard->gloves coat Lab Coat hazard->coat respirator Respirator (as needed) hazard->respirator

Caption: Logic for PPE selection based on hazard assessment.

References

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